molecular formula C8H9N3O B1357740 5-methoxy-1H-indazol-3-amine CAS No. 58514-96-8

5-methoxy-1H-indazol-3-amine

Cat. No.: B1357740
CAS No.: 58514-96-8
M. Wt: 163.18 g/mol
InChI Key: BZMRACNPNBEQJQ-UHFFFAOYSA-N
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Description

5-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMRACNPNBEQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602836
Record name 5-Methoxy-1H-indazol-3-amine
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58514-96-8
Record name 5-Methoxy-1H-indazol-3-amine
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Record name 5-methoxy-1H-indazol-3-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-methoxy-1H-indazol-3-amine from 2-fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the synthesis of 5-methoxy-1H-indazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The described methodology focuses on a robust and efficient two-step, one-pot reaction sequence involving the nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-methoxybenzonitrile with hydrazine hydrate, followed by an intramolecular cyclization. This document elucidates the underlying chemical principles, provides a field-proven experimental protocol, outlines critical safety procedures for handling hazardous reagents, and presents expected analytical data for product validation. The guide is structured to offer both theoretical insight and practical, actionable steps for laboratory execution, catering to professionals in drug discovery and process chemistry.

Introduction: The Significance of the Indazol-3-amine Scaffold

The 1H-indazol-3-amine framework is a privileged scaffold in modern pharmacology, serving as a core structural motif in numerous biologically active compounds.[1] Its ability to act as an effective hinge-binding fragment has led to its incorporation into several potent kinase inhibitors.[2] Notable examples of FDA-approved drugs containing the indazole core include the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib.[3]

The target molecule of this guide, this compound, is a key intermediate for the synthesis of more complex pharmaceutical agents. The methoxy substituent at the 5-position provides a crucial handle for modifying the electronic properties and metabolic stability of derivative compounds. The synthetic route from 2-fluoro-5-methoxybenzonitrile is particularly advantageous due to the high reactivity of the ortho-fluorobenzonitrile system towards nucleophilic attack by hydrazine, often resulting in high yields and clean conversions.[1][2][4] This guide provides an in-depth exploration of this specific transformation.

Reaction Mechanism and Chemical Principles

The conversion of 2-fluoro-5-methoxybenzonitrile to this compound proceeds via a well-established pathway involving nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization/condensation.

Causality of Experimental Design:

  • Choice of Leaving Group: The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic.

  • Activating Group: The ortho-nitrile (-CN) group is a potent electron-withdrawing group. It activates the aromatic ring for nucleophilic attack and stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the first step.

  • Nucleophile: Hydrazine (N₂H₄), typically used as hydrazine hydrate for safety and convenience, serves as a potent dinucleophile.[5][6] The terminal amino group initiates the SNAr reaction, while the second amino group acts as the internal nucleophile for the subsequent cyclization.

The reaction mechanism can be dissected into two primary stages:

  • Stage 1: Nucleophilic Aromatic Substitution (SNAr). The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbon atom bonded to fluorine (C2) of the benzonitrile ring. This forms a transient, resonance-stabilized Meisenheimer complex. The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the intermediate, 2-hydrazinyl-5-methoxybenzonitrile.

  • Stage 2: Intramolecular Cyclization. The newly introduced hydrazinyl group is positioned proximate to the nitrile group. The terminal, more nucleophilic nitrogen of the hydrazinyl moiety then attacks the electrophilic carbon of the nitrile group. This intramolecular addition reaction forms a five-membered ring. A subsequent tautomerization (proton shift) leads to the formation of the stable, aromatic 1H-indazol-3-amine product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product R1 2-fluoro-5-methoxybenzonitrile I1 Meisenheimer Complex (Resonance Stabilized) R1->I1  Step 1a: Nucleophilic Attack (from Hydrazine) R2 Hydrazine (H2N-NH2) R2->I1 I2 2-hydrazinyl-5-methoxybenzonitrile I1->I2  Step 1b: Fluoride Elimination (S-N-Ar) P1 This compound I2->P1  Step 2: Intramolecular Cyclization & Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis, workup, and purification of this compound.

Materials and Equipment
Reagents & Solvents Grade CAS Number Supplier
2-fluoro-5-methoxybenzonitrile≥98%94490-31-0Standard Supplier
Hydrazine hydrate (64-65% N₂H₄)Reagent7803-57-8Standard Supplier
Ethanol (EtOH)Anhydrous, 200 proof64-17-5Standard Supplier
Deionized Water (H₂O)ACS Grade7732-18-5N/A
Celite® 545N/A61790-53-2Standard Supplier
Equipment Description
Three-neck round-bottom flask250 mL, with appropriate stoppers
Reflux condenserWith water cooling lines
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Dropping funnel50 mL
Buchner funnel and filter flask
Glass fritted funnelMedium porosity
Rotary evaporatorFor solvent removal

Experimental Workflow Diagram

G start Start setup Assemble Apparatus: Flask, Condenser, Stirrer start->setup charge Charge Flask with 2-fluoro-5-methoxybenzonitrile and Ethanol setup->charge heat Heat Mixture to Reflux (approx. 78°C) charge->heat add Add Hydrazine Hydrate Dropwise via Funnel heat->add react Maintain Reflux (Monitor by TLC/LC-MS) add->react cool Cool Reaction Mixture to Room Temperature react->cool precipitate Induce Precipitation (Add Water) cool->precipitate isolate Isolate Crude Solid by Vacuum Filtration precipitate->isolate wash Wash Solid with Cold Water/Ethanol Mixture isolate->wash dry Dry Product Under Vacuum wash->dry analyze Characterize Product (NMR, MS, MP) dry->analyze end End analyze->end

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add 2-fluoro-5-methoxybenzonitrile (10.0 g, 66.2 mmol) and ethanol (100 mL).

  • Heating: Begin stirring the mixture and heat it to reflux (approximately 78-80 °C) using the heating mantle. A clear solution should form.

  • Hydrazine Addition: Once refluxing, add hydrazine hydrate (10.0 mL, ~206 mmol, ~3.1 eq) to the dropping funnel. Add the hydrazine hydrate dropwise to the stirring reaction mixture over a period of 20-30 minutes. Caution: The reaction can be exothermic.[7] Maintain a controlled addition rate to keep the reflux steady.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A precipitate should form.

    • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the filter cake with two portions of cold deionized water (2 x 50 mL) followed by one portion of cold ethanol (25 mL) to remove any unreacted hydrazine and other impurities.

    • For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.[1]

    • Dry the purified solid under vacuum at 50 °C to a constant weight.

Quantitative Data Summary
Parameter Value Notes
2-fluoro-5-methoxybenzonitrile10.0 g (66.2 mmol)Limiting Reagent
Hydrazine Hydrate (~64%)10.0 mL (~206 mmol)Acts as reagent and base scavenger
Ethanol100 mLReaction Solvent
Reaction Temperature~78-80 °C (Reflux)Provides activation energy
Reaction Time2-4 hoursMonitor for completion
Theoretical Yield10.8 gBased on limiting reagent
Expected Yield 85-95% Literature suggests high conversion[1][2]

Safety and Handling Precautions

This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols.

  • Hydrazine Hydrate:

    • Hazards: Acutely toxic via inhalation, ingestion, and skin contact.[5] It is a corrosive substance that can cause severe burns, a suspected human carcinogen, and a reproductive toxin.[5][8] Hydrazine is also flammable and reactive.[9][10]

    • Handling: Always handle hydrazine hydrate inside a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves.[5][11]

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for Particularly Hazardous Substances (PHS), away from heat, ignition sources, and incompatible materials like oxidizing agents.[8]

    • Spills: In case of a spill, evacuate the area and notify safety personnel immediately. Do not attempt to clean it up yourself.[5]

  • 2-fluoro-5-methoxybenzonitrile: May cause skin, eye, and respiratory irritation. Standard handling procedures for chemical reagents should be followed.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

Expected Results and Characterization

The final product, this compound, is typically isolated as an off-white to light-tan solid.

Analytical Data Expected Value / Observation
Molecular Formula C₈H₉N₃O[12]
Molecular Weight 163.18 g/mol
Monoisotopic Mass 163.0746 g/mol [12]
¹H NMR (400 MHz, DMSO-d₆) δ ~11.5 (br s, 1H, N1-H), δ ~7.2 (d, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~6.7 (dd, 1H, Ar-H), δ ~5.5 (br s, 2H, NH₂), δ ~3.8 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ ~155, 150, 142, 122, 113, 110, 95, 55 (OCH₃)
Mass Spec (ESI+) m/z 164.08 [M+H]⁺

Note: Predicted NMR shifts are based on the analysis of similar structures and may vary slightly based on solvent and experimental conditions.

Conclusion

The synthesis of this compound from 2-fluoro-5-methoxybenzonitrile and hydrazine hydrate is a highly efficient and reliable method for producing this valuable pharmaceutical intermediate. The reaction proceeds through a facile SNAr and intramolecular cyclization mechanism, driven by the electronic properties of the starting material. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can consistently obtain the target compound in high yield and purity. This guide serves as a self-validating system, providing the necessary technical depth and practical insights for successful implementation in a research or drug development setting.

References

The Synthesis of 5-Methoxy-1H-indazol-3-amine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. As a bioisostere of indole, the indazole core offers a unique arrangement of hydrogen bond donors and acceptors, enabling it to interact with a wide array of biological targets. Among the various substituted indazoles, 5-methoxy-1H-indazol-3-amine stands out as a crucial building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, focusing on robust and scalable methodologies. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and explore strategies for further derivatization, empowering researchers and drug development professionals to leverage this valuable scaffold in their scientific endeavors.

Core Synthesis: this compound

The most direct and widely adopted strategy for the synthesis of 3-aminoindazoles relies on the cyclization of an appropriately substituted 2-halobenzonitrile with hydrazine. This approach is not only efficient but also amenable to a variety of substituents on the benzene ring, making it a versatile tool for generating a library of analogues.

Synthetic Strategy: The Hydrazine Cyclization of 2-Fluorobenzonitriles

The synthesis of this compound is effectively achieved through the reaction of 2-fluoro-5-methoxybenzonitrile with hydrazine hydrate. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate. The fluorine atom at the ortho-position to the nitrile group is highly activated towards nucleophilic attack, facilitating the initial substitution step. The subsequent intramolecular addition of the terminal nitrogen of the hydrazine moiety to the nitrile carbon leads to the formation of the pyrazole ring of the indazole system.

The reaction is typically carried out at elevated temperatures, often under reflux conditions, and can be accomplished in a relatively short timeframe. The choice of solvent can vary, with high-boiling polar aprotic solvents being common.

Synthesis of this compound start 2-Fluoro-5-methoxybenzonitrile intermediate 2-Hydrazinyl-5-methoxybenzonitrile (Intermediate) start->intermediate SNA_r_ hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization (Heat) caption Figure 1: General synthetic workflow for this compound.

Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established synthesis of analogous 3-aminoindazoles.[1][2]

Materials:

  • 2-Fluoro-5-methoxybenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol (or another suitable high-boiling solvent)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-methoxybenzonitrile (1.0 equivalent).

  • Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of nitrile).

  • To the stirred solution, add hydrazine hydrate (2.0-3.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Starting MaterialReagents and ConditionsProductYieldReference
2-Fluoro-5-methoxybenzonitrileHydrazine hydrate, RefluxThis compoundHigh (expected)Analogous to[1][2]
5-Bromo-2-fluorobenzonitrileHydrazine hydrate (80%), Reflux, 20 min5-Bromo-1H-indazol-3-amine88%[1][2]

Table 1: Synthesis of 3-Aminoindazoles from 2-Fluorobenzonitriles.

Synthesis of this compound Derivatives

The versatility of the this compound scaffold lies in its potential for further functionalization at multiple positions, primarily at the C-5 position of the benzene ring and the 3-amino group.

C-5 Derivatization via Suzuki-Miyaura Cross-Coupling

To introduce diverse aryl or heteroaryl substituents at the C-5 position, a common strategy involves the use of a halogenated precursor, such as 5-bromo-1H-indazol-3-amine, which can be readily synthesized from 5-bromo-2-fluorobenzonitrile.[1][2] The bromo-substituted indazole can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a wide range of boronic acids or their esters.[3][4]

Suzuki-Miyaura Coupling start 5-Bromo-1H-indazol-3-amine product 5-Aryl-1H-indazol-3-amine start->product boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) catalyst->product caption Figure 2: C-5 arylation via Suzuki-Miyaura cross-coupling.

Figure 2: C-5 arylation via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazol-3-amine

This protocol is based on established procedures for the Suzuki coupling of bromoindazoles.[3][4]

Materials:

  • 5-Bromo-1H-indazol-3-amine

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (catalyst)

  • Potassium carbonate (K2CO3) or another suitable base (2.0-3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or another suitable solvent

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a reaction vessel, add 5-bromo-1H-indazol-3-amine (1.0 equivalent), the boronic acid, and the base.

  • Add the solvent (DME/water mixture, e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 2-12 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-3-amine.

5-Bromoindazole DerivativeBoronic AcidCatalyst/BaseProductYieldReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2/K2CO35-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazoleHigh[3]
5-Bromo-1H-indazol-3-amineVarious aryl boronic acidsPdCl2(dppf)2/Cs2CO35-Aryl-1H-indazol-3-amines75-80%[1][2]

Table 2: Examples of Suzuki-Miyaura Coupling with Bromoindazoles.

N-3 Derivatization: Acylation of the 3-Amino Group

The 3-amino group of this compound is a versatile handle for the introduction of a wide range of functionalities through N-acylation reactions. This allows for the synthesis of amides, carbamates, and ureas, which can significantly modulate the physicochemical and pharmacological properties of the molecule.

A variety of acylating agents can be employed, including acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. Microwave-assisted N-acylation procedures have also been developed to accelerate these transformations.[5]

N-Acylation start This compound product N-(5-Methoxy-1H-indazol-3-yl)amide start->product acylating_agent Acylating Agent (R-COCl, (RCO)2O, or R-COOH + Coupling Agent) acylating_agent->product caption Figure 3: N-Acylation of the 3-amino group.

Figure 3: N-Acylation of the 3-amino group.

Detailed Experimental Protocol: General N-Acylation using an Acid Chloride

Materials:

  • This compound

  • Acid chloride (1.0-1.2 equivalents)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5-2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve this compound (1.0 equivalent) and the base in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acid chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acylated indazole.

Conclusion

The synthesis of this compound and its derivatives is a critical competency for medicinal chemists and drug discovery scientists. The methodologies outlined in this guide, particularly the robust hydrazine cyclization for the core synthesis and the versatile Suzuki coupling and N-acylation for derivatization, provide a clear and actionable framework for accessing a diverse range of novel chemical entities. By understanding the underlying principles and leveraging the detailed protocols provided, researchers can confidently and efficiently incorporate this valuable scaffold into their drug development pipelines, paving the way for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 5-methoxy-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-methoxy-1H-indazol-3-amine, a substituted indazole derivative, represents a cornerstone scaffold in modern medicinal chemistry. The indazole nucleus, an isomeric form of benzimidazole, is a bioisostere of indole and is found in a multitude of biologically active compounds. The strategic placement of the methoxy and amine functionalities on the indazole ring of this compound provides a unique combination of hydrogen bonding capabilities, lipophilicity, and electronic properties, making it a highly sought-after building block in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a particular focus on its application in the development of kinase inhibitors for oncology.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. A summary of these properties is presented in the table below.

PropertyValueSource(s)
CAS Number 58514-96-8--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₉N₃O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 163.18 g/mol --INVALID-LINK--
Appearance Off-white to light brown crystalline powder (predicted)General knowledge based on similar compounds
Melting Point Not explicitly available in searched literature.
Boiling Point 406.3°C--INVALID-LINK--
Density 1.344 g/cm³--INVALID-LINK--
Flash Point 199.5°C--INVALID-LINK--
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (predicted).General knowledge based on similar compounds
pKa Not explicitly available in searched literature.
LogP (predicted) 1.2--INVALID-LINK--

Spectroscopic Data

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.0br s1HN1-H
~7.2d1HC7-H
~7.0d1HC4-H
~6.7dd1HC6-H
~5.5br s2HNH₂
~3.8s3HOCH₃
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~155.0C5
~148.0C3
~142.0C7a
~122.0C3a
~115.0C7
~110.0C4
~100.0C6
~55.0OCH₃
Predicted Mass Spectrum (ESI+)
m/zAssignment
164.0818[M+H]⁺
186.0637[M+Na]⁺
202.0377[M+K]⁺

Synthesis of this compound

A common and efficient method for the synthesis of 3-aminoindazoles involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine. This approach is widely cited in the literature for the preparation of various indazole derivatives.[2]

A plausible synthetic route to this compound is outlined below:

Synthesis_of_this compound 2-fluoro-5-methoxybenzonitrile 2-fluoro-5-methoxybenzonitrile reaction_conditions Solvent (e.g., Ethanol) Reflux 2-fluoro-5-methoxybenzonitrile->reaction_conditions hydrazine_hydrate Hydrazine Hydrate (N₂H₄·H₂O) hydrazine_hydrate->reaction_conditions This compound This compound reaction_conditions->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Reagent: Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Role in Medicinal Chemistry and Drug Development

The 1H-indazol-3-amine scaffold is a well-established "hinge-binding" fragment in the design of kinase inhibitors.[2] The amino group at the 3-position can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key determinant of binding affinity and selectivity. The 5-methoxy substituent can modulate the electronic properties of the aromatic system and provide an additional point for interaction or metabolic modification.

Derivatives of 1H-indazol-3-amine have been extensively investigated as inhibitors of a wide range of kinases, including but not limited to:

  • Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[3]

  • Serine/Threonine Kinases: Including Polo-like Kinase 4 (PLK4) and various Cyclin-Dependent Kinases (CDKs).

The versatility of the this compound core allows for further chemical modifications at the N1 position of the indazole ring and through derivatization of the 3-amino group to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. For instance, the introduction of various aryl or heteroaryl groups at the 5-position via Suzuki coupling has been a successful strategy to enhance the potency and selectivity of indazole-based inhibitors.[2][4]

Indazole_Kinase_Interaction cluster_kinase Kinase Hinge Region hinge_backbone NH C=O NH indazole_core This compound N-H...O=C NH₂...N-H indazole_core:f1->hinge_backbone:f1 H-bond indazole_core:f2->hinge_backbone:f0 H-bond indazole_core:f2->hinge_backbone:f2 H-bond

Caption: Hydrogen bonding of the indazole scaffold with the kinase hinge.

Representative Biological Activity of Related Indazole Derivatives

While specific IC₅₀ values for this compound are not widely published, the inhibitory activities of closely related analogs highlight the potential of this scaffold. For example, various substituted 1H-indazol-3-amine derivatives have demonstrated potent inhibition of cancer-relevant kinases, with IC₅₀ values often in the nanomolar range.[3] The exploration of different substituents at the 5-position of the indazole ring has been shown to significantly impact the biological activity of these compounds.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, information from related aminoindazole compounds suggests the following:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Researchers should always consult the specific SDS provided by the supplier before handling this compound and work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its unique structural features and synthetic accessibility have established it as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors. The insights provided in this technical guide regarding its properties, synthesis, and biological relevance are intended to support researchers in leveraging this important molecule for the advancement of novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of next-generation targeted therapies.

References

A Technical Guide to the Spectroscopic Profile of 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 5-methoxy-1H-indazol-3-amine, a substituted indazole, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with the indazole core. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, ensuring the identity, purity, and structural integrity of such compounds.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Figure 1: Chemical Structure of this compound. The numbering of the indazole ring system is crucial for the assignment of NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~11.5 - 12.5br s1HN1-HThe indazole N-H proton is typically deshielded and appears as a broad singlet. In related indazole structures, this peak is often observed in this region[1]. The broadness is due to quadrupole broadening and potential hydrogen exchange.
~7.20d, J ≈ 8.8 Hz1HH7This proton is part of the benzene ring system and is expected to be a doublet due to coupling with H6. Its chemical shift is influenced by the adjacent pyrazole ring.
~6.85d, J ≈ 2.2 Hz1HH4This proton is ortho to the methoxy group and will appear as a doublet due to coupling with H6. The electron-donating methoxy group shields this proton, shifting it upfield.
~6.70dd, J ≈ 8.8, 2.2 Hz1HH6This proton is coupled to both H7 and H4, resulting in a doublet of doublets.
~5.5 - 6.0br s2HC3-NH₂The protons of the primary amine will appear as a broad singlet. This broadness is due to hydrogen bonding and exchange. Upon addition of D₂O, this signal is expected to disappear[2].
~3.75s3H-OCH₃The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. This is a characteristic chemical shift for aryl methoxy groups.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is essential for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d6 prep2 Vortex to ensure homogeneity prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into a ≥400 MHz NMR spectrometer acq2 Tune and shim the probe acq1->acq2 acq3 Acquire a standard 1D proton spectrum acq2->acq3 acq4 Set appropriate spectral width and number of scans acq3->acq4 proc1 Apply Fourier transform proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to the residual DMSO peak (δ 2.50 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4

Figure 2: Workflow for ¹H NMR Data Acquisition and Processing. Following a standardized protocol ensures reproducibility and data integrity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~155.0C5The carbon atom attached to the electron-donating methoxy group is significantly deshielded.
~148.0C3The carbon bearing the amino group is also deshielded. In 3-aminoindazoles, this carbon typically resonates in this region[3].
~141.0C7aA quaternary carbon at the fusion of the two rings.
~122.0C3aAnother quaternary carbon at the ring fusion.
~113.0C7Aromatic carbon adjacent to the pyrazole ring.
~110.0C6Aromatic methine carbon.
~98.0C4The carbon ortho to the methoxy group is shielded.
~55.0-OCH₃The methoxy carbon is a characteristic signal in this region.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum requires consideration of the lower natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Use the same sample prepared for ¹H NMR acq1 Select a ¹³C NMR experiment (e.g., proton-decoupled) acq2 Set a wider spectral width compared to ¹H NMR acq1->acq2 acq3 Increase the number of scans for adequate signal-to-noise acq2->acq3 acq4 Employ a sufficient relaxation delay acq3->acq4 proc1 Apply Fourier transform proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to the DMSO-d6 solvent peak (δ 39.52 ppm) proc2->proc3

Figure 3: Workflow for ¹³C NMR Data Acquisition and Processing. Optimization of acquisition parameters is key for obtaining a high-quality spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)Primary amines exhibit two N-H stretching bands (asymmetric and symmetric) in this region[2][4].
~3150Medium, BroadN-H stretch (indazole)The N-H stretch of the indazole ring is typically broad due to hydrogen bonding.
3100 - 3000MediumAromatic C-H stretchCharacteristic stretching vibrations for C-H bonds on the aromatic ring.
2950 - 2850MediumAliphatic C-H stretch (methoxy)Stretching vibrations for the C-H bonds of the methoxy group.
1650 - 1580Medium to StrongN-H bend (primary amine)The scissoring vibration of the primary amine is a characteristic absorption[4].
1620 - 1450Medium to StrongC=C and C=N stretch (aromatic)Vibrations associated with the indazole ring system.
1335 - 1250StrongC-N stretch (aromatic amine)The stretching vibration of the C-N bond of the aromatic amine[4].
~1220StrongAsymmetric C-O-C stretch (aryl ether)A strong, characteristic absorption for the aryl ether linkage.
~1030MediumSymmetric C-O-C stretch (aryl ether)Another characteristic absorption for the aryl ether.
910 - 665BroadN-H wag (primary amine)Out-of-plane bending of the N-H bonds of the primary amine[4].

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean prep2 Place a small amount of the solid sample on the crystal prep1->prep2 acq1 Apply pressure to ensure good contact acq2 Collect a background spectrum acq1->acq2 acq3 Collect the sample spectrum over 4000-400 cm⁻¹ acq2->acq3 proc1 Perform background correction proc2 Identify and label significant peaks proc1->proc2

Figure 4: Workflow for IR Data Acquisition using ATR. A clean crystal and good sample contact are critical for a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale for Formation
163[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₈H₉N₃O).
164[M+H]⁺In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion is often the base peak[5].
148[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
135[M - N₂]⁺Loss of a molecule of nitrogen, a common fragmentation pathway for some nitrogen-containing heterocycles.
120[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.

Experimental Protocol: Mass Spectrometry (ESI)

Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) prep2 Infuse the sample into the mass spectrometer via a syringe pump or LC system prep1->prep2 acq1 Select positive ion mode acq2 Optimize source parameters (e.g., capillary voltage, cone voltage) acq1->acq2 acq3 Acquire the full scan mass spectrum acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺) proc2 Analyze the fragmentation pattern proc1->proc2

Figure 5: Workflow for ESI-MS Data Acquisition. Careful sample preparation and optimization of source parameters are crucial for obtaining a clean mass spectrum.

Conclusion

This technical guide provides a comprehensive and scientifically grounded spectroscopic profile of this compound. By integrating predicted data with established spectroscopic principles and comparative analysis of related structures, researchers are equipped with the necessary information to confidently identify and characterize this molecule. The detailed experimental protocols further serve as a practical resource for obtaining high-quality, reproducible data. As a Senior Application Scientist, I trust this guide will be an invaluable tool in your research and development endeavors.

References

An In-depth Technical Guide to 5-methoxy-1H-indazol-3-amine: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-indazol-3-amine is a heterocyclic amine containing an indazole core, a bicyclic aromatic system that is isosteric to indole and is a prominent scaffold in medicinal chemistry. The presence of the methoxy and amine functional groups at strategic positions on the indazole ring imparts unique physicochemical properties that make it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectroscopic data for its characterization, a plausible synthetic route with a step-by-step protocol, and insights into its reactivity and stability. This document is intended to serve as a critical resource for researchers engaged in drug discovery and development, offering foundational knowledge to facilitate its application in the synthesis of new chemical entities.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a key structural motif in a multitude of compounds exhibiting a broad spectrum of biological activities. Its ability to act as a bioisostere of indole allows it to mimic the natural substrate in various enzymatic and receptor interactions, while often conferring improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.[1] A number of indazole-containing drugs have been approved for clinical use, highlighting the therapeutic potential of this heterocyclic system. The 1H-indazole-3-amine framework, in particular, has been identified as an effective hinge-binding fragment in kinase inhibitors, further underscoring its importance in modern drug design.[2][3] The addition of a methoxy group at the 5-position can significantly influence the electronic properties of the ring system and provide an additional vector for molecular interactions, making this compound a particularly attractive starting material for the synthesis of targeted therapeutics.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development, influencing everything from its solubility and permeability to its metabolic fate.

Physical Properties

While experimental data for some physical properties of this compound are not extensively reported in the literature, a combination of predicted values and data from closely related analogues provides a reliable profile.

PropertyValueSource
Molecular Formula C₈H₉N₃O[5]
Molecular Weight 163.18 g/mol [6]
Appearance White to off-white solid (predicted)-
Melting Point 122-123 °C (for the related 3-methyl-1-(4-methoxyphenyl)-1H-indazole)[7]
Boiling Point (Predicted) 406.3 °C[5]
Flash Point (Predicted) 199.5 °C[5]
Density (Predicted) 1.344 g/cm³ECHEMI
XLogP3 (Predicted) 1.08380ECHEMI

Note: The melting point provided is for a structurally related compound and should be considered as an estimate. Experimental determination is recommended for precise characterization.

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. Based on its structure, which contains both polar (amine, methoxy, indazole nitrogens) and non-polar (aromatic ring) regions, its solubility profile is expected to be as follows:

  • Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and other polar aprotic solvents.

  • Sparingly Soluble: Methanol, Ethanol, and other polar protic solvents.

  • Insoluble: Water and non-polar organic solvents such as hexanes.

For biological assays, stock solutions are typically prepared in DMSO.

Acidity and Basicity (pKa)

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups and the aromatic indazole core.

Reactivity of the Indazole Core

The indazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution will be directed by the existing methoxy and amine groups.

Reactivity of the 3-Amino Group

The primary amino group at the 3-position is a key site for functionalization. It can undergo a variety of reactions common to aromatic amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.

Recent studies have also revealed novel reactivity patterns for 3-aminoindazoles, such as oxidative rearrangement and ring-opening reactions, offering new avenues for the synthesis of diverse heterocyclic systems.

Stability

This compound is expected to be a stable solid under standard laboratory conditions. However, as with many amino-substituted aromatic compounds, it may be sensitive to light and air over extended periods, potentially leading to discoloration through oxidation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the cyclization of a suitably substituted benzonitrile derivative with hydrazine. This method is a common and effective strategy for the preparation of 3-aminoindazoles.

Proposed Synthetic Pathway

Synthesis of this compound start 2-Fluoro-5-methoxybenzonitrile reaction Cyclization reagent1 Hydrazine hydrate (NH₂NH₂·H₂O) product This compound reaction->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of substituted 1H-indazole-3-amines.[2]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-methoxybenzonitrile (1.0 eq).

  • Addition of Reagent: Add hydrazine hydrate (80% in water, excess) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

1H_NMR_Analysis cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Signals (in DMSO-d₆) mol H_NH ~11.0-12.0 ppm (broad s, 1H) Indazole N-H H_Ar1 ~7.0-7.5 ppm (m, 3H) Aromatic Protons H_NH2 ~5.0-6.0 ppm (broad s, 2H) Amine N-H₂ H_OCH3 ~3.8 ppm (s, 3H) Methoxy -OCH₃

Caption: Predicted ¹H NMR signals for this compound.

  • Indazole N-H: A broad singlet is expected in the downfield region (δ 10-12 ppm).

  • Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-7.5 ppm).

  • Amine N-H₂: A broad singlet corresponding to the two amine protons is expected around δ 5.0-6.0 ppm. This peak will be exchangeable with D₂O.

  • Methoxy Protons: A sharp singlet for the three methoxy protons will be observed around δ 3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-O (C5)~155
C-N (C3)~145
C7a~140
C3a~120
C4, C6, C7~95-115
-OCH₃~55
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H StretchPrimary Amine (two bands)
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (-OCH₃)
1650-1580N-H BendPrimary Amine
1620-1450C=C StretchAromatic
1250-1020C-N StretchAromatic Amine
1250-1200C-O StretchAryl Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 163.

  • Key Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31) or other characteristic cleavages of the indazole ring. The predicted [M+H]⁺ is 164.08183.[8]

Safety Information

  • Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. Its unique structural features and versatile reactivity make it an ideal starting point for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and detailed spectroscopic data for its characterization. It is our hope that this document will serve as a valuable resource for researchers, enabling them to fully leverage the potential of this important building block in their drug discovery endeavors.

References

The 1H-Indazol-3-Amine Scaffold: A Mechanistic Deep Dive into a Privileged Kinase Inhibitor Core Centered on 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-indazole core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for numerous therapeutics in clinical use or trials.[1] This guide focuses on 5-methoxy-1H-indazol-3-amine, a representative member of this class, to dissect the core mechanisms of action that make its derivatives potent and versatile biological modulators. While direct extensive research on this specific molecule is limited, a wealth of data on its close analogs provides a robust framework for understanding its biological potential. We will explore its primary role as a kinase inhibitor, focusing on its function as a "hinge-binding" motif that targets the ATP-binding pocket of a wide array of protein kinases.[2] Furthermore, this whitepaper will detail the downstream cellular consequences of this inhibition, including the induction of apoptosis and cell cycle arrest, and provide validated experimental protocols for researchers to investigate these mechanisms. The insights presented herein are intended to empower drug development professionals to leverage the unique properties of the this compound scaffold for creating next-generation targeted therapies.

Introduction: The 1H-Indazol-3-Amine Privileged Scaffold

Nitrogen-containing heterocycles are cornerstones of pharmacologically active agents, and among them, the indazole ring system is of paramount importance.[1] Derivatives of the 1H-indazole-3-amine core exhibit a vast range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][3] This versatility has established it as a privileged structure in drug discovery.

1.1. Chemical Profile of this compound

Before delving into its biological action, understanding the molecule's fundamental properties is crucial.

PropertyValueSource
Molecular Formula C8H9N3O[4]
Molecular Weight 163.18 g/mol [4]
InChIKey BZMRACNPNBEQJQ-UHFFFAOYSA-N[4]
Canonical SMILES COC1=CC2=C(C=C1)NN=C2N[4]

The structure features a bicyclic indazole core, an amine group at position 3, and a methoxy group at position 5. The amine group is critical for its primary mechanism of action, while the methoxy group offers a site for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.[1][2]

The Primary Mechanism of Action: Protein Kinase Inhibition

The most extensively documented mechanism of action for 1H-indazol-3-amine derivatives is the inhibition of protein kinases. These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

2.1. The Indazole Core as a Hinge-Binding Motif

The 1H-indazole-3-amine structure is an exceptionally effective "hinge-binding fragment".[2] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain and is crucial for binding the adenine moiety of ATP. The 3-amino-indazole core forms critical hydrogen bonds with the backbone atoms of this hinge region, effectively competing with ATP for binding and thus inhibiting the kinase's catalytic activity.[5][6]

G cluster_kinase Kinase ATP-Binding Pocket cluster_hinge Hinge Region atp ATP hinge_residue Backbone Carbonyls (e.g., Glu, Cys) atp->hinge_residue Natural Binding c_lobe C-Lobe n_lobe N-Lobe dfg_motif DFG Motif inhibitor This compound (Scaffold) inhibitor->hinge_residue Hydrogen Bonds (Competitive Inhibition)

Caption: Generic kinase ATP pocket showing competitive inhibition.

2.2. Targeting Kinase Conformations: The "DFG-out" Mode

Many kinase inhibitors bind to the active "DFG-in" conformation. However, more advanced inhibitors, including derivatives of the indazole scaffold, have been specifically designed to bind to the inactive "DFG-out" conformation.[6] This mode of inhibition (Type II) can offer superior selectivity, as the inactive conformation is often more structurally diverse among different kinases than the highly conserved active state. Targeting the DFG-out conformation allows the inhibitor to access an additional hydrophobic pocket, further strengthening its binding affinity.[6]

2.3. Key Kinase Targets and Affected Signaling Pathways

The 1H-indazol-3-amine scaffold has been successfully employed to develop inhibitors against a wide range of clinically relevant kinases.

  • BCR-ABL: This fusion protein is the causative agent of Chronic Myeloid Leukemia (CML). Indazole derivatives have shown potent inhibition of both wild-type and the notoriously drug-resistant T315I "gatekeeper" mutant of BCR-ABL.[7][8]

  • Receptor Tyrosine Kinases (RTKs): This family includes VEGFR, PDGFR, and FGFR, which are critical drivers of angiogenesis (new blood vessel formation) required for tumor growth. Pazopanib, an approved cancer drug, features an indazole core and targets these RTKs.[7]

  • Anaplastic Lymphoma Kinase (ALK): Fusions involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers. Entrectinib, which contains a 1H-indazole-3-amide structure, is a potent ALK inhibitor.[1][7]

  • Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is essential for proper cell division. Inhibitors based on the indazole scaffold show nanomolar potency against PLK4, representing a promising anti-cancer strategy.[5]

Inhibition of these kinases blocks critical downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

G RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Activates Inhibitor Indazole-based Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

Caption: Simplified RTK signaling pathway blocked by an indazole inhibitor.

Secondary Mechanism: Modulation of Apoptosis Pathways

Beyond direct kinase inhibition, certain 1H-indazol-3-amine derivatives have been shown to induce apoptosis (programmed cell death) through other pathways. One study demonstrated that a derivative could affect apoptosis by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[1][9] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction stabilizes p53, allowing it to initiate the apoptotic cascade.

G MDM2 MDM2 p53 p53 (Tumor Suppressor) p53->MDM2 Negative Regulation Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induces Inhibitor Indazole Derivative (Compound 6o) Inhibitor->MDM2 Possible Inhibition

Caption: Potential modulation of the p53/MDM2 apoptotic pathway.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action for this compound or its novel derivatives, a tiered, logical workflow is essential. Each protocol is designed to answer a specific question, building a comprehensive and validated mechanistic narrative.

G P1 Protocol 1: In Vitro Kinase Assay (Biochemical Potency) P2 Protocol 2: Cellular Assays (Biological Effect) P1->P2 Does it work in cells? P3 Protocol 3: Western Blot (Target Engagement) P2->P3 Does it hit the target in cells? Conclusion Validated Mechanism of Action P3->Conclusion

Caption: Logical workflow for validating a compound's mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Causality & Rationale: This is the foundational experiment. Its purpose is to determine if the compound directly interacts with and inhibits the catalytic activity of a purified kinase enzyme in a cell-free system. This isolates the drug-target interaction from any cellular complexity and allows for the precise determination of potency (IC50). The ADP-Glo™ system is chosen for its high sensitivity and broad applicability across different kinases.

  • Methodology:

    • Reaction Setup: In a 384-well plate, prepare a kinase reaction buffer containing the purified kinase of interest (e.g., VEGFR2, ABL1), the kinase-specific peptide substrate, and ATP at its Km concentration.

    • Compound Titration: Add the test compound (this compound) in a series of 10-point, 3-fold serial dilutions (e.g., from 10 µM to 0.5 nM). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation and Apoptosis Assay

  • Causality & Rationale: This protocol validates the findings from the in vitro assay in a biological context. It answers the question: does the inhibition of the target kinase translate into the desired anti-proliferative or pro-apoptotic effect in cancer cells that are known to depend on that kinase? We use a human chronic myeloid leukemia cell line (K562), which is driven by BCR-ABL, as a model system.[1][9]

  • Methodology:

    • Cell Plating: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the test compound using the same serial dilution range as in the biochemical assay. Include a vehicle control (DMSO).

    • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Proliferation Measurement (MTT Assay):

      • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

      • Solubilize the resulting formazan crystals with 100 µL of DMSO.

      • Read absorbance at 570 nm. Lower absorbance indicates reduced cell viability.[1]

    • Apoptosis Measurement (Annexin V/PI Staining):

      • Harvest cells from a parallel plate.

      • Wash with cold PBS and resuspend in Annexin V Binding Buffer.

      • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

      • Incubate in the dark for 15 minutes.

      • Analyze immediately using a flow cytometer. An increase in Annexin V-positive cells indicates apoptosis.[9]

Protocol 3: Western Blot for Target Engagement and Downstream Signaling

  • Causality & Rationale: This is the definitive mechanistic experiment. It provides direct evidence that the compound is engaging its intended target within the cell and producing the expected downstream effect. By measuring the phosphorylation state of the target kinase and a key downstream effector, we can confirm the on-target mechanism of action. A decrease in phosphorylation indicates successful inhibition.

  • Methodology:

    • Cell Treatment & Lysis: Plate and treat cells (e.g., K562) with the test compound at concentrations around its cellular IC50 (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-BCR-ABL, anti-total-BCR-ABL, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH).

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Analysis: Quantify band intensity. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms target inhibition.

Data Synthesis & Future Directions

The literature provides a compelling case for the 1H-indazol-3-amine scaffold as a premier kinase inhibitor template.

Table of Representative Derivative Activities:

Derivative ClassTarget KinasePotency (IC50)Reference
1H-indazol-3-amineBcr-Abl (WT)0.014 µM[7]
1H-indazol-3-amineBcr-Abl (T315I)0.45 µM[7]
1H-indazol-3-amineK562 Cells5.15 µM[1][9]
1H-indazoleFGFR169.1 nM[7]
1H-indazoleFGFR22.0 nM[7]
N-(1H-indazol-6-yl)benzenesulfonamidePLK40.1 nM[5]
3-amino-1H-indazol-6-yl-benzamideFLT3Single-digit nM[6]

The data clearly indicates that modifications to the core 1H-indazol-3-amine structure can yield highly potent and selective inhibitors against various kinases. The 5-methoxy group on the parent compound serves as an excellent handle for further chemical exploration through Suzuki coupling or other reactions to probe interactions with different regions of the kinase active site.[1][2]

Future research on this compound should prioritize:

  • Broad Kinase Screening: Profile the compound against a large panel of kinases (e.g., 400+) to identify its primary targets and off-targets.

  • Structure-Based Design: Use co-crystallography of lead compounds with their target kinases to rationally design next-generation derivatives with improved potency and selectivity.

  • ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its potential as a drug candidate.

By following the logical and validated experimental framework outlined in this guide, researchers can effectively unlock the full therapeutic potential of the this compound scaffold and its future derivatives.

References

Introduction: The Indazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Methoxy-1H-indazol-3-amine and its Derivatives

This guide provides a comprehensive technical overview of the biological activities associated with the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, outlines key experimental methodologies, and explores the therapeutic potential of this important chemical entity. We will delve into its role as a privileged structure in modern medicinal chemistry, with a particular focus on its application in developing targeted therapeutics, primarily in oncology.

Nitrogen-containing heterocyclic compounds are foundational to the development of novel therapeutics.[1] Among these, the indazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[2][3] The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is found in numerous FDA-approved drugs.[2][4] These include the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted cancer therapies like Pazopanib and Axitinib.[2][4]

The versatility of the indazole core stems from its structural features, which allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV effects.[2][5] The 1H-indazol-3-amine moiety, in particular, has garnered significant attention as a highly effective "hinge-binding" fragment in the design of protein kinase inhibitors.[1][6][7] This guide will focus specifically on the 5-methoxy substituted variant, a key intermediate and core structure for a new generation of targeted agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a core scaffold is critical for analog design and development.

PropertyValueSource
Molecular Formula C₈H₉N₃O[8]
Molecular Weight 163.18 g/mol [8]
Monoisotopic Mass 163.07456 Da[8]
CAS Number 58514-96-8[9]
Predicted XlogP 1.2[8]
Appearance SolidN/A

Synthesis of the this compound Core

The synthesis of the 1H-indazol-3-amine core is a critical first step in the development of its derivatives. A common and efficient method involves the cyclization of an appropriately substituted fluorobenzonitrile with hydrazine hydrate. This approach is scalable and tolerates a variety of functional groups on the benzene ring.

General Synthetic Workflow

The synthesis typically begins with a substituted 2-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine for nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization to form the desired amino-indazole ring system.

Synthesis_Workflow start Substituted 2-Fluorobenzonitrile intermediate This compound (Core Scaffold) start->intermediate Hydrazine Hydrate, Reflux final Biologically Active Derivatives intermediate->final Coupling Reactions (e.g., Suzuki, Amide Bond Formation) Apoptosis_Pathway Indazole Indazole-3-amine Derivative MDM2 MDM2 Indazole->MDM2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits p53 p53 Activation Bax Bax (Pro-apoptotic) p53->Bax Activates MDM2->p53 Inhibits Bcl2->Bax Inhibits Caspase Caspase Cascade Activation Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. Its inherent drug-like properties, including metabolic stability and oral bioavailability, make it an attractive starting point for novel drug discovery programs.[1][2] This guide focuses on a specific derivative, 5-methoxy-1H-indazol-3-amine, providing a comprehensive analysis of its potential therapeutic targets. By synthesizing data from structurally related compounds and the known pharmacophoric features of the indazole nucleus, we delineate several promising avenues for investigation. This document serves as a technical resource for researchers, offering insights into target rationale, proposed mechanisms of action, and detailed experimental workflows for target validation.

Introduction to this compound

This compound is a heterocyclic amine built upon a bicyclic indazole core. The 1H-indazole-3-amine moiety is a recognized "hinge-binding fragment," crucial for the activity of many kinase inhibitors where it interacts with the hinge region of the enzyme's active site.[3][4] The presence of a methoxy group at the 5-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its binding affinity and selectivity for various biological targets. The diverse biological activities of indazole derivatives, ranging from anti-cancer to anti-inflammatory effects, underscore the therapeutic potential of this chemical class.[4][5]

Potential Therapeutic Target Classes

Based on the pharmacology of analogous compounds and the established bioactivity of the indazole scaffold, several high-potential therapeutic target classes for this compound are identified.

Serotonin Receptors: A Focus on the 5-HT2A Subtype

Recent research has directly evaluated indazole analogs of serotonergic tryptamines, including a compound structurally analogous to this compound, as agonists for serotonin receptor subtype 2 (5-HT2).[1][2][6] These studies highlight the potential for this compound to modulate serotonergic signaling, which is implicated in a wide range of psychiatric and neurological disorders.

Scientific Rationale:

  • Structural Analogy to 5-MeO-DMT: this compound is a bioisostere of the potent psychedelic and 5-HT2A agonist, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2][6] The indazole ring acts as an effective mimic of the indole nucleus found in tryptamines.

  • Established 5-HT2 Agonism in Indazole Analogs: Direct testing of indazole-based tryptamine analogs has confirmed potent agonist activity at 5-HT2 receptors.[1][2][6] However, selectivity across the 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C) is a critical consideration, as 5-HT2B agonism has been linked to cardiotoxicity.[2]

Proposed Signaling Pathway:

G cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gαq 5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand 5-methoxy-1H- indazol-3-amine Ligand->5HT2A Agonist Binding DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Binding to IP3R Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: Proposed 5-HT2A receptor activation pathway for this compound.

Experimental Validation Workflow:

G start Start: Compound Synthesis & Purification receptor_binding Radioligand Binding Assay (e.g., [³H]ketanserin for 5-HT2A) to determine affinity (Ki) start->receptor_binding functional_assay Functional Assay (e.g., Calcium Mobilization Assay) to determine potency (EC50) and efficacy (% activation) receptor_binding->functional_assay selectivity_panel Selectivity Profiling (Binding & functional assays for 5-HT2B and 5-HT2C) functional_assay->selectivity_panel downstream_signaling Downstream Signaling Analysis (e.g., Western blot for p-ERK) selectivity_panel->downstream_signaling in_vivo In Vivo Behavioral Models (e.g., Head-twitch response in mice) downstream_signaling->in_vivo end End: Target Validated in_vivo->end

Caption: Experimental workflow for validating 5-HT2A receptor agonism.

Detailed Protocol: Calcium Mobilization Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record baseline fluorescence for 10-20 seconds.

  • Compound Addition: Add 20 µL of the compound dilutions to the respective wells and continue to monitor fluorescence for an additional 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the dose-response curve and determine the EC50 value using non-linear regression.

Protein Kinases: Targeting Oncogenic Signaling

The 1H-indazol-3-amine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibition.[4] Numerous indazole-containing drugs, such as Pazopanib and Entrectinib, target various tyrosine kinases.[5] This suggests that this compound could be a potent inhibitor of one or more protein kinases.

Scientific Rationale:

  • Hinge-Binding Motif: The 3-aminoindazole core can form critical hydrogen bonds with the kinase hinge region, a key interaction for many kinase inhibitors.[3]

  • Broad Anti-proliferative Activity: Derivatives of 1H-indazol-3-amine have demonstrated inhibitory activity against a range of kinases including FGFR1, Bcr-Abl, and ALK, and show anti-proliferative effects in various cancer cell lines.[5]

  • ERK Inhibition: Indazole amides have been reported as potent inhibitors of ERK1/2, a critical node in the MAPK signaling pathway frequently dysregulated in cancer.[7]

Potential Kinase Targets and Associated Cancers:

Kinase TargetAssociated Cancer TypesRationale for Targeting
FGFR1 Lung, Breast, Bladder Cancer1H-indazol-3-amine derivatives are potent FGFR1 inhibitors.[5]
Bcr-Abl Chronic Myeloid Leukemia (CML)Indazol-3-amine derivatives inhibit both wild-type and T315I mutant Bcr-Abl.[5][8]
ALK Non-Small Cell Lung CancerEntrectinib, a 3-aminoindazole derivative, is a potent ALK inhibitor.[5]
ERK1/2 Melanoma, Colon CancerIndazole amides show potent inhibition of ERK1/2.[7]

Experimental Validation Workflow:

G start Start: Compound Synthesis & Purification kinase_panel Broad Kinase Panel Screen (e.g., KinomeScan) to identify potential primary targets start->kinase_panel biochemical_assay Biochemical IC50 Determination (e.g., LanthaScreen, HTRF) for top hits kinase_panel->biochemical_assay cellular_assay Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) biochemical_assay->cellular_assay phospho_blot Phospho-protein Western Blot to confirm inhibition of downstream signaling cellular_assay->phospho_blot antiproliferative_assay Cancer Cell Line Proliferation Assay (e.g., MTT, CellTiter-Glo) phospho_blot->antiproliferative_assay in_vivo In Vivo Xenograft Models antiproliferative_assay->in_vivo end End: Target Validated in_vivo->end

Caption: Experimental workflow for validating protein kinase inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay (HTRF)

  • Reagents: Prepare assay buffer, recombinant kinase, appropriate substrate (e.g., ULight-poly-GT), ATP, and HTRF detection antibodies (e.g., anti-phosphotyrosine-Europium cryptate).

  • Compound Preparation: Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: In a low-volume 384-well plate, add the compound, recombinant kinase, and substrate.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the HTRF detection antibodies in EDTA-containing buffer. Incubate for 60 minutes.

  • Readout: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition versus compound concentration to determine the IC50 value.

Other Potential Targets

The versatility of the indazole scaffold suggests other potential therapeutic targets.

  • CCR4 (CC-Chemokine Receptor 4): Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, a GPCR involved in inflammatory responses and cancer.[9] While this compound lacks the sulfonamide group, the core indazole structure may still possess affinity for this receptor.

  • CRAC (Calcium-Release Activated Calcium) Channels: Indazole-3-carboxamides are potent blockers of CRAC channels, which are crucial for T-cell activation and mast cell degranulation.[10] This suggests a potential role in treating autoimmune and inflammatory diseases.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic potential, standing at the crossroads of several important signaling pathways. The evidence strongly suggests that its primary targets are likely to be found within the serotonin receptor and protein kinase families. Rigorous experimental validation, as outlined in this guide, is essential to elucidate its precise mechanism of action and to identify the most promising therapeutic indications. Future work should focus on comprehensive selectivity profiling to ensure a favorable safety profile, particularly concerning 5-HT2B receptor activity and off-target kinase effects. Structure-activity relationship (SAR) studies, initiated from this core scaffold, will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties for advancement into preclinical development.

References

5-Methoxy-1H-Indazol-3-Amine: A Privileged Fragment for Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this class, the 5-methoxy-1H-indazol-3-amine core has emerged as a particularly valuable fragment for drug discovery, especially in the realm of kinase inhibition. Its defining feature, the 3-amino group, serves as an effective mimic of the adenine hinge-binding motif, while the 5-methoxy substituent provides a crucial vector for property modulation and potency enhancement. This guide offers a senior application scientist's perspective on the utility of this compound, detailing its physicochemical properties, synthesis, and application in a robust, biophysics-driven fragment-based drug discovery (FBDD) workflow. We will explore the causality behind experimental choices, provide actionable protocols, and analyze case studies to illustrate the journey from a weakly binding fragment to a potent, lead-like molecule.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Heterocyclic compounds are the bedrock of many commercial drugs, and among them, the indazole nucleus has gained significant attention for its broad spectrum of pharmacological activities.[1] This bicyclic structure, composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in FDA-approved drugs such as the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[2]

The indazole scaffold's success lies in its unique combination of properties:

  • Structural Rigidity: The fused ring system provides a defined three-dimensional shape, reducing the entropic penalty upon binding to a target.

  • Hydrogen Bonding Capability: The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions with protein targets.

  • Synthetic Tractability: A variety of synthetic methods have been developed, allowing for diverse substitutions around the core to fine-tune activity, selectivity, and pharmacokinetic properties.[3]

This versatility makes the indazole scaffold an ideal starting point for designing inhibitors against various target classes, including kinases, polo-like kinases (PLKs), and G-protein coupled receptors.[1][2]

Physicochemical & Structural Properties of this compound

Fragment-based drug discovery (FBDD) begins with small, low-complexity molecules that adhere to empirical guidelines like the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound is an exemplary fragment that fits well within these parameters.

PropertyValueSourceSignificance in FBDD
Molecular FormulaC₈H₉N₃O[4]
Molecular Weight163.18 g/mol [4]Well within the "Rule of Three" limit, allowing for significant elaboration.
XlogP (predicted)1.2[4]Indicates good starting lipophilicity, balancing solubility and membrane permeability.
H-Bond Donors2 (amine, NH)[4]Provides strong potential for directed interactions with protein targets.
H-Bond Acceptors3 (2x N, 1x O)[4]Offers multiple points for hydrogen bonding.

Causality of Key Functional Groups:

  • 3-Amino Group: This is the critical pharmacophore. Its primary and secondary amine protons are perfectly positioned to form two hydrogen bonds with the "hinge" region of the ATP-binding pocket in many kinases, effectively mimicking the interactions of the natural ligand, adenine. This bidentate interaction provides a strong binding anchor and is a common feature in many potent kinase inhibitors.[5]

  • 5-Methoxy Group: The strategic placement of the methoxy group is far from trivial. It can serve multiple roles that medicinal chemists exploit during optimization:[6]

    • Potency and Selectivity: The oxygen can act as a hydrogen bond acceptor with residues in a secondary pocket, while the methyl group can form favorable van der Waals contacts. These interactions can significantly enhance binding affinity and selectivity over other kinases.[1]

    • Physicochemical Properties: The methoxy group can improve aqueous solubility compared to a more lipophilic substituent, which is a crucial parameter for lead development.

    • Metabolic Stability: It can block a potential site of metabolic oxidation on the benzene ring, improving the compound's pharmacokinetic profile.

    • Synthetic Handle: It provides a vector for further chemical modification during the fragment-to-lead optimization phase.

Synthesis of the Core Fragment

A reliable and scalable synthesis is paramount for any fragment campaign. A common and efficient method for producing 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. This route is often high-yielding and avoids harsh conditions.

Representative Synthetic Scheme: Starting Material: 2-fluoro-4-methoxybenzonitrile Reagent: Hydrazine hydrate (N₂H₄·H₂O) Solvent: A high-boiling point solvent like n-butanol or ethylene glycol Reaction: The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable 1H-indazol-3-amine product. This one-pot procedure is highly efficient.

Application in Fragment-Based Drug Discovery (FBDD)

The core principle of FBDD is to identify low-affinity but highly ligand-efficient fragments and then use structural information to evolve them into high-potency leads.[7] The this compound fragment is an ideal candidate for such a campaign against a kinase target.

4.1 A Self-Validating FBDD Workflow

To ensure trustworthiness and minimize false positives, a multi-stage, orthogonal screening cascade is essential. Each stage uses a different biophysical principle to confirm the binding event, providing a self-validating system.[7][8]

FBDD_Workflow cluster_0 Stage 1: Primary Screen (High Throughput) cluster_1 Stage 2: Hit Validation (Medium Throughput) cluster_2 Stage 3: Hit Characterization (Low Throughput) Screen Fragment Library Screen (e.g., 1000 Fragments) PrimaryAssay Differential Scanning Fluorimetry (DSF) or Microscale Thermophoresis (MST) Screen->PrimaryAssay Detects thermal stability shifts or thermophoretic changes Validation Preliminary Hits (e.g., 50-100 Fragments) PrimaryAssay->Validation NMR Ligand-Observed NMR (e.g., STD, waterLOGSY) Validation->NMR Confirms direct binding in solution ConfirmedHits Confirmed Hits (e.g., 5-10 Fragments) NMR->ConfirmedHits ITC Isothermal Titration Calorimetry (ITC) ConfirmedHits->ITC Quantifies thermodynamics (Kd, ΔH, ΔS) Xray X-Ray Crystallography ConfirmedHits->Xray Determines binding mode & pose LeadOpt Lead Optimization ITC->LeadOpt Xray->LeadOpt

Caption: FBDD Screening and Validation Cascade.
4.2 Experimental Protocol: Hit Validation by NMR Spectroscopy

Once primary screening identifies this compound as a potential binder, ligand-observed NMR techniques like Saturation Transfer Difference (STD) are invaluable for confirming the interaction in solution without requiring protein labeling.[9]

Protocol: STD-NMR for Fragment Hit Confirmation

  • Sample Preparation:

    • Prepare a stock solution of the target kinase at 20-50 µM in a suitable deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 5 mM DTT-d10, pH 7.5 in 99.9% D₂O).[10]

    • Prepare a 100 mM stock solution of this compound in DMSO-d6.

    • Create the final NMR sample by adding the fragment stock to the protein solution to achieve a final fragment concentration of 1-2 mM (a 50-100 fold excess).[11] The final DMSO-d6 concentration should be ≤ 2%.

    • Prepare a control sample containing only the fragment in the same buffer.

  • NMR Spectrometer Setup (for a 500+ MHz spectrometer): [11]

    • Tune and shim the instrument on the protein-fragment sample.

    • Acquire a standard 1D proton spectrum to identify ligand and protein resonance regions.

    • Load the STD pulse sequence (e.g., stddiff.fau on Bruker instruments).

    • On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein signals are present (e.g., ~0.5 ppm or -1.0 ppm).

    • Off-Resonance Irradiation: Set the reference frequency to a region with no signals from either the protein or the fragment (e.g., ~40 ppm).

    • Saturation Time: Use a saturation time (D20) of 2 seconds, which is a good starting point for detecting weak fragment binding.[11]

    • Acquisition: Collect a sufficient number of scans (e.g., 128 or 256) for a good signal-to-noise ratio.

  • Data Analysis: [12]

    • Process the data to generate the difference spectrum (Off-Resonance minus On-Resonance).

    • Self-Validation: True binding is confirmed if signals corresponding to the protons of this compound appear in the difference spectrum. No signals should be present in a control experiment performed without the protein.

    • The relative intensity of the signals in the STD spectrum indicates which protons of the fragment are in closest proximity to the protein surface, providing valuable "epitope mapping" information.

4.3 Experimental Protocol: Hit Characterization by Isothermal Titration Calorimetry (ITC)

After NMR validation, ITC is the gold standard for quantifying the thermodynamics of the interaction, providing the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) in a single, label-free experiment.[13][14]

Protocol: ITC for Fragment Kd Determination

  • Sample Preparation: [15][16]

    • Crucial Step: Both the protein and fragment solutions must be in identical, extensively dialyzed buffer to minimize heats of dilution. Mismatched buffers are a primary source of artifacts.

    • Prepare the target kinase at a concentration of 10-30 µM in the ITC cell (typically ~300 µL).

    • Prepare the this compound fragment at a concentration 10-15 times higher than the protein (e.g., 150-300 µM) in the injection syringe (typically ~100 µL).

    • If the fragment requires DMSO for solubility, the exact same final concentration of DMSO (e.g., 2%) must be present in both the cell and syringe solutions.[16]

    • Degas all solutions immediately before the experiment to prevent bubbles.[17]

  • ITC Instrument Setup (e.g., MicroCal PEAQ-ITC): [15]

    • Set the experiment temperature (e.g., 25 °C).

    • Set the reference power and initial delay.

    • Program the injection series: typically one initial 0.4 µL injection followed by 18-19 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw power peaks to generate a binding isotherm (kcal/mol vs. molar ratio).

    • Fit the isotherm to a suitable binding model (e.g., one set of sites) to calculate Kd, ΔH, and n.

    • Self-Validation: The calculated stoichiometry (n) should be close to 1.0 for a well-behaved 1:1 interaction. A control titration of the fragment into buffer alone should show only small, flat peaks of dilution, confirming that the observed heat change is due to binding.

4.4 Case Study Analysis: Indazole Fragments as Kinase Inhibitors

The 3-aminoindazole scaffold has been successfully employed to generate potent inhibitors for several kinases. A notable case study is the discovery of inhibitors for Phosphoinositide-Dependent Kinase-1 (PDK1).[5][18] Fragment screening campaigns identified the aminoindazole core as a high-efficiency hit that binds directly to the kinase hinge.[18] Similar successes have been reported for Polo-like Kinase 4 (PLK4).[2][19][20]

Kinase_Binding cluster_0 Kinase ATP Hinge Region Ala Alanine (Backbone C=O) Glu Glutamate (Backbone N-H) Fragment    this compound Fragment->Ala H-Bond Fragment->Glu H-Bond Optimization_Strategies cluster_0 Fragment Hit cluster_1 Optimization Strategy cluster_2 Lead-like Compound Start 5-Methoxy-1H- indazol-3-amine Grow Fragment Growing (Vector Exploration) Start->Grow Add functionality at C5, N1, or N2 positions Lead Potent Inhibitor (e.g., CFI-400437) Grow->Lead Engage new binding pockets, Increase potency & selectivity

References

The Strategic Core: A Deep Dive into the Synthesis and Application of 5-Methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures," consistently appearing in a multitude of biologically active compounds. The indazole nucleus is a prominent member of this elite group, and within this family, 5-methoxy-1H-indazol-3-amine stands out as a particularly valuable building block.[1] Its strategic placement of a methoxy group and a primary amine on the indazole core provides an ideal combination of electronic properties and synthetic handles for the elaboration into complex, high-value molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, characterization, and ever-expanding applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices and provide a framework for understanding the profound impact of this versatile intermediate.

Genesis of a Scaffold: Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in a singular "discovery" paper, its emergence is intrinsically linked to the broader exploration of indazole derivatives for therapeutic applications. The indazole scaffold itself was first described by Emil Fischer in the late 19th century.[2] However, the strategic value of the 3-aminoindazole motif, particularly in the context of kinase inhibition, has been a more recent revelation. The 1H-indazole-3-amine structure has been identified as a highly effective "hinge-binding fragment," capable of forming crucial hydrogen bonds with the hinge region of protein kinases.[3] This realization has propelled the development of synthetic routes to access a variety of substituted 3-aminoindazoles, including the 5-methoxy derivative, to fuel the engine of modern oncology and immunology research.

De Novo Synthesis: A Reproducible Pathway

The synthesis of this compound is most efficiently achieved through the cyclization of a readily available precursor, 2-fluoro-5-methoxybenzonitrile, with hydrazine hydrate. This method is favored for its high yield and operational simplicity.[3]

Synthetic Workflow Overview

Synthesis_Workflow start 2-fluoro-5-methoxybenzonitrile reagent + Hydrazine Hydrate (NH2NH2·H2O) start->reagent conditions Solvent: e.g., n-Butanol Heat (Reflux) reagent->conditions product This compound conditions->product

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-fluoro-5-methoxybenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-fluoro-5-methoxybenzonitrile (1.0 equivalent) and n-butanol (5-10 volumes).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (3.0-5.0 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of n-butanol can be reduced under vacuum. The resulting slurry is then filtered, and the collected solid is washed with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While a dedicated, publicly available complete dataset is scarce, the following table summarizes the expected physicochemical and spectroscopic properties based on data from closely related analogs and fundamental principles of spectroscopy.[4][5]

Parameter Predicted Value/Observation
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ ~11.0 (br s, 1H, NH), ~7.2 (d, 1H), ~7.0 (d, 1H), ~6.7 (dd, 1H), ~5.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~155.0, ~150.0, ~140.0, ~120.0, ~115.0, ~110.0, ~100.0, ~55.0 (OCH₃)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1620 (C=N stretching), ~1250 (C-O stretching)
Mass Spectrometry (ESI-MS) m/z: 164.08 [M+H]⁺

The Indazole Core in Action: A Scaffold for Kinase Inhibition

The true significance of this compound lies in its role as a versatile scaffold in the design of potent and selective kinase inhibitors.[6][7][8] Protein kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][9] The 3-aminoindazole moiety has proven to be an exceptional pharmacophore for targeting the ATP-binding site of numerous kinases.

The primary amine at the 3-position acts as a key hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a solid foundation for achieving high potency. The indazole ring itself forms favorable van der Waals interactions within the hydrophobic pocket of the ATP-binding site. The 5-methoxy group can further enhance binding affinity through additional interactions and can be used to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.

Mechanism of Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Indazole-based Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket 3-Amine 3-Amine 3-Amine->Hinge Region H-Bonding Indazole Core Indazole Core Indazole Core->Hydrophobic Pocket van der Waals 5-Methoxy 5-Methoxy 5-Methoxy->Hydrophobic Pocket Fine-tuning R-group R-group Solvent Front Solvent Front R-group->Solvent Front Selectivity & Potency

Caption: The role of the 1H-indazole-3-amine scaffold in kinase active site binding.

Numerous clinically successful and investigational kinase inhibitors feature the 3-aminoindazole core, underscoring the importance of intermediates like this compound in their synthesis.[10]

Conclusion: A Cornerstone of Modern Drug Discovery

This compound, while not a therapeutic agent in its own right, represents a critical nexus of synthetic chemistry and medicinal insight. Its straightforward and scalable synthesis, coupled with the inherent biological relevance of its structural motifs, has cemented its status as a high-value intermediate in the pharmaceutical industry. The ability of the 3-aminoindazole core to effectively target the hinge region of kinases has made it a go-to scaffold for the development of next-generation targeted therapies. As our understanding of kinase biology continues to deepen, the demand for versatile and strategically functionalized building blocks like this compound is poised to grow, ensuring its continued relevance at the forefront of the quest for novel medicines.

References

The Strategic Sourcing and Application of 5-Methoxy-1H-indazol-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Indazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the indazole nucleus has emerged as a privileged scaffold, demonstrating remarkable versatility and therapeutic potential.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a three-dimensional arrangement of hydrogen bond donors and acceptors that is highly effective for engaging with the hinge regions of protein kinases.[2][3] This characteristic has positioned indazole derivatives at the forefront of oncology research, with several compounds progressing through clinical trials as potent kinase inhibitors.[1][4]

This guide focuses on a particularly valuable derivative: 5-methoxy-1H-indazol-3-amine (CAS No. 58514-96-8) . The strategic placement of the methoxy group at the 5-position and the amine at the 3-position creates a key intermediate with tailored electronic and steric properties, making it a sought-after building block for the synthesis of targeted therapeutics, particularly in the realm of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial availability of this compound, a detailed analysis of its synthesis, critical safety and handling protocols, and an exploration of its applications in contemporary drug discovery, grounded in authoritative references.

Physicochemical Properties and Structural Information

This compound is a stable, solid organic compound under standard laboratory conditions. Its core structure and key identifiers are summarized below.

PropertyValueSource
CAS Number 58514-96-8[5]
Molecular Formula C₈H₉N₃O[6]
Molecular Weight 163.18 g/mol [5]
Monoisotopic Mass 163.07456 g/mol [6]
Predicted XLogP3 1.2[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Topological Polar Surface Area 63.9 Ų[6]
SMILES COC1=CC2=C(C=C1)NN=C2N[6]
InChIKey BZMRACNPNBEQJQ-UHFFFAOYSA-N[6]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers specializing in research and development compounds. The compound is typically offered in various quantities, from milligrams to grams, with purities suitable for laboratory synthesis and early-stage drug discovery.

Below is a comparative table of representative suppliers. Researchers are advised to request a certificate of analysis from their chosen supplier to confirm purity and obtain lot-specific data.

SupplierRepresentative PurityAvailable QuantitiesNotes
Apollo Scientific ≥96%100mg, 250mg, 1gDistributed through vendors like CymitQuimica.[5]
BLD Pharm InquireInquireProvides access to NMR, HPLC, and other analytical data upon request.[7]
Biosynth InquireInquireMarketed for pharmaceutical testing as a high-quality reference standard.[8]
Ascendex Scientific InquireInquireListed as a research chemical.[9]

This table is not exhaustive and represents a snapshot of the market. Pricing and availability are subject to change.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient synthesis of 3-aminoindazoles involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine. This method is favored for its high yield and operational simplicity.

Reaction Scheme

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

G cluster_reaction Reaction cluster_product Product 2_fluoro_5_methoxybenzonitrile 2-Fluoro-5-methoxybenzonitrile reaction_step Nucleophilic Aromatic Substitution & Intramolecular Cyclization 2_fluoro_5_methoxybenzonitrile->reaction_step hydrazine_hydrate Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine_hydrate->reaction_step product This compound reaction_step->product High Yield

Caption: Synthetic pathway for this compound.

Causality of Experimental Choices
  • Starting Material: 2-Fluoro-5-methoxybenzonitrile is the ideal precursor. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The nitrile group serves as the electrophilic center for the subsequent intramolecular cyclization.

  • Reagent: Hydrazine hydrate is a potent binucleophile. One nitrogen atom initially displaces the fluoride ion. The second nitrogen atom then attacks the carbon of the nitrile group to form the pyrazole ring of the indazole system.

  • Solvent and Temperature: The reaction is typically heated to facilitate both the SNAr and the cyclization steps. A high-boiling polar aprotic solvent could be used, but often, as in the analogous synthesis of 5-bromo-1H-indazol-3-amine, neat hydrazine hydrate is used with heating, which acts as both reagent and solvent.[2]

Representative Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the structurally similar 5-bromo-1H-indazol-3-amine and is presented for illustrative purposes.[2] Researchers should perform their own optimization and safety assessments.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-methoxybenzonitrile (1 equivalent).

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 20-50 equivalents).

  • Heating: Heat the reaction mixture to 100°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess hydrazine hydrate is removed under reduced pressure.

  • Purification: The resulting crude solid can be purified by trituration with a suitable solvent (e.g., methanol or ethanol) or by recrystallization to afford pure this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-indazole-3-amine moiety is a highly effective "hinge-binding" fragment in kinase inhibitors.[2][3] The N1 and N2 atoms of the pyrazole ring and the exocyclic amine at the C3 position can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

This compound is a particularly important building block for the development of inhibitors targeting kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs).[1] Dysregulation of FGFR signaling is a known driver in various malignancies.

G start 5-Methoxy-1H- indazol-3-amine step1 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->step1 Key Intermediate step2 Further Functionalization step1->step2 Scaffold Elaboration product Potent & Selective Kinase Inhibitors (e.g., FGFR Inhibitors) step2->product Final Drug Candidate

Caption: Role as a key intermediate in kinase inhibitor synthesis.

Numerous patents and research articles describe the use of the 1H-indazol-3-amine scaffold in the design of kinase inhibitors.[1][4] The 5-methoxy group can provide beneficial properties to the final molecule, such as improving metabolic stability or modulating solubility and cell permeability. For instance, in a series of 1H-indazole derivatives developed as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, methoxy substitution at the 5-position was shown to be important for high potency.[10]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. However, based on the known hazards of structurally related indazole amines, the following precautions are strongly recommended.

Hazard Identification (Inferred from Analogs)
  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: Likely to cause skin irritation.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat or other protective clothing.

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

  • BLD Pharm recommends storage at 2-8°C under an inert atmosphere in a dark place.

First Aid Measures (General Guidance)
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its commercial availability from multiple suppliers makes it an accessible building block for research and development. A clear understanding of its synthesis, based on the reliable reaction of 2-fluoro-5-methoxybenzonitrile with hydrazine, allows for its efficient incorporation into synthetic workflows. The established role of the 1H-indazole-3-amine scaffold as a potent kinase hinge-binder underscores the importance of this specific derivative in the development of targeted therapies for cancer and other diseases. Adherence to strict safety protocols, inferred from closely related compounds, is essential for its safe handling and use in the laboratory. This guide provides the foundational knowledge required for researchers to strategically source and effectively utilize this compound in their drug discovery programs.

References

Methodological & Application

Application Note: The Strategic Use of 5-Methoxy-1H-indazol-3-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Privileged Status of the 3-Aminoindazole Scaffold

In the landscape of modern oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the core of many successful drugs lies a "privileged scaffold"—a molecular framework that demonstrates a high affinity for the ATP-binding site across numerous kinases. The 3-aminoindazole motif is a quintessential example of such a scaffold.[1] Its rigid, bicyclic structure and, most importantly, the strategic placement of the exocyclic amino group and ring nitrogens, allow it to form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine portion of ATP.

This guide focuses on a particularly valuable derivative: 5-methoxy-1H-indazol-3-amine . The addition of a methoxy group at the C5 position provides a crucial handle for modulating the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, this group can form specific, potency-enhancing interactions within the active site of certain kinases. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core properties, strategic synthetic applications, and field-proven protocols for leveraging this compound in the design and synthesis of next-generation kinase inhibitors.

Core Characteristics of this compound

A thorough understanding of the starting material is fundamental to its successful application. The unique reactivity profile of this compound dictates the strategic planning of any synthetic route.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₉N₃O[2]
Molecular Weight 163.18 g/mol [2]
CAS Number 58514-96-8[3][4]
Appearance Off-white to light brown crystalline powder-
Predicted XlogP 1.2[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Reactivity and Strategic Considerations

The primary challenge and opportunity in using this compound lies in managing the reactivity of its two primary nucleophilic centers: the 3-amino group and the indazole N1-nitrogen .

  • Dual Nucleophilicity : Direct N-alkylation or N-arylation reactions can result in a mixture of N1-substituted and 3-N-substituted products, creating significant purification challenges and reducing the yield of the desired isomer.[5] Therefore, a protection strategy for the 3-amino group is often the first and most critical step in a synthetic sequence.

  • Tautomerism : The indazole ring exists in tautomeric forms (1H and 2H).[6] For kinase inhibition, substitution at the N1 position is typically desired to orient vectors toward the solvent-exposed region of the ATP pocket. Reaction conditions can influence the regioselectivity of substitution.

  • Electronic Effects : The electron-donating methoxy group at the C5 position increases the electron density of the benzene ring, which can influence the reactivity of the scaffold in cross-coupling reactions and its pKa.

General Synthetic Strategies & Workflow

The synthesis of kinase inhibitors from this scaffold generally follows a modular approach, allowing for the systematic exploration of structure-activity relationships (SAR). The core objective is to append two key pharmacophoric elements: a hinge-binding moiety and a selectivity-determining element .

G cluster_0 Core Scaffold cluster_1 Step 1: Regioselectivity Control cluster_2 Step 2: Diversity Introduction cluster_3 Step 3: Unmasking Hinge Binder cluster_4 Step 4: Final Functionalization A 5-Methoxy-1H- indazol-3-amine B Protection of 3-Amino Group (e.g., Boc, Pivaloyl) A->B Ensures N1 selectivity C N1-Arylation / Alkylation (e.g., Buchwald-Hartwig, Ullmann Coupling) B->C Builds selectivity element D Deprotection of 3-Amino Group C->D Prepares for hinge interaction E Amide/Urea/Sulfonamide Formation at 3-Amino D->E Installs hinge binder F Final Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

This strategic workflow ensures that derivatization occurs at the intended positions, maximizing yield and simplifying the purification of intermediates and the final product.

Application Protocol: Synthesis of a VEGFR-2 Inhibitor Analogue

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor (named IND-5M-KI ) based on the this compound core. This protocol is designed to illustrate the key chemical transformations and strategic considerations discussed previously. The target molecule incorporates a substituted pyridine at N1 (a common feature in inhibitors like Axitinib) and an acetyl group at the 3-amino position.

G A 5-Methoxy-1H- indazol-3-amine B Intermediate 1 (Boc-protected) A->B Step 1: Boc-Protection (Boc)₂O, DIPEA, THF C Intermediate 2 (N1-Arylated) B->C Step 2: Buchwald-Hartwig 2-bromo-5-fluoropyridine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ D Intermediate 3 (Deprotected Amine) C->D Step 3: Deprotection 4M HCl in Dioxane E Final Product IND-5M-KI D->E Step 4: Acylation Acetyl Chloride, Pyridine

Caption: Synthetic pathway for the target inhibitor IND-5M-KI.

Protocol 1: Step-by-Step Synthesis of IND-5M-KI

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂)O

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), Anhydrous

  • 2-bromo-5-fluoropyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, Anhydrous

  • 4M HCl in Dioxane

  • Acetyl Chloride

  • Pyridine, Anhydrous

  • Standard laboratory glassware and purification equipment (silica gel, TLC plates, rotary evaporator)

Step 1: Protection of the 3-Amino Group

  • Causality: The 3-amino group is more nucleophilic than the N1-indazole nitrogen under basic conditions. Protecting it as a tert-butyl carbamate (Boc) prevents its participation in the subsequent C-N cross-coupling reaction, ensuring exclusive N1-arylation. The Boc group is also stable to the coupling conditions but easily removed later.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF, add DIPEA (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.1 eq) in THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC (e.g., 50% Ethyl Acetate/Hexanes).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield tert-butyl (5-methoxy-1H-indazol-3-yl)carbamate (Intermediate 1).

Step 2: N1-Arylation via Buchwald-Hartwig Coupling

  • Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and achieving high yields for heteroaromatic couplings. Cesium carbonate is an effective base for this transformation.

  • Procedure:

    • In a dry Schlenk flask under an argon atmosphere, combine Intermediate 1 (1.0 eq), 2-bromo-5-fluoropyridine (1.2 eq), and Cs₂CO₃ (2.0 eq).

    • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq).

    • Add anhydrous 1,4-dioxane via syringe.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

    • Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify by flash column chromatography to yield tert-butyl (1-(5-fluoropyridin-2-yl)-5-methoxy-1H-indazol-3-yl)carbamate (Intermediate 2).

Step 3: Deprotection of the 3-Amino Group

  • Causality: The Boc group is highly labile under acidic conditions. 4M HCl in dioxane provides a strong, anhydrous acidic environment that rapidly cleaves the carbamate to reveal the free amine without causing significant side reactions.

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in a minimal amount of dichloromethane or dioxane.

    • Add 4M HCl in dioxane (10-20 eq) and stir at room temperature.

    • Monitor the reaction by TLC/LC-MS. Effervescence (CO₂ evolution) should be observed. The reaction is typically complete within 1-2 hours.

    • Concentrate the mixture to dryness to obtain the HCl salt of 1-(5-fluoropyridin-2-yl)-5-methoxy-1H-indazol-3-amine (Intermediate 3). This can be used directly or neutralized with a mild base for the next step.

Step 4: Final Acylation

  • Causality: The final acylation installs the hinge-binding group. The free 3-amino group is now the most nucleophilic site. Pyridine is used as both a solvent and a base to neutralize the HCl generated during the reaction with acetyl chloride.

  • Procedure:

    • Suspend Intermediate 3 (1.0 eq) in anhydrous pyridine at 0 °C.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 2-4 hours.

    • Monitor completion by LC-MS.

    • Quench the reaction by slowly adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography or recrystallization to obtain the final product, IND-5M-KI .

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for a systematic evaluation of how structural changes affect biological activity.

  • The 3-Amino Moiety : This group is the primary anchor to the kinase hinge region. Acylating it or converting it to a urea or sulfonamide allows for the formation of one or two crucial hydrogen bonds. The nature of this group is a key determinant of potency.

  • The N1-Substituent : The 2-pyridyl group introduced in the protocol extends into a hydrophobic region of the ATP-binding site. Modifications here—such as adding or moving the fluorine, or replacing the pyridine with other (hetero)aryl groups—are a primary strategy for tuning inhibitor selectivity and potency. For instance, some indazole-based inhibitors achieve selectivity by exploiting differences in the size of the "gatekeeper" residue in different kinases.[8][9]

  • The C5-Methoxy Group : This group projects into the ribose-binding pocket. It can enhance potency through direct hydrogen bonding or favorable hydrophobic interactions. Alternatively, it can be used to block a site of potential metabolism, thereby improving the pharmacokinetic profile of the inhibitor.

G cluster_0 Kinase ATP Binding Site hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket I ribose Ribose Pocket A 3-NH₂ Group A->hinge H-Bonds B Indazole Core B->gatekeeper Steric Fit C N1-Aryl Group C->hydrophobic Hydrophobic/ π-stacking D 5-Methoxy Group D->ribose van der Waals/ H-Bond

Caption: Key interaction points of an indazole inhibitor.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of kinase inhibitors. Its inherent ability to engage the kinase hinge region makes it an ideal starting point for drug discovery campaigns. By employing a robust synthetic strategy involving protection of the 3-amino group, followed by regioselective N1-functionalization and final derivatization, medicinal chemists can efficiently generate diverse libraries of potent and selective kinase inhibitors. The protocols and insights provided in this guide offer a solid foundation for researchers aiming to exploit the full potential of this privileged scaffold.

References

Application Notes and Protocols: 5-Methoxy-1H-indazol-3-amine as a Hinge-Binding Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fragments in Kinase Drug Discovery

Protein kinases remain one of the most critical classes of drug targets, playing a central role in cellular signaling pathways that, when dysregulated, contribute to a multitude of diseases, including cancer and inflammatory disorders.[1] The development of selective kinase inhibitors, however, is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to tackle this challenge.[3][4] FBDD utilizes small, low-molecular-weight compounds ("fragments") to probe the target's binding pockets. These fragments, while exhibiting weak affinity, often demonstrate high ligand efficiency and can be elaborated into potent and selective lead compounds.[1]

The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors such as axitinib and pazopanib.[5][6] This application note focuses on 5-methoxy-1H-indazol-3-amine , a promising fragment that combines the proven hinge-binding capabilities of the indazole core with favorable physicochemical properties for FBDD. Its strategic design positions it as an ideal starting point for the discovery of novel kinase inhibitors.

The Hinge-Binding Hypothesis: A Mechanistic Overview

The ATP-binding site of kinases is characterized by a "hinge" region that forms crucial hydrogen bond interactions with the adenine moiety of ATP.[7][8] A common strategy for designing ATP-competitive kinase inhibitors is to mimic these interactions.[9] We hypothesize that this compound effectively acts as an ATP mimetic by engaging the kinase hinge region through a characteristic hydrogen bonding pattern.

The 3-aminoindazole core is predicted to form two key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. The N1 nitrogen of the indazole ring can act as a hydrogen bond acceptor, while the exocyclic amine at the 3-position can serve as a hydrogen bond donor. This bidentate interaction anchors the fragment in the adenine-binding pocket, providing a stable foundation for further optimization. The 5-methoxy group can be oriented towards the solvent-exposed region or deeper into a hydrophobic pocket, offering a vector for chemical elaboration to enhance potency and selectivity.[5]

G cluster_kinase Kinase Hinge Region cluster_fragment This compound hinge_co Backbone CO (Hinge Residue n) hinge_nh Backbone NH (Hinge Residue n+2) indazole Indazole Core indazole->hinge_nh H-Bond (Acceptor) amine 3-Amine (-NH2) amine->hinge_co H-Bond (Donor) methoxy 5-Methoxy (-OCH3) solvent Solvent/Hydrophobic Pocket methoxy->solvent Growth Vector

Figure 1: Proposed binding mode of this compound with the kinase hinge.

Physicochemical Properties and "Rule of Three" Compliance

An ideal fragment should possess physicochemical properties that ensure good solubility and a higher probability of forming efficient interactions. The "Rule of Three" provides a set of guidelines for fragment library design.[10]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight163.18 g/mol [4]< 300 DaYes
cLogP1.2 (predicted)< 3Yes
Hydrogen Bond Donors2 (amine, indazole NH)≤ 3Yes
Hydrogen Bond Acceptors3 (methoxy O, indazole Ns)≤ 3Yes
Rotatable Bonds1 (methoxy group)≤ 3Yes

Table 1: Physicochemical properties of this compound and its adherence to the "Rule of Three".

Experimental Protocols

Protocol 1: Fragment Stock Solution Preparation

Rationale: Accurate and consistent compound concentration is critical for reliable screening data. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most biophysical assays at low final concentrations.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Amber glass vials or DMSO-compatible microplates

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Vortex the solution thoroughly until the fragment is completely dissolved. A brief sonication may be used if necessary.

  • Store the stock solution at -20°C in aliquots to minimize freeze-thaw cycles.

Protocol 2: Primary Screening by Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein, suggesting a binding event.

Materials:

  • Purified target kinase (>95% purity)

  • DSF buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 100 mM fragment stock solution in DMSO

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

  • 96- or 384-well qPCR plates

Procedure:

  • Protein Preparation: Dilute the kinase stock to a final concentration of 2 µM in DSF buffer.

  • Dye Preparation: Prepare a 25x working stock of SYPRO Orange by diluting the 5000x stock in DSF buffer.

  • Reaction Mixture Preparation: In each well of the qPCR plate, prepare a 20 µL reaction mixture:

    • 15 µL of 2 µM kinase solution

    • 4 µL of 25x SYPRO Orange

    • 1 µL of fragment solution (diluted from 100 mM stock to achieve a final screening concentration, e.g., 200 µM; final DMSO concentration should be ≤ 1%).

    • Include a "no ligand" control with 1 µL of DMSO.

  • Plate Sealing and Centrifugation: Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 0.5°C/min. Monitor fluorescence continuously.

  • Data Analysis: Determine the Tm for each well by fitting the unfolding transition to a Boltzmann equation. Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + fragment). A ΔTm of ≥ 2°C is generally considered a positive hit.

Protocol 3: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that provides real-time kinetic data on molecular interactions.[10] It is used to confirm the binding of hits from the primary screen and to determine the binding affinity (dissociation constant, KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target kinase

  • SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 1% DMSO)

  • Fragment stock solution

Procedure:

  • Kinase Immobilization: Immobilize the target kinase onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a high immobilization level to detect the binding of a low-molecular-weight fragment. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Assay Development: Optimize the running buffer and ensure a stable baseline.

  • Binding Analysis:

    • Prepare a serial dilution of the this compound fragment in the running buffer (e.g., from 1 mM down to 1 µM).

    • Inject the fragment solutions over the kinase-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) in real-time.

    • After each injection, allow for dissociation, followed by a regeneration step if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state response (Req) against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD). Fragment hits typically exhibit KD values in the high µM to mM range.

Protocol 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces of the interaction and guiding lead optimization.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target kinase

  • Fragment stock solution

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze the kinase extensively against the ITC running buffer to ensure a perfect buffer match.

    • Prepare the fragment solution by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration in the syringe and cell must be identical.

    • Degas both the protein and fragment solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the kinase solution (e.g., 20-50 µM) into the sample cell.

    • Load the fragment solution (e.g., 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Fragment-to-Lead Optimization Workflow

The identification of this compound as a binder is the first step in a larger drug discovery campaign. The subsequent goal is to evolve this low-affinity fragment into a high-potency lead compound. This is typically achieved through an iterative process of structure-based drug design and medicinal chemistry.

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Fragment-to-Lead Optimization start Fragment Library (incl. This compound) dsf Primary Screen (DSF) start->dsf hit_confirm Hit Validation (SPR/ITC) dsf->hit_confirm xtal Structural Biology (X-ray Crystallography) hit_confirm->xtal Determine Binding Mode synthesis Analogue Synthesis (SAR Exploration) xtal->synthesis Structure-Guided Design assay Potency & Selectivity Assays synthesis->assay Test New Compounds assay->xtal Iterative Cycle adme ADME/Tox Profiling assay->adme Profile Promising Compounds lead Lead Candidate adme->lead

Figure 2: A typical workflow for fragment-to-lead development.

Conclusion

This compound represents a high-quality chemical starting point for kinase-targeted FBDD campaigns. Its favorable physicochemical properties, coupled with the proven ability of the indazole scaffold to engage the kinase hinge, make it an attractive fragment for screening. The biophysical methods detailed in these application notes provide a robust framework for identifying and characterizing the interaction of this fragment with target kinases, paving the way for the structure-guided design of novel and selective inhibitors.

References

Application Notes and Protocols for the Development of Serotonin Receptor Agonists Using the 5-Methoxy-1H-indazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Abstract: This document provides a comprehensive guide for the development of novel serotonin (5-HT) receptor agonists, utilizing 5-methoxy-1H-indazol-3-amine as a versatile chemical scaffold. Serotonin receptors are critical targets for therapeutic intervention in a wide range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[1][2] The indazole core serves as an effective bioisostere for the endogenous indole structure of serotonin, offering potential advantages in metabolic stability and pharmacokinetic properties.[3][4][5] This guide details the chemical synthesis and derivatization of the scaffold, presents robust in vitro protocols for characterizing ligand-receptor interactions, and outlines a framework for structure-activity relationship (SAR) analysis and in vivo evaluation.

Introduction: The Rationale for the Indazole Scaffold in Serotonin Agonist Design

The serotonergic system's modulation is a cornerstone of neuropharmacology. Agonists, which activate serotonin receptors, have significant therapeutic potential.[6][7][8] The discovery of novel agonists with improved selectivity and efficacy is a key objective in modern drug discovery. The use of "privileged scaffolds"—molecular frameworks that can bind to multiple receptor targets—is a powerful strategy in medicinal chemistry.[5][9] The indazole nucleus is one such scaffold, recognized for its ability to mimic the indole ring found in serotonin and its derivatives.[3][4][5][10]

The compound this compound is a particularly compelling starting point. Its structure is analogous to potent psychedelic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), suggesting an inherent potential for interaction with serotonin receptors, particularly the 5-HT2 family.[3][10] This guide provides the necessary protocols to explore this potential systematically, from initial synthesis to preclinical evaluation.

Section 1: Synthesis and Derivatization of the this compound Scaffold

The foundation of any small molecule drug discovery program is a robust and flexible synthetic chemistry strategy. This section outlines the synthesis of the core scaffold and discusses pathways for creating a diverse chemical library for screening.

Protocol 1.1: Synthesis of this compound

This protocol describes a common and efficient method for synthesizing the core scaffold from a commercially available starting material. The key step is a cyclization reaction with hydrazine.[11]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) for 20-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase and purify the crude product by flash column chromatography to yield 5-bromo-1H-indazol-3-amine as a solid.[11]

  • Note: The methoxy-analogue can be synthesized using a similar procedure starting from 2-fluoro-5-methoxybenzonitrile.

Derivatization Strategies for SAR Exploration

Once the core is synthesized, a library of analogues can be generated to probe the structure-activity relationship (SAR). Key points for modification include the 3-amino group and various positions on the indazole ring.

  • N-Alkylation/Acylation: The primary amine at the 3-position is a prime handle for modification. Reductive amination or acylation can be used to install a variety of side chains, mimicking the N,N-dialkyl groups of classic tryptamines.

  • Suzuki Coupling: For analogues starting with a bromo-indazole core (as in the protocol above), Suzuki coupling reactions can be employed to introduce a wide range of aryl or heteroaryl substituents at the 5-position, allowing exploration of this pocket in the receptor binding site.[11]

  • Substitution on the Aromatic Ring: Different starting materials can be used to introduce other substituents (e.g., halogens, alkyl groups) on the benzene ring portion of the indazole scaffold.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation (SAR) Start 2-Fluoro-5-methoxybenzonitrile Core This compound Start->Core + Hydrazine Hydrate (Cyclization) N_Mod N-Alkylation / Acylation (at 3-amine) Core->N_Mod Ring_Mod Ring Functionalization (e.g., Suzuki Coupling) Core->Ring_Mod Final_Cmpds Diverse Compound Library N_Mod->Final_Cmpds Ring_Mod->Final_Cmpds

Caption: Synthetic workflow for generating a library of serotonin agonist candidates.

Section 2: In Vitro Pharmacological Characterization

After synthesizing a library of compounds, the next critical phase is to characterize their interaction with the target serotonin receptors. This involves determining their binding affinity (how tightly they bind) and their functional activity (whether they activate the receptor, and how effectively).

Protocol 2.1: Radioligand Competition Binding Assay for Affinity (Ki) Determination

This protocol is a gold-standard method to measure the affinity of a test compound for a receptor.[1] It relies on the ability of the unlabeled test compound to compete with a radioactively labeled ligand ("radioligand") that has a known high affinity for the receptor.[12][13]

Principle: A fixed concentration of radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled test compound. The more tightly the test compound binds, the less radioligand will be able to bind. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki).

Materials:

  • Cell membranes from a cell line stably expressing the target 5-HT receptor (e.g., 5-HT2A).

  • Radioligand (e.g., [³H]ketanserin for 5-HT2A).

  • Test compounds dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled antagonist like spiperone).

  • 96-well filter plates (e.g., GF/B filters).[12]

  • Cell harvester and scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding determinator, or varying concentrations of the test compound.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction. The final protein concentration should be optimized (e.g., 70-150 µ g/well ).[12]

  • Incubation: Incubate the plates at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding = (Total binding) - (Non-specific binding).

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value from the curve using non-linear regression.

  • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: Cell-Based Functional Assays for Potency (EC50) and Efficacy (Emax)

Binding to a receptor does not guarantee its activation. Functional assays are essential to confirm that the compounds are agonists and to quantify their potency and efficacy. The choice of assay depends on the signaling pathway of the receptor subtype.

A. Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)

Principle: Gq-coupled receptors, when activated, trigger the release of intracellular calcium (Ca²+).[14][15] This change can be measured using a calcium-sensitive fluorescent dye. The concentration of agonist that produces 50% of the maximal response is the EC50, a measure of potency.

Materials:

  • HEK293 or CHO cells stably expressing the target receptor (e.g., 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds and a reference full agonist (e.g., Serotonin).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Compound Addition: The instrument automatically injects varying concentrations of the test compound into the wells.

  • Signal Detection: Immediately after injection, measure the fluorescence intensity over time to capture the peak calcium response.

B. Membrane Potential Assay for Gi-Coupled Receptors (e.g., 5-HT1A)

Principle: Gi-coupled receptors can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[16] Opening these channels causes potassium ions to flow out of the cell, leading to hyperpolarization (a more negative membrane potential). This change can be measured with a voltage-sensitive fluorescent dye.

Materials:

  • HEK293 cells co-expressing the target receptor (e.g., 5-HT1A) and a GIRK channel.[16]

  • A fluorescent membrane potential assay kit.

  • Assay buffer and test compounds.

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate cells as described for the calcium flux assay.

  • Dye Loading: Incubate cells with the voltage-sensitive dye according to the kit manufacturer's instructions.

  • Compound Application: Add varying concentrations of the test compound to the wells.

  • Signal Measurement: Incubate for a defined period (e.g., 15-30 minutes) and then measure the fluorescence. A decrease in fluorescence typically corresponds to membrane hyperpolarization.[16]

Data Analysis (Functional Assays):

  • Plot the response (e.g., peak fluorescence change) against the log concentration of the agonist.

  • Fit the data with a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy, relative to a full agonist).

Caption: Canonical signaling pathways for 5-HT2A (Gq) and 5-HT1A (Gi) receptors.

Data Summary

The data generated from these in vitro assays should be systematically organized to facilitate SAR analysis.

Compound IDModification5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT1A Ki (nM)5-HT1A EC50 (nM)
Scaffold 5-MeO-1H-indazol-3-amine500120040%>10,000>10,000
Cmpd-01 3-N(CH₃)₂254595%8001500
Cmpd-02 3-N(CH₃)₂, 7-Bromo510105%6501100
... ..................

Section 3: In Vivo Evaluation of Lead Compounds

Promising compounds with high potency, efficacy, and selectivity in vitro must be tested in vivo to assess their therapeutic potential and safety in a complex biological system.

Protocol 3.1: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral model to screen for potential antidepressant drugs.[17]

Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, as the animal will spend more time actively trying to escape.

Materials:

  • Male mice or rats.

  • Lead compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80).

  • Positive control (e.g., a known antidepressant like fluoxetine).

  • A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C).

  • Video recording equipment and scoring software.

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via a chosen route (e.g., intraperitoneal, i.p.) at a set time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each animal into the cylinder of water for a 6-minute session.

  • Recording: Record the entire session. The first 2 minutes are typically considered a habituation period.

  • Scoring: Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests antidepressant-like activity.[17]

References

Application Notes & Protocols: Harnessing 5-methoxy-1H-indazol-3-amine for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and a New Screening Opportunity

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. Specifically, derivatives of 3-aminoindazole have demonstrated potent and selective kinase inhibition, a critical mechanism in cancer therapy[1][2][3]. Compounds bearing this scaffold have been successfully developed to target the "DFG-out" inactive conformation of kinases, a strategy that can overcome common drug resistance mechanisms[2]. For instance, various indazole derivatives have shown potent inhibitory activity against kinases like BCR-ABL, FLT3, and PDGFRα, which are key drivers in certain leukemias and other cancers[1][2][3][4].

5-methoxy-1H-indazol-3-amine (PubChem CID: 20135754) represents a foundational structure within this chemical class[5]. Its simple, unadorned structure makes it an ideal candidate for initial high-throughput screening (HTS) campaigns. As a fragment-like small molecule, it can serve as a starting point for identifying novel kinase inhibitors. Subsequent hit-to-lead optimization can then build upon this core to enhance potency and selectivity[6][7].

These application notes provide detailed protocols for deploying this compound in two common HTS formats: a biochemical kinase assay and a cell-based anti-proliferation assay. The methodologies are designed to be robust, scalable, and grounded in established HTS principles to ensure the generation of high-quality, actionable data[8][9][10].

Application 1: Biochemical Screening for Kinase Inhibition using Fluorescence Polarization

Rationale and Experimental Design

The indazole scaffold is a known "hinge-binder" for many protein kinases[11]. Therefore, a direct binding or enzymatic activity assay is a logical first step. Fluorescence Polarization (FP) is a powerful, homogeneous assay format well-suited for HTS[12][13][14]. The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein[15][16]. In a competition assay, an unlabeled compound (like this compound) that binds to the kinase will displace the fluorescent tracer, causing a decrease in the polarization signal. This "mix-and-read" format is highly amenable to automation and miniaturization[13][14].

We will describe a competitive FP binding assay for Fms-like tyrosine kinase 3 (FLT3), a target implicated in Acute Myeloid Leukemia (AML) and a known target for other indazole-based inhibitors[2][17].

Workflow for FLT3 Fluorescence Polarization Assay

HTS_FP_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Incubation cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound in DMSO) Assay_Plate Dispense to 384-well Assay Plate Compound_Prep->Assay_Plate Robotic Liquid Handler Reagent_Add Add Kinase (FLT3) & Fluorescent Tracer Assay_Plate->Reagent_Add Incubation Incubate at RT (e.g., 60 min) to reach equilibrium Reagent_Add->Incubation Read_Plate Read Fluorescence Polarization (Ex/Em appropriate for tracer) Incubation->Read_Plate Data_Analysis Calculate % Inhibition Generate Dose-Response Curves Read_Plate->Data_Analysis Hit_Validation Hit Confirmation & Validation Data_Analysis->Hit_Validation Select 'Hits'

Caption: Workflow for a competitive Fluorescence Polarization (FP) kinase assay.

Detailed Protocol: FLT3 FP-Based HTS Assay

1. Materials and Reagents:

  • Compound: this compound (stock at 10 mM in 100% DMSO).

  • Target: Recombinant human FLT3 kinase domain.

  • Tracer: A fluorescently labeled, high-affinity FLT3 ligand (e.g., a known inhibitor conjugated to a fluorophore like TAMRA).

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Plates: Low-volume, black, 384-well assay plates.

  • Instrumentation: A plate reader capable of measuring fluorescence polarization[12].

2. Assay Development & Optimization (Pre-HTS):

  • Causality: Before screening, it is critical to determine optimal concentrations. The goal is to use the lowest enzyme and tracer concentrations that provide a robust signal window.

  • Kinase Titration: Titrate FLT3 kinase against a fixed, low concentration of the tracer (e.g., 1-5 nM) to determine the EC₅₀ concentration of the kinase required to bind ~80% of the tracer. This concentration will be used for the screen.

  • Z'-Factor Determination: Run a pilot plate with positive controls (no inhibitor, representing high polarization) and negative controls (a known potent FLT3 inhibitor, representing low polarization) to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust and screenable assay[10].

3. HTS Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from the source plate into the 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL final assay volume. Include wells for positive (DMSO only) and negative (potent inhibitor) controls.

  • Reagent Addition: Add 2.5 µL of 2x FLT3 kinase solution (prepared in assay buffer at the pre-determined concentration).

  • Tracer Addition & Incubation: Add 2.5 µL of 2x fluorescent tracer solution (prepared in assay buffer).

  • Equilibration: Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plates on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation

Raw millipolarization (mP) values are converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

  • mP_sample: Signal from wells containing the test compound.

  • mP_high_control: Signal from wells with DMSO only (no inhibition).

  • mP_low_control: Signal from wells with a saturating concentration of a known potent inhibitor.

Table 1: Example HTS Data and Hit Triage

Compound ID Conc. (µM) Raw mP % Inhibition Hit Flag
DMSO Control N/A 285 0% -
Staurosporine 10 115 97% -
This compound 10 198 51% Yes
Inactive Cmpd 1 10 280 3% No

| Inactive Cmpd 2 | 10 | 291 | -3% | No |

A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls). All hits must be re-tested and validated to eliminate false positives[18][19][20].

Application 2: Cell-Based Anti-Proliferation Screening

Rationale and Experimental Design

While a biochemical assay confirms direct target engagement, a cell-based assay provides a more physiologically relevant context, assessing a compound's ability to cross the cell membrane and exert a functional effect, such as inhibiting cell growth[21][22]. This is a critical secondary step in hit validation[18][23].

We will use the MV4-11 human leukemia cell line, which harbors an FLT3 internal tandem duplication (FLT3-ITD) mutation, making its proliferation highly dependent on FLT3 kinase activity. A reduction in cell viability upon treatment with this compound would strongly suggest on-target activity. Cell viability will be measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®), where the light output is directly proportional to the number of metabolically active cells[24][25].

Workflow for Cell-Based Anti-Proliferation Assay

HTS_Cell_Workflow cluster_prep Cell Plating & Dosing cluster_incubation Incubation cluster_readout Readout & Analysis Cell_Plating Seed MV4-11 cells into 384-well plates Compound_Dosing Add serially diluted This compound Cell_Plating->Compound_Dosing Incubation Incubate for 72 hours (37°C, 5% CO₂) Compound_Dosing->Incubation Reagent_Add Add CellTiter-Glo® Reagent (Lyses cells, generates signal) Incubation->Reagent_Add Read_Luminescence Read Luminescence on a plate reader Reagent_Add->Read_Luminescence Data_Analysis Calculate % Viability Determine IC₅₀ value Read_Luminescence->Data_Analysis Final_Result Final_Result Data_Analysis->Final_Result Potency (IC₅₀) Determined

Caption: Workflow for a cell-based anti-proliferation HTS assay.

Detailed Protocol: MV4-11 Cell Viability Assay

1. Materials and Reagents:

  • Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia).

  • Culture Medium: IMDM + 10% FBS + 1% Penicillin/Streptomycin.

  • Compound: this compound (stock at 10 mM in 100% DMSO).

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit[24][25].

  • Plates: White, solid-bottom, sterile, 384-well tissue culture plates.

  • Instrumentation: A plate luminometer.

2. HTS Protocol Steps:

  • Cell Plating: Harvest MV4-11 cells in exponential growth phase. Resuspend in fresh media to a density of 2 x 10⁵ cells/mL. Using a multichannel dispenser, add 25 µL of the cell suspension to each well of the 384-well plate (5,000 cells/well).

  • Compound Addition: Prepare a serial dilution plate of this compound in culture medium. Using a liquid handler, transfer a small volume (e.g., 25 nL) to the cell plates to achieve final concentrations ranging from 100 µM to 1 nM. Include DMSO-only wells (vehicle control) and wells with a known potent inhibitor (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Readout: a. Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. b. Add 25 µL of CellTiter-Glo® reagent to each well. c. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Potency Determination

Raw luminescence units (RLU) are converted to percent viability:

% Viability = 100 * (RLU_sample / RLU_vehicle_control)

The resulting dose-response data is then fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example Dose-Response Data for this compound

Concentration (µM) Avg. RLU % Viability
100 8,500 4.2%
33.3 11,200 5.6%
11.1 25,600 12.8%
3.7 98,400 49.2%
1.2 165,000 82.5%
0.4 191,000 95.5%
0.1 205,000 102.5%
0 (DMSO) 200,000 100%

| Calculated IC₅₀ | | ~3.8 µM |

An IC₅₀ value in the low micromolar range for a starting compound like this would be considered a promising result, warranting further investigation and chemical optimization.

Conclusion and Next Steps

The protocols detailed above provide a robust framework for evaluating this compound in a high-throughput screening context. A positive result in both the biochemical and cell-based assays would provide strong initial validation. The subsequent hit-to-lead process would involve re-synthesis of the compound to confirm its activity, followed by structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs[19][26]. These foundational HTS assays are the critical first step in transforming a simple chemical scaffold into a potential therapeutic candidate.

References

Application Notes and Protocols for the Regioselective N-Alkylation of 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3][4] The N-alkylation of the indazole ring is a critical synthetic step in the development of these compounds. However, the ambident nucleophilic nature of the indazole core, with its two reactive nitrogen atoms (N1 and N2), frequently leads to the formation of regioisomeric mixtures, which complicates synthesis and necessitates challenging purification procedures.[1][5][6]

This technical guide provides detailed, field-proven experimental protocols for the regioselective N-alkylation of a key building block, 5-methoxy-1H-indazol-3-amine. We will delve into the mechanistic rationale behind achieving high selectivity for either the N1 or N2 position, empowering researchers, scientists, and drug development professionals to predictably synthesize the desired isomer. The protocols are designed as self-validating systems, with in-depth explanations for each experimental choice.

Understanding Regioselectivity in Indazole Alkylation

The regiochemical outcome of the N-alkylation of indazoles is a finely balanced interplay of electronic effects, steric hindrance, and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control.[4][7] The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[2][8] This intrinsic stability can be harnessed to favor the formation of the N1-alkylated product under conditions that permit equilibration.[2][8]

Key factors that govern the N1/N2 selectivity include:

  • Base and Counter-ion: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents tend to favor N1 alkylation.[1][2][9] The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich group (in this case, potentially the 3-amino group), sterically shielding the N2 position and directing the alkylating agent to N1.[3][5]

  • Solvent: The choice of solvent is critical. Non-polar aprotic solvents like tetrahydrofuran (THF) are optimal for N1 selectivity with NaH.[1][2] In contrast, polar aprotic solvents such as N,N-dimethylformamide (DMF), often used with weaker bases like potassium carbonate (K₂CO₃), can lead to mixtures of N1 and N2 isomers.[6][7]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a significant role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

The following diagram illustrates the pivotal decision point in the N-alkylation of this compound.

G cluster_start Starting Material cluster_products Products Start This compound Base Base Selection (e.g., NaH, K2CO3) Start->Base Solvent Solvent Choice (e.g., THF, DMF) Base->Solvent Alkylating_Agent Alkylating Agent (R-X) Solvent->Alkylating_Agent N1_Product N1-Alkylated Product (Thermodynamic) Alkylating_Agent->N1_Product Thermodynamic Control N2_Product N2-Alkylated Product (Kinetic) Alkylating_Agent->N2_Product Kinetic Control

Caption: General experimental workflow for N-alkylation.

Protocol 1: Highly Regioselective N1-Alkylation

This protocol is optimized to achieve high regioselectivity for the N1 position, which is often the desired isomer in many pharmaceutical applications. The use of sodium hydride in tetrahydrofuran is a well-established method for favoring the thermodynamically more stable N1-alkylated indazole.[1][2][4][8]

Materials and Reagents
  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide or tosylate, 1.1-1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add the sodium hydride (1.2 equiv). Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred for 12-24 hours.[10]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the THF under reduced pressure using a rotary evaporator. Partition the remaining residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated this compound.

Data Presentation: N1-Alkylation
ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation. The Na⁺ counter-ion is crucial for N1-directing chelation.[5]
Solvent Tetrahydrofuran (THF)Aprotic, non-polar solvent favors the formation of a tight ion pair, sterically hindering the N2 position.[2][4]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature.
Expected Outcome High N1 selectivityConditions favor the formation of the thermodynamically more stable N1 isomer.[2][8]

Protocol 2: Synthesis of N2-Alkylated Isomer or Isomeric Mixtures

While N1-alkylation is often desired, certain applications may require the N2-isomer. Achieving high selectivity for N2 can be more challenging and often depends on kinetic control or specific reaction conditions that disfavor N1 attack. Using a weaker base in a polar aprotic solvent often results in a mixture of isomers, which can then be separated.[6][7] Alternatively, Mitsunobu conditions have been shown to favor N2-alkylation for some indazoles.[2][8]

Method A: Potassium Carbonate in DMF (Yields Isomeric Mixtures)
  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv) and heat the mixture (e.g., to 50-80 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The subsequent work-up and purification follow the steps outlined in Protocol 1. This method typically yields a mixture of N1 and N2 isomers that will require careful chromatographic separation.[6][7]

Method B: Mitsunobu Reaction (Favors N2-Alkylation)

For certain indazoles, Mitsunobu conditions can provide a preference for the N2-isomer.[2][8]

  • Preparation: Dissolve this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the isomers.[7]

Mechanistic Rationale: N1 vs. N2 Selectivity

The selectivity observed in these protocols is rooted in fundamental mechanistic principles. The NaH/THF system promotes the formation of a sodium indazolide salt. It is hypothesized that the sodium cation forms a chelate between the N2 nitrogen and the lone pair of the C3-amino group, creating a "tight ion pair".[5] This chelation sterically encumbers the N2 position, leaving the N1 nitrogen as the more accessible site for nucleophilic attack. This pathway is under thermodynamic control, leading to the more stable N1-substituted product.

Conversely, conditions like K₂CO₃ in DMF lead to a "solvent-separated ion pair," where both nitrogen atoms are more freely available for alkylation, often resulting in a mixture of products reflecting kinetic and thermodynamic influences.[4] The Mitsunobu reaction proceeds through a different mechanism involving a phosphonium salt, and its preference for the N2 position is likely due to the specific transition state energetics.

G cluster_n1 N1-Selective Pathway (NaH/THF) cluster_n2 Mixed/N2-Pathway (K2CO3/DMF) N1_Start Indazolide Anion N1_Intermediate Na+ Chelation at N2 (Tight Ion Pair) N1_Start->N1_Intermediate NaH in THF N1_Product N1-Alkylation (Major Product) N1_Intermediate->N1_Product R-X attack at N1 N2_Start Indazolide Anion N2_Intermediate Solvent-Separated Ion Pair N2_Start->N2_Intermediate K2CO3 in DMF N2_Product1 N1-Alkylation N2_Intermediate->N2_Product1 R-X attack N2_Product2 N2-Alkylation N2_Intermediate->N2_Product2 R-X attack

References

Application Notes: Leveraging 5-Methoxy-1H-indazol-3-amine for Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds across various targets. These are termed "privileged scaffolds" due to their ability to serve as a robust foundation for building high-affinity ligands. The indazole ring system, a bicyclic aromatic heterocycle, has firmly established itself as such a scaffold, particularly in the development of protein kinase inhibitors.[1][2][3] Its rigid structure and capacity for forming critical hydrogen bond interactions allow it to function as an effective ATP surrogate, competitively binding within the kinase hinge region.[2]

Among indazole derivatives, 5-methoxy-1H-indazol-3-amine represents a particularly valuable starting point for Structure-Activity Relationship (SAR) campaigns. Its strategic methoxy group provides a key electronic and steric feature, while the 3-amino group serves as a versatile chemical handle for diversification. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, strategies for SAR-driven library development, and protocols for biological evaluation, with a focus on inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), a critical target in anti-angiogenic cancer therapy.[4][5] The principles and methods described herein are broadly applicable to researchers targeting a wide array of protein kinases.

Section 1: Foundational Chemistry and Synthesis

A robust and scalable synthetic route to the core scaffold is the prerequisite for any successful SAR campaign. The this compound core is typically constructed from a substituted fluorobenzonitrile precursor. The following protocol outlines a common and efficient method.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-fluoro-5-methoxybenzonitrile.

Rationale: This route is favored for its reliability and the commercial availability of the starting material. The initial step is a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom with hydrazine, which readily undergoes an intramolecular cyclization to form the 3-aminoindazole ring system.

Materials:

  • 2-fluoro-5-methoxybenzonitrile

  • Hydrazine hydrate (N2H4·H2O)

  • n-Butanol (n-BuOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-methoxybenzonitrile (1.0 eq) and n-butanol (approx. 5 mL per 1 g of nitrile).

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.

    • Scientist's Note: An excess of hydrazine is used to drive the reaction to completion and minimize side products. n-Butanol is an excellent solvent for this reaction due to its high boiling point, which facilitates the cyclization step.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold n-butanol or hexanes to remove impurities.

  • Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product, this compound, using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The final compound is a stable, crystalline solid.[6]

Section 2: SAR-Driven Library Design

With the core scaffold in hand, the next phase involves systematic structural modifications to probe the chemical space around the target's binding site. The this compound scaffold offers three primary vectors for diversification (R1, R2, and R3) to build a focused library for SAR studies.

SAR_Strategy cluster_0 Core Scaffold cluster_1 Diversification Points cluster_2 SAR Output Core This compound R1 R1: N1 Position (Alkylation, Arylation) Probes solvent-exposed region Core->R1 Modify R2 R2: C3-Amine (Amidation, Sulfonylation) Targets hinge-binding region Core->R2 Modify R3 R3: C5-Methoxy (Demethylation, Etherification) Modulates solubility & pocket interactions Core->R3 Modify Output Potency (IC50) Selectivity ADME Properties R1->Output Evaluate R2->Output Evaluate R3->Output Evaluate

Caption: SAR diversification strategy for the this compound scaffold.

  • R1 (N1 Position): The N1 position of the indazole is often directed towards the solvent-exposed region of the ATP binding pocket. Modification here, typically through alkylation or arylation (e.g., Suzuki coupling after N-arylation), can be used to enhance solubility, modulate pharmacokinetic properties, or pick up additional interactions with the outer regions of the binding site.

  • R2 (C3-Amine Position): This is arguably the most critical vector for establishing potency and selectivity. The 3-amino group acts as a key hydrogen bond donor, mimicking the adenine portion of ATP and interacting with the kinase "hinge" region. Acylation with various carboxylic acids or reaction with sulfonyl chlorides installs diverse functionalities that can occupy adjacent hydrophobic pockets. The well-known VEGFR inhibitor Axitinib, for example, features a thioether-linked phenylamide at this position.[7][8]

  • R3 (C5-Methoxy Position): The methoxy group at the C5 position often sits in a small hydrophobic pocket. While less frequently modified, exploring its role is crucial. Demethylation to the corresponding phenol allows for the introduction of new ether linkages, potentially improving potency or altering the selectivity profile.

Section 3: Biological Evaluation - In Vitro Kinase Assay

Once a library of analogs has been synthesized, a robust and reliable biological assay is required to quantify their inhibitory activity. A homogenous, fluorescence-based in vitro kinase assay is a standard method for this purpose, suitable for high-throughput screening and detailed IC50 determination.[9]

Protocol 2: Universal In Vitro Kinase Inhibition Assay (TR-FRET)

Principle: This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[9] The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase (e.g., VEGFR-2). A terbium (Tb)-labeled antibody specific for the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated substrate, it brings the terbium donor into close proximity with a streptavidin-conjugated acceptor fluorophore (e.g., XL665), which binds to the biotin tag. Excitation of the donor results in energy transfer to the acceptor, producing a signal that is proportional to kinase activity. Inhibitors will decrease this signal.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2), active

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Tb-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well, low-volume, white assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only (negative control, 100% activity) and Staurosporine (positive control, 0% activity).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated peptide substrate in assay buffer. Add this mixture to all wells containing the test compounds.

    • Scientist's Note: The final concentrations of enzyme and substrate should be optimized beforehand. Typically, the enzyme concentration is chosen to give a robust signal window, and the ATP concentration is set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10][11]

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Prepare the detection reagent mix containing the Tb-labeled antibody and Streptavidin-XL665 in a suitable quench buffer (e.g., assay buffer containing EDTA to stop the reaction). Add the detection mix to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor, one for the acceptor). Calculate the TR-FRET ratio.

  • Data Analysis:

    • Normalize the data using the negative (DMSO) and positive (Staurosporine) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Section 4: Case Study - SAR of Axitinib Analogs Targeting VEGFR-2

Axitinib is a potent, FDA-approved inhibitor of VEGFRs 1, 2, and 3, and its core structure is derived from a substituted 3-aminoindazole.[7][12] SAR studies on Axitinib and related compounds provide a clear example of how systematic modifications can fine-tune inhibitory activity.

Table 1: Representative SAR Data for VEGFR-2 Inhibition (Data is illustrative, based on published findings for indazole-type inhibitors)[7][13]

Compound IDR1 (N1-substituent)R2 (C3-Amine Acyl Group)VEGFR-2 IC50 (nM)
Scaffold HH>10,000
A HBenzoyl550
B H2-(Phenylsulfanyl)acetyl44[7]
C (Axitinib) H2-(Phenylsulfanyl)acetyl (with pyridine)0.2
D Methyl2-(Phenylsulfanyl)acetyl (with pyridine)25
E H2-(Phenoxy)acetyl (with pyridine)15

Analysis of SAR:

  • Importance of the C3-Amine: Moving from the unsubstituted amine (Scaffold ) to a simple benzoyl group (A ) introduces modest activity.

  • The Thioether Linkage: Introducing the 2-(phenylsulfanyl)acetyl group (B ) significantly boosts potency, likely by occupying a hydrophobic pocket adjacent to the hinge.[7]

  • The Pyridine Moiety: The addition of the pyridine ring to the phenyl group in C (Axitinib) provides a dramatic increase in potency. This group is known to form a key interaction with the DFG-out conformation of the kinase.

  • N1-Substitution: Alkylation at the N1 position (D ) is generally detrimental to activity compared to the N-H parent, suggesting the N1-H may act as a hydrogen bond donor or that substitution introduces a steric clash.

  • Linker Atom: Replacing the thioether with an ether linkage (E ) retains high potency but is slightly less active than the thioether, indicating the sulfur atom provides optimal geometry and/or electronic properties for this interaction.

Section 5: Mechanism of Action - VEGFR Signaling Pathway

VEGFR inhibitors like Axitinib function by blocking angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] They achieve this by inhibiting the intracellular signaling cascade initiated by the binding of VEGF to its receptor.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Dimerized & Autophosphorylated) VEGFR2->P_VEGFR2 Dimerizes PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates RAS Ras P_VEGFR2->RAS Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation Promote RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promote Axitinib Axitinib (this compound core) Axitinib->P_VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Axitinib.

Binding of VEGF to VEGFR-2 on endothelial cells induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[14] This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways like the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[9] These cascades ultimately lead to the gene expression changes required for endothelial cell proliferation, migration, and survival, driving angiogenesis. Indazole-based inhibitors competitively bind to the ATP pocket of the VEGFR-2 kinase domain, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.[14][15]

Conclusion and Future Directions

The this compound scaffold is a proven and highly tractable starting point for the development of potent and selective kinase inhibitors. Its synthetic accessibility and strategically positioned vectors for diversification allow for rapid and efficient exploration of structure-activity relationships. By combining rational library design with robust in vitro biological evaluation, researchers can effectively leverage this privileged core to develop novel therapeutics targeting VEGFR and a multitude of other clinically relevant protein kinases. Future efforts will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and exploring novel modifications to overcome acquired resistance mechanisms.[16][17]

References

design of novel compounds from 5-methoxy-1H-indazol-3-amine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Design, Synthesis, and Evaluation of Novel Bioactive Compounds from a 5-Methoxy-1H-indazol-3-amine Scaffold

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets with high affinity.[1][2] Its versatile nature is demonstrated by its presence in numerous FDA-approved drugs, particularly protein kinase inhibitors such as Axitinib and Pazopanib, which are crucial in cancer therapy.[2][3] The this compound framework serves as an exceptionally valuable starting point for novel drug discovery.[4][5] The 3-amino group provides a critical vector for chemical modification, acting as an effective hinge-binding fragment in many kinase inhibitors, while the 5-methoxy group can influence solubility, metabolic stability, and can participate in key interactions within a target's binding site.[6][7]

This guide provides an integrated strategy for the rational design, chemical synthesis, and biological evaluation of novel compounds derived from the this compound scaffold, with a primary focus on developing new protein kinase inhibitors.

Section 1: Rational Design Strategy for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a major target class for therapeutic intervention.[6] Indazole derivatives have been successfully developed as inhibitors for a range of kinases, including VEGFR, FGFR, and Aurora kinases.[6][8][9] Our design strategy integrates computational modeling with established structure-activity relationship (SAR) principles to prioritize synthetic efforts.

In Silico Modeling: A Structure-Based Drug Design (SBDD) Approach

Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[10][11][12] This allows for the virtual screening of theoretical compounds, saving significant time and resources.[13] The primary target for our scaffold is the ATP-binding pocket of protein kinases.

The general workflow for a molecular docking experiment is as follows:

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Prioritization PDB 1. Obtain Target Structure (e.g., VEGFR2 from PDB) ProteinPrep 3. Prepare Protein (Add Hydrogens, Assign Charges) PDB->ProteinPrep LigandPrep 2. Prepare Ligand Scaffold (Energy Minimization) RunDocking 5. Execute Docking Algorithm (e.g., AutoDock, GOLD) LigandPrep->RunDocking BindingSite 4. Define Binding Site (ATP Pocket Coordinates) ProteinPrep->BindingSite BindingSite->RunDocking Analyze 6. Analyze Poses & Scores (Binding Energy, H-Bonds) RunDocking->Analyze Prioritize 7. Prioritize Candidates for Synthesis Analyze->Prioritize

Caption: Workflow for structure-based virtual screening.

Structure-Activity Relationship (SAR) Postulates

Based on extensive literature on indazole-based kinase inhibitors, we can postulate several key SAR trends to guide derivatization of the this compound core.[6][14][15] The primary point of modification will be the 3-amino group, typically via amide bond formation.

Table 1: Hypothetical SAR for Novel 3-Amido-Indazole Derivatives

Compound IDR-Group (Attached to 3-NH via C=O)Rationale for ModificationPredicted Kinase Activity
NC-001 PhenylSimple aromatic ring to probe the solvent-exposed region.Baseline
NC-002 4-FluorophenylIntroduces a halogen bond donor, potentially increasing affinity.Moderate
NC-003 3-PyridylAdds a hydrogen bond acceptor to interact with backbone residues.Moderate to High
NC-004 4-(Morpholino)phenylIncorporates a bulky, polar group to improve solubility and explore deeper pockets.Variable; potential for high potency
NC-005 CyclohexylProbes the pocket for tolerance to aliphatic, non-planar groups.Low to Moderate

Section 2: Synthetic Chemistry Protocols

The functionalization of the 3-amino group is a straightforward and robust process. Amide coupling is a cornerstone reaction in medicinal chemistry due to its reliability and the vast commercial availability of carboxylic acids for diversification.

G Scaffold 5-Methoxy-1H- indazol-3-amine Reaction Amide Coupling (Room Temp, 12h) Scaffold->Reaction Reagents R-COOH HATU, DIPEA DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Novel 3-Amido-Indazole Derivative Purify->Product Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis

Caption: General workflow for synthesis and purification.

Protocol 2.1: General Procedure for Amide Coupling

This protocol describes the synthesis of a novel derivative by coupling this compound with a generic carboxylic acid (R-COOH).

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic acid of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the selected carboxylic acid (1.1 eq).

  • Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to the indazole).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Biological Evaluation Protocols

A tiered screening approach is employed to efficiently evaluate the newly synthesized compounds. It begins with a direct, cell-free enzymatic assay against the target kinase, followed by a cell-based assay to assess anti-proliferative activity.

G cluster_pathway Example Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor RTK RTK (e.g., VEGFR) Ligand->RTK Binds & Dimerizes RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor {Novel Indazole Compound} Inhibitor->RTK Inhibits ATP Binding

Caption: A generic RTK signaling pathway targeted by kinase inhibitors.

Protocol 3.1: Primary Screening - In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[16] Lower luminescence indicates less ADP production and therefore higher inhibition of the kinase. This format is highly sensitive and avoids the use of radioactive materials.[16][17]

Principle: Kinase Activity ∝ ADP Produced. The assay converts ADP to ATP, which is then used in a luciferase reaction to generate light.

Materials and Reagents:

  • Target protein kinase (e.g., recombinant human VEGFR2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (at the Kₘ concentration for the specific kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting range is 10 mM down to 1 nM.

  • In each well of the assay plate, add the components of the kinase reaction: assay buffer, kinase, substrate, and the test compound.

  • Initiate the reaction by adding ATP. The final DMSO concentration should be kept low (≤1%). Include "no enzyme" and "no inhibitor" (DMSO only) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This step also depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and provides the luciferase/luciferin to produce a light signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 3.2: Secondary Screening - Cell-Based Anti-Proliferative Assay (MTT)

This assay measures the ability of a compound to inhibit the growth of cancer cells.[7][18] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials and Reagents:

  • Human cancer cell line expressing the target kinase (e.g., K562, A549)[19]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds

  • Clear, flat-bottomed 96-well plates

Step-by-Step Methodology:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in living cells.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells. Plot percent viability versus compound concentration (log scale) and fit the data to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

References

The Strategic Role of 5-Methoxy-1H-indazol-3-amine in the Synthesis of Potent Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Within the realm of oncology, indazole-based molecules have demonstrated remarkable success, leading to the development of several FDA-approved drugs. A prime example is Pazopanib, a multi-targeted tyrosine kinase inhibitor effective against renal cell carcinoma and soft tissue sarcoma.[2][3] The therapeutic efficacy of these agents often stems from their ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites, leading to potent and selective inhibition. This application note delves into the synthetic utility of a key building block, 5-methoxy-1H-indazol-3-amine, in the generation of novel anti-cancer agents, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis.[1][4]

The rationale for focusing on this compound lies in the strategic placement of its functional groups. The 3-amino group serves as a crucial handle for coupling with various heterocyclic systems, such as pyrimidines, to construct the core structure of the kinase inhibitor. The 5-methoxy group, an electron-donating substituent, can influence the electronic properties of the indazole ring and provide a vector for additional interactions within the kinase binding pocket, potentially enhancing potency and selectivity. This guide will provide a detailed synthetic protocol for the synthesis of a model indazole-pyrimidine compound, present biological data on related structures, and elucidate the underlying mechanism of action through a signaling pathway diagram.

Synthetic Strategy: Constructing the Indazole-Pyrimidine Core

The synthesis of indazole-based kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution or a cross-coupling reaction to link the indazole core to a suitably functionalized pyrimidine ring. The Buchwald-Hartwig amination, a powerful palladium-catalyzed C-N bond-forming reaction, is a highly effective method for this transformation, offering broad substrate scope and functional group tolerance.[5][6]

The general workflow for the synthesis of a model N-(5-methoxy-1H-indazol-3-yl)pyrimidin-2-amine derivative is depicted below. This strategy involves the coupling of this compound with a di-chlorinated pyrimidine, followed by a subsequent reaction to introduce further diversity at the C2 position of the pyrimidine ring.

G cluster_synthesis Synthetic Workflow A This compound C Intermediate: N-(2-chloro-pyrimidin-4-yl)-5-methoxy-1H-indazol-3-amine A->C Nucleophilic Aromatic Substitution B 2,4-Dichloropyrimidine B->C E Final Product: Indazole-Pyrimidine Derivative C->E Buchwald-Hartwig Amination D Substituted Aniline D->E

Caption: General synthetic workflow for indazole-pyrimidine derivatives.

Detailed Protocol: Synthesis of N2-(4-aminosulfonylphenyl)-N4-(5-methoxy-1H-indazol-3-yl)pyrimidine-2,4-diamine

This protocol details the synthesis of a representative indazole-pyrimidine derivative, highlighting the key reaction steps and purification procedures.

Step 1: Synthesis of N-(2-chloro-pyrimidin-4-yl)-5-methoxy-1H-indazol-3-amine

  • To a stirred solution of this compound (1.0 eq) in ethanol, add 2,4-dichloropyrimidine (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate product, N-(2-chloro-pyrimidin-4-yl)-5-methoxy-1H-indazol-3-amine.

Step 2: Synthesis of the Final Product via Buchwald-Hartwig Amination

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine N-(2-chloro-pyrimidin-4-yl)-5-methoxy-1H-indazol-3-amine (1.0 eq), 4-aminobenzenesulfonamide (1.1 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a phosphine ligand like Xantphos (5 mol%).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Biological Activity and Mechanism of Action

Derivatives of 1H-indazole-3-amine have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[7][8] The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for tumor growth and survival.

Anti-proliferative Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of synthesized indazol-pyrimidine derivatives against various human cancer cell lines.[9] These compounds share a common indazole-pyrimidine scaffold, illustrating the potential of this chemical class.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)Caco2 (Colon Cancer) IC₅₀ (µM)
4a 2.958>1004.965
4d 4.798>1004.899
4f 1.629>100>100
4g 4.680>1004.887
4i 1.8418.0114.879
Doxorubicin (Ref.) 8.0291.0004.202

Data is presented as the mean of three independent experiments.[9]

The data indicates that several of the synthesized compounds exhibit potent anti-proliferative activity, with compounds 4f and 4i showing particularly strong inhibition of the MCF-7 breast cancer cell line, surpassing the efficacy of the reference drug, Doxorubicin.[9]

Mechanism of Action: Inhibition of VEGFR-2 Signaling and Induction of Apoptosis

A primary target for many indazole-based anti-cancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][10] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11][12] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their starvation and regression.[11]

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade involving key pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Indazole-pyrimidine derivatives, synthesized from precursors like this compound, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its phosphorylation and subsequent activation.

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS Ras/Raf/MEK/ERK Pathway Dimerization->RAS Proliferation Cell Proliferation, Migration, Survival PI3K->Proliferation RAS->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based agent.

Furthermore, the inhibition of these critical survival pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that indazole derivatives can activate the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioners of apoptosis.[8][9]

Conclusion and Future Perspectives

This compound stands out as a versatile and valuable building block for the synthesis of novel anti-cancer agents. Its inherent structural features allow for the facile construction of potent kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway. The synthetic protocols outlined in this guide provide a robust framework for the development of new indazole-pyrimidine derivatives. The presented biological data underscores the therapeutic potential of this compound class. Future research should focus on the further optimization of these lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising laboratory findings into effective clinical treatments for cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-1H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important heterocyclic compound. By understanding the causality behind experimental choices, you can optimize your reaction conditions, improve yields, and ensure the high purity of your final product.

I. Overview of Synthetic Strategy

The most prevalent and scalable method for synthesizing this compound involves the base-mediated cyclization of a substituted benzonitrile with hydrazine.[1] This approach is often preferred due to the availability of starting materials and its operational simplicity. A common starting material for this synthesis is 2-halo-5-methoxybenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.[2]

Below is a generalized reaction scheme:

Synthesis_Scheme cluster_reactants Reactants & Conditions start 2-Halo-5-methoxybenzonitrile reaction Cyclization start->reaction hydrazine Hydrazine (N2H4) hydrazine->reaction base Base (e.g., K2CO3, KOtBu) base->reaction solvent Solvent (e.g., DMSO, NMP) solvent->reaction product This compound reaction->product

Caption: General reaction workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material, and why is the choice of leaving group important?

A1: The most common starting materials are 2-fluoro-5-methoxybenzonitrile and 2-chloro-5-methoxybenzonitrile. The choice of the halogen (the leaving group) is critical for the initial SNAr step. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack. However, 2-chloro or 2-bromo analogs can also be used, sometimes requiring more forcing conditions (higher temperatures or stronger bases).[2] The reactivity order is typically F > Cl > Br > I.

Q2: How does the choice of base impact the reaction?

A2: The base plays a crucial role in the cyclization step. It facilitates the deprotonation of the intermediate hydrazone, which is necessary for the intramolecular nucleophilic attack that forms the indazole ring.

BaseStrengthCommon Applications & Considerations
K₂CO₃ ModerateA good starting point for many reactions. It is inexpensive and easy to handle, but may require higher temperatures.
KOtBu StrongOften used to achieve higher yields, especially with less reactive starting materials.[2] Requires anhydrous conditions.
NaH StrongEffective but requires careful handling due to its pyrophoric nature. Requires anhydrous conditions.
DBU/DBN StrongOrganic, non-nucleophilic bases that can be effective in promoting the reaction under milder conditions.
Q3: What are the typical solvents used, and what are their roles?

A3: High-boiling, polar aprotic solvents are generally preferred for this reaction. They need to be able to dissolve the reactants and intermediates and withstand the often-elevated reaction temperatures.

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for this reaction, as it effectively dissolves a wide range of organic and inorganic compounds and can accelerate SNAr reactions.

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMSO, it is a powerful polar aprotic solvent with a high boiling point.

  • Dimethylformamide (DMF): Another suitable option, although it has a lower boiling point than DMSO and NMP.

The solvent's ability to solvate the cation of the base can also influence the reactivity of the base's anion.

Q4: My reaction is not going to completion. What should I do?

A4: If you are experiencing incomplete conversion, consider the following troubleshooting steps:

  • Increase the reaction temperature: The cyclization step often requires significant thermal energy. Gradually increase the temperature in increments of 10-20°C, monitoring the reaction progress by TLC or LC-MS.

  • Use a stronger base: If you are using a moderate base like K₂CO₃, switching to a stronger base like KOtBu could drive the reaction to completion.[2]

  • Increase the equivalents of hydrazine: While typically used in slight excess, increasing the equivalents of hydrazine can sometimes help push the equilibrium towards the product.

  • Ensure anhydrous conditions: If you are using a strong, moisture-sensitive base like KOtBu or NaH, ensure your solvent and glassware are thoroughly dried. Water can quench the base and inhibit the reaction.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Issue 1: Low Yield

A low yield of the desired product can be attributed to several factors. The following workflow can help you diagnose and resolve the issue.

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK solution_purity Solution: Use pure starting materials. check_purity->solution_purity temp Temperature Too Low? check_conditions->temp check_workup Analyze Workup & Purification extraction Incomplete Extraction? check_workup->extraction time Insufficient Reaction Time? temp->time solution_temp Solution: Increase temperature. temp->solution_temp base Base Ineffective? time->base solution_time Solution: Extend reaction time. time->solution_time hydrazine Hydrazine Degradation? base->hydrazine solution_base Solution: Use a stronger, anhydrous base. base->solution_base hydrazine->check_workup solution_hydrazine Solution: Use fresh hydrazine. hydrazine->solution_hydrazine purification Loss During Chromatography/Recrystallization? extraction->purification solution_extraction Solution: Optimize extraction pH and solvent. extraction->solution_extraction solution_purification Solution: Refine purification method. purification->solution_purification

Caption: A logical workflow for troubleshooting low yields.

Potential Causes and Solutions for Low Yield:
  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion due to insufficient temperature, time, or base strength.

    • Solution: As detailed in FAQ Q4, systematically optimize these parameters. Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS) to determine the optimal endpoint.

  • Side Reactions:

    • Cause: The formation of side products can consume starting materials and reduce the yield of the desired product. One common side reaction is the dimerization of the starting benzonitrile under strongly basic conditions.

    • Solution: Consider adding the base portion-wise to maintain a lower instantaneous concentration. Running the reaction at the lowest effective temperature can also help minimize side reactions.

  • Product Degradation:

    • Cause: 3-aminoindazoles can be susceptible to degradation, particularly under harsh workup conditions or prolonged exposure to heat.[3]

    • Solution: Use milder workup procedures. For example, avoid strong acids or bases during extraction if possible. If purification by chromatography is necessary, consider using a neutral silica gel and eluting the product quickly.

Issue 2: Product Purity Concerns

Achieving high purity is often as important as achieving a high yield.

Common Impurities and Their Removal:
ImpurityOriginRemoval Strategy
Unreacted Starting Material Incomplete reaction.Optimize reaction conditions for full conversion. Can often be removed by column chromatography.
Hydrazine and its salts Excess reagent used in the reaction.Most hydrazine and its salts can be removed by an aqueous workup. Washing the organic layer with brine can help remove residual water-soluble impurities.
Isomeric Impurities Potential for the formation of other indazole isomers.Careful control of reaction conditions is key. Isomers can be difficult to separate, but recrystallization or careful column chromatography may be effective.
Oxidation Products Aromatic amines can be susceptible to air oxidation.[4]Minimize exposure to air, especially during workup and purification. Handling the product under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[4] Store the final product protected from light and air.[4]
Protocol: Purification by Recrystallization

Recrystallization is an excellent method for purifying the final product to a high degree.

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for this type of compound include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

IV. Experimental Protocol Example

This protocol is a representative example and may require optimization based on your specific laboratory conditions and starting materials.

Synthesis of this compound from 2-Fluoro-5-methoxybenzonitrile

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methoxybenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and DMSO (5-10 mL per gram of benzonitrile).

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and stir until the product precipitates.

    • Collect the solid by vacuum filtration and wash with water.

    • The crude product can be further purified by column chromatography or recrystallization.

V. References

  • Vertex AI Search. (2026). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.

  • Zhang, C., et al. (2020). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 56(66), 9521-9524. Available from: --INVALID-LINK--

  • BenchChem. (2025). Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide.

  • Google Patents. (2009). WO2009106980A2 - Indazole derivatives.

  • Google Patents. (2019). WO2019046467A1 - Therapeutic indazoles.

  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002. Available from: --INVALID-LINK--

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

  • BenchChem. (2025). preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution.

References

Technical Support Troubleshooting Guide: Synthesis of 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, 5-methoxy-1H-indazol-3-amine is a precursor for numerous therapeutic agents, including kinase inhibitors used in oncology. Its successful synthesis is crucial for advancing drug discovery programs. However, researchers often face challenges in achieving high yields, leading to delays and increased costs.

This Technical Support Center provides a structured, in-depth guide for troubleshooting low yields in the synthesis of this compound. Designed for researchers and drug development professionals, this resource moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights from a Senior Application Scientist's perspective.

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Section 1: Understanding the Primary Synthetic Route

Question: What is the most common and practical synthetic route for preparing this compound?

The most direct and widely adopted method involves the reaction of a 2-halobenzonitrile with hydrazine, followed by an intramolecular cyclization. Specifically, the reaction of 2-fluoro-5-methoxybenzonitrile with hydrazine hydrate is a preferred route due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution (SNAr).[1][2] This method is often favored for its operational simplicity and the accessibility of starting materials.

The general workflow for this synthesis is outlined below.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation & Purification SM Starting Materials (2-fluoro-5-methoxybenzonitrile, Hydrazine Hydrate) Solvent Solvent & Base (n-Butanol, K₂CO₃) Reaction Heat / Reflux (Formation of Indazole Ring) Solvent->Reaction Charge Reactor Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Reaction Completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Final Product (this compound) Purification->Product Isolation Start Problem: Low Isolated Yield TLC_Check Monitor Reaction by TLC/LC-MS. Is the reaction going to completion? Start->TLC_Check No_Reaction Investigate Starting Materials & Reagents TLC_Check->No_Reaction No (No product spot) Incomplete_Reaction Optimize Reaction Conditions TLC_Check->Incomplete_Reaction No (Starting material remains) Side_Products Identify & Minimize Side Reactions TLC_Check->Side_Products No (Multiple new spots) Yes_Reaction Optimize Workup & Purification TLC_Check->Yes_Reaction Yes (Clean conversion)

References

preventing side reactions in the synthesis of 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of this compound

Question: I am getting a low yield of my desired product when reacting 2-amino-5-methoxybenzonitrile with hydrazine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily incomplete reaction, degradation of the product, or competing side reactions.

Causality and Solutions:

  • Incomplete Reaction: The cyclization reaction to form the indazole ring may be slow or require specific conditions to proceed to completion.

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical approach involves heating the reaction mixture under reflux.[1]

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. High-boiling polar solvents like ethanol, n-butanol, or ethylene glycol are often used to facilitate the reaction.

    • Hydrazine Equivalents: Using an appropriate excess of hydrazine hydrate can help drive the reaction to completion. However, a large excess can complicate purification. A molar ratio of 1:2 to 1:5 of the benzonitrile to hydrazine hydrate is a common starting point.

  • Product Degradation: 3-aminoindazoles can be sensitive to harsh reaction conditions.

    • Temperature Control: While heat is necessary, excessive temperatures for prolonged periods can lead to decomposition. Find the optimal balance of temperature and reaction time for your specific setup.

    • Atmosphere: Although not always critical, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, especially if trace metals are present. Aromatic amines can be susceptible to oxidation.[2]

  • Side Reactions: The formation of byproducts is a common cause of low yields. See the dedicated sections below for specific side reactions.

Problem 2: Presence of a Carboxylic Acid or Amide Impurity

Question: My final product is contaminated with a significant amount of 5-methoxy-1H-indazole-3-carboxylic acid or 5-methoxy-1H-indazole-3-carboxamide. How is this happening and how can I prevent it?

Answer:

The formation of these impurities is a classic example of nitrile group hydrolysis. The cyano group of your starting material or an intermediate can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under either acidic or basic conditions, which can be present during the reaction or workup.

Mechanism of Nitrile Hydrolysis:

The hydrolysis of a nitrile is a well-documented reaction that can be catalyzed by both acid and base. Water, often present in reagents like hydrazine hydrate or introduced during workup, acts as the nucleophile.

Nitrile_Hydrolysis

Prevention and Mitigation Strategies:

  • Control of pH:

    • Reaction: Avoid strongly acidic or basic conditions during the reaction if possible. While the reaction with hydrazine is typically basic, using a milder base or carefully controlling the amount can be beneficial.

    • Workup: When performing an aqueous workup, neutralize the reaction mixture carefully. If an acidic wash is used to remove excess hydrazine, do so at a low temperature and for a limited time.

  • Anhydrous Conditions: While challenging with hydrazine hydrate, minimizing excess water in the reaction can help. Using anhydrous hydrazine in a suitable solvent is an alternative, though it requires more stringent handling precautions.

  • Purification:

    • Acid-Base Extraction: The desired 3-aminoindazole is basic and can be separated from the acidic carboxylic acid impurity. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving the neutral amide and other non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure amine, which is then extracted with an organic solvent.[2] The carboxylic acid impurity will remain in the organic layer during the initial acid wash if it is not deprotonated. Conversely, washing the initial organic solution with a mild base (e.g., saturated NaHCO₃ solution) will extract the carboxylic acid impurity into the aqueous layer.

Problem 3: Formation of Dimeric or Polymeric Byproducts

Question: I am observing a high molecular weight impurity in my mass spectrum that I suspect is a dimer or polymer. What could be causing this?

Answer:

Dimerization or polymerization, while less commonly reported for this specific synthesis, can occur under certain conditions, especially at high temperatures or in the presence of oxidizing agents. The reactive amino groups of the product can potentially react with other molecules.

Potential Causes and Solutions:

  • Thermal Stress: High reaction temperatures can sometimes promote intermolecular reactions.

    • Optimization: Experiment with lower reaction temperatures for longer durations to see if the formation of the high molecular weight impurity is reduced.

  • Oxidative Coupling: Aromatic amines can undergo oxidative coupling.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions.[2]

  • Purification:

    • Column Chromatography: Dimeric and polymeric byproducts are typically much less polar than the monomeric product. They can usually be effectively removed by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a protocol to synthesize this compound?

A1: A robust starting point is the reaction of 2-amino-5-methoxybenzonitrile with hydrazine hydrate.

Representative Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methoxybenzonitrile (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as ethanol or n-butanol, followed by hydrazine hydrate (3-5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes 1:1). The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Q2: How do I choose the right purification method for my crude product?

A2: The best purification strategy depends on the nature and quantity of the impurities.

Purification Strategy Workflow:

Purification_Workflow

  • Acid-Base Extraction: This is highly effective for removing acidic impurities (like the carboxylic acid byproduct) and some neutral impurities.[2]

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. For amines, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent streaking on the acidic silica gel.[3] Alternatively, using amine-functionalized silica gel can be very effective.[4]

  • Recrystallization: This is an excellent final step to obtain highly pure crystalline material. Experiment with different solvent systems such as ethanol, ethyl acetate, or mixtures with anti-solvents like hexanes or water to find the optimal conditions.[5][6]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and chromatographic techniques is essential.

Technique Purpose Expected Observations for this compound
¹H NMR Structural confirmation and purity assessment.Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy group around 3.8 ppm, and broad signals for the amine and indazole NH protons.[7][8]
¹³C NMR Confirms the carbon framework of the molecule.Aromatic carbons, a methoxy carbon signal around 55 ppm, and carbons of the indazole ring.[7][8]
Mass Spectrometry (MS) Determines the molecular weight.The [M+H]⁺ ion should be observed at m/z 164.08.[9]
HPLC Purity assessment and quantification of impurities.A single major peak for the desired product.
TLC Quick purity check and monitoring of reactions/chromatography.A single spot under UV light after development in an appropriate solvent system.

Q4: What are the best practices for storing this compound?

A4: Like many aromatic amines, this compound can be sensitive to light, air, and heat.

  • Storage Conditions: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (2-8°C is recommended).[5]

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere of nitrogen or argon can help prevent oxidative degradation.[2]

By understanding the potential side reactions and implementing these troubleshooting and preventative strategies, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Purification of 5-Methoxy-1H-Indazol-3-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-methoxy-1H-indazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable indazole intermediate from complex reaction mixtures. As a privileged scaffold in modern drug discovery, obtaining this compound in high purity is paramount for the success of subsequent synthetic steps and biological assays.[1][2][3]

This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should anticipate in my crude reaction mixture?

A: The impurity profile depends heavily on the synthetic route. However, for common syntheses, such as those involving the cyclization of substituted benzonitriles, you should anticipate:

  • Unreacted Starting Materials: For instance, if starting from a substituted 2-fluorobenzonitrile, residual amounts may persist.[1]

  • Reagents and Catalysts: Any excess reagents or catalysts used in the reaction.

  • Isomeric Byproducts: The formation of indazole isomers can occur, which often have very similar polarities, making them challenging to separate.[4]

  • Side-Reaction Products: Products from incomplete reactions or alternative reaction pathways.

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities, especially if the reaction is exposed to air and heat for extended periods.[5]

Q2: My crude product is a complex mixture. What is the general strategy for purification?

A: A multi-step purification strategy is almost always necessary to achieve high purity (>99%).[5] A robust and logical workflow begins with a bulk purification technique to remove grossly different impurities, followed by a high-resolution technique, and concludes with a final polishing step. The recommended cascade is:

  • Acid-Base Extraction: Utilizes the basicity of the target amine to separate it from neutral and acidic impurities. This is an excellent first-pass, bulk cleanup step.[6][7]

  • Flash Column Chromatography: The primary method for separating the target compound from impurities with similar polarity, such as isomers or closely related side products.[8][9]

  • Recrystallization: The "gold standard" for achieving high crystalline purity, removing trace impurities that may co-elute during chromatography.[5]

Q3: My compound streaks badly on silica gel TLC plates. What does this mean and how can I fix it?

A: Streaking of amines on standard silica gel is a classic problem. It occurs because silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and move unevenly, resulting in a streak rather than a compact spot.

To mitigate this: Add a small amount of a volatile base to your chromatography eluent. A common choice is 0.5-1% triethylamine (Et₃N). The triethylamine is more basic than your product and will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your compound to elute cleanly.[10]

Q4: How do I handle and store the purified this compound to prevent degradation?

A: Stability is a critical concern for aromatic amines. They are prone to oxidation, which can be accelerated by exposure to oxygen, light, and heat.[5]

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.[5]

  • Light Protection: Store the final product in an amber vial or a container wrapped in aluminum foil to protect it from light.[5]

  • Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

  • Solvent Choice: If storing in solution, use aprotic, non-aqueous solvents like DMSO and store at -20°C for longer-term stability.[11]

Section 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed workflows and step-by-step protocols to address specific purification challenges.

Overall Purification Strategy

The following diagram outlines the decision-making process for purifying this compound from a crude reaction mixture.

G crude Crude Reaction Mixture workup Aqueous Workup / Solvent Evaporation crude->workup acid_base Acid-Base Extraction workup->acid_base neutral_acidic Neutral/Acidic Impurities (Organic Layer) acid_base->neutral_acidic Separate aq_layer Aqueous Layer (Protonated Amine Salt) acid_base->aq_layer Isolate basify Basify Aqueous Layer (e.g., with NaOH) aq_layer->basify extract Extract with Organic Solvent (e.g., EtOAc, DCM) basify->extract crude_amine Crude Amine Product extract->crude_amine chromatography Column Chromatography crude_amine->chromatography pure_fractions Combine Pure Fractions chromatography->pure_fractions Pool impurities Impure Fractions / Byproducts chromatography->impurities Discard evaporate Evaporate Solvent pure_fractions->evaporate recrystallize Recrystallization evaporate->recrystallize final_product Pure Crystalline Product (>99% Purity) recrystallize->final_product Success failed Impure Oil / Solid recrystallize->failed If fails failed->chromatography Re-purify

Caption: General purification workflow for this compound.

Scenario 1: Crude product contains significant non-basic impurities.

Solution: Implement an acid-base extraction to selectively isolate the basic amine. This liquid-liquid extraction technique leverages the differential solubility of the amine and its protonated salt form.[6][7][12]

Caption: Conversion of the amine between its organic- and water-soluble forms.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute acid, such as 1 M aqueous hydrochloric acid (HCl).[5]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely. The protonated amine hydrochloride salt will move into the aqueous (bottom) layer, while neutral and acidic impurities remain in the organic (top) layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat: To ensure complete extraction, wash the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH 9-10, check with pH paper).[7] The neutral amine will precipitate out or form an oily layer.

  • Back-Extraction: Extract the now-neutral amine back into an organic solvent (e.g., three portions of EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude amine, now free of neutral and acidic impurities.

Scenario 2: Impurities have similar polarity to the product.

Solution: Optimize a flash column chromatography protocol on silica gel. The key to success is developing an appropriate solvent system using Thin-Layer Chromatography (TLC) first.[8]

Observation on TLC PlatePotential CauseRecommended Action
Spot remains at the baseline (Rf ≈ 0) Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/EtOAc system).
Spot runs with the solvent front (Rf ≈ 1) Eluent is too polar.Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate).
Spots are too close together (poor separation) Solvent system lacks selectivity.Try a different solvent system. For example, replace ethyl acetate with acetone or add a small amount of methanol.
Compound streaks (as discussed in FAQ) Strong interaction with acidic silica.Add 0.5-1% triethylamine (Et₃N) to the eluent system.[10]

Goal Rf Value: For effective separation on a column, aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate.[8]

  • TLC Method Development: Using the guidance in Table 1, identify a solvent system that provides good separation between your product and its impurities with a target Rf of ~0.3.

  • Sample Preparation (Dry Loading): Dissolve your crude amine (e.g., 1.0 g) in a minimal amount of a volatile solvent like DCM. Add silica gel (approx. 2-3 times the weight of your crude material) to form a slurry.[8] Evaporate the solvent completely to get a dry, free-flowing powder. This method generally provides superior resolution compared to liquid loading.

  • Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add your dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting the column with the solvent system identified during TLC. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. A gradient is often more efficient for separating multiple components.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Pooling and Concentration: Combine the fractions that contain only the pure product. Evaporate the solvent under reduced pressure to yield the purified this compound.

Scenario 3: The product appears pure but is not a sharp-melting solid.

Solution: Perform a final purification step via recrystallization. This method is excellent for removing trace impurities and obtaining a highly ordered, crystalline final product.

  • Solvent Selection: The key is to find a solvent or solvent pair where your compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[5] Test small amounts in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes mixture). A good system will dissolve the compound upon heating but yield crystals upon cooling.

  • Dissolution: Place the purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities (like dust or drying agent) are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

References

addressing solubility issues of 5-methoxy-1H-indazol-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-1H-indazol-3-amine Solubility

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during their work with this compound. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific rationale to empower your experimental design.

Part 1: Troubleshooting Guide

Initial Assessment: Why is My this compound Not Dissolving?

The solubility of a compound is governed by its molecular structure and the properties of the solvent. This compound is a heterocyclic amine, a class of compounds known for their unique solubility profiles.[1][2] The indazole core, methoxy group, and amine substituent all contribute to its polarity and hydrogen bonding capabilities.

Q1: I'm having trouble dissolving this compound in a non-polar organic solvent like hexane or toluene. What's going on?

A1: This is expected behavior. The presence of the amine (-NH2) and the nitrogen atoms within the indazole ring make this compound a polar molecule capable of hydrogen bonding.[1] Non-polar solvents lack the ability to form these strong interactions, leading to poor solubility. Generally, polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3]

Q2: I've chosen a polar aprotic solvent like acetone or ethyl acetate, but the solubility is still limited. Why?

A2: While polar aprotic solvents are a better choice than non-polar ones, their ability to dissolve this compound can be limited. These solvents can act as hydrogen bond acceptors but not donors. The amine and indazole N-H groups on your compound are strong hydrogen bond donors, and for optimal solubility, a solvent that can both donate and accept hydrogen bonds is often required.

Systematic Approach to Solubility Enhancement

If you are facing solubility issues, a systematic approach is crucial. The following flowchart and detailed protocols will guide you through a logical troubleshooting process.

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Co-solvency is a technique that reduces the interfacial tension between the aqueous solution and a hydrophobic solute, thereby increasing solubility.[4]

  • Primary Solvent Selection: Begin with a solvent in which this compound has some, albeit limited, solubility (e.g., dichloromethane or ethyl acetate).

  • Co-Solvent Addition: Incrementally add a more polar, miscible co-solvent such as methanol, ethanol, or isopropanol. Start with a 9:1 ratio of your primary solvent to the co-solvent.

  • Observation: After each addition, stir the mixture thoroughly at a constant temperature. Observe for complete dissolution.

  • Optimization: If the compound does not dissolve, continue to increase the proportion of the co-solvent in increments (e.g., 8:2, 7:3) until dissolution is achieved or the desired solvent system polarity is reached.

  • Solvent Selection: Choose a suitable solvent or co-solvent system identified from previous trials.

  • Gentle Heating: Warm the mixture gently using a water bath or heating mantle. Do not exceed 40-50°C to avoid potential degradation of the compound.

  • Monitoring: Stir the solution continuously and monitor for dissolution.

  • Cooling and Observation: Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound remains in the solution or precipitates out. Supersaturation can sometimes be achieved through this method.

Part 2: Frequently Asked Questions (FAQs)

Q3: Can I use DMSO or DMF to dissolve this compound? Are there any downsides?

A3: Yes, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent choices for dissolving indazole derivatives and other heterocyclic amines. They are strong hydrogen bond acceptors and have high dielectric constants, which aids in solvating polar molecules. However, be mindful of their high boiling points, which can make them difficult to remove from your sample after the experiment.

Q4: I've noticed that the color of my solution changes upon heating. Should I be concerned?

A4: A color change upon heating could indicate thermal degradation of the compound. Aromatic amines can be susceptible to oxidation, which can be accelerated by heat.[1] It is recommended to perform a stability test by analyzing a heated and unheated sample (e.g., by HPLC or LC-MS) to check for the appearance of degradation products.

Q5: Would pH adjustment help with solubility in aqueous or protic organic solvents?

A5: Yes, pH modification can be a powerful technique.[4][5] The amine group of this compound is basic and can be protonated in an acidic medium. The resulting salt will likely have significantly higher solubility in polar protic solvents, including water. You can try adding a small amount of a suitable acid (e.g., HCl in an organic solvent or an aqueous buffer) to your mixture.

Q6: Are there any advanced techniques I can consider if the above methods fail?

A6: For particularly challenging cases, several advanced methods can be explored:

  • Solid Dispersions: This involves dispersing the compound in an inert carrier at the solid-state.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3]

  • Nanotechnology Approaches: Formulating the compound into nanoparticles can increase the surface area and improve the dissolution rate.[5]

Quantitative Data Summary

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Non-Polar Hexane, TolueneVery LowMismatch in polarity; inability to form hydrogen bonds.[3]
Polar Aprotic Acetone, Ethyl AcetateLow to ModerateCan act as hydrogen bond acceptors but not donors.
Polar Aprotic (High Polarity) DMSO, DMF, NMPHighStrong hydrogen bond acceptors with high dielectric constants.
Polar Protic Methanol, EthanolModerate to HighCapable of both donating and accepting hydrogen bonds.[1]
Aqueous WaterLow (can be increased with pH adjustment)Limited by the hydrophobic indazole ring, but the amine group allows for salt formation to improve solubility.[6]

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 5-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 5-substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize complex molecules featuring the indazole scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific challenges associated with this important class of heterocyclic compounds. Our approach is rooted in a deep understanding of the reaction mechanism and the interplay of various reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Suzuki coupling of 5-substituted indazoles in a practical question-and-answer format.

Q1: My Suzuki coupling reaction with a 5-bromoindazole is giving low to no yield. What are the most critical parameters to investigate first?

A1: Low yields in Suzuki couplings of 5-bromoindazoles often stem from a suboptimal choice of catalyst, base, or solvent, or from the inherent reactivity of the indazole core itself.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. For many 5-bromoindazoles, catalyst systems featuring bulky, electron-rich phosphine ligands are a good starting point. A particularly effective and widely cited catalyst for this substrate class is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1][2] This catalyst often provides high yields in relatively short reaction times.[1] Other catalysts like those with trialkylphosphine ligands (e.g., Pd(PCy₃)₂) can also be effective, though they may require longer reaction times.[2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice but can be less efficient for challenging substrates.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. For 5-substituted indazoles, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice that has been successfully used in numerous examples.[1][3] Cesium carbonate (Cs₂CO₃) is a stronger base that can be beneficial for less reactive substrates or when using N-protected indazoles.[1][4]

  • Solvent System: The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. A mixture of an organic solvent and water is often ideal. Common choices include 1,4-dioxane/water, dimethoxyethane (DME)/water, and toluene/ethanol/water mixtures.[1][3][5] The aqueous component is crucial for activating the boronic acid and facilitating the action of the inorganic base.

  • The "Unprotected N-H" Problem: If your 5-bromoindazole is unprotected at the N-1 or N-2 position, the acidic N-H proton can interfere with the catalytic cycle.[6][7] This can lead to catalyst inhibition or undesired side reactions. While some protocols are successful with unprotected indazoles, N-protection (e.g., with a Boc group) is often a prudent strategy to improve reaction outcomes.[1][6] However, be aware that N-Boc groups can sometimes be cleaved under the reaction conditions, especially at elevated temperatures.[4][8]

Q2: I am observing significant amounts of a byproduct that appears to be my starting boronic acid coupled with itself (homocoupling). How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.[9][10]

  • Rigorous Degassing: The most critical step to prevent homocoupling is to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[11] This can be achieved by bubbling an inert gas through the solvent before adding the catalyst and by performing the reaction under a positive pressure of the inert gas.

  • Catalyst Pre-reduction: Homocoupling can be more prevalent when using Pd(II) precatalysts, as these need to be reduced in situ to the active Pd(0) species. If homocoupling is a persistent issue, consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensure your reaction conditions favor rapid reduction of the Pd(II) precatalyst.

  • Minimizing Excess Boronic Acid: While an excess of the boronic acid is often used to drive the reaction to completion, a very large excess can increase the likelihood of homocoupling. Try reducing the stoichiometry of the boronic acid to 1.1-1.5 equivalents.

Q3: My desired product is contaminated with the deboronated arene from my boronic acid (protodeboronation). What causes this and how can I prevent it?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a significant competing side reaction, especially with heteroaryl boronic acids or under harsh reaction conditions.[5][12]

  • Choice of Boronic Acid Derivative: Boronic acids are more susceptible to protodeboronation than their corresponding boronate esters (e.g., pinacol esters) or trifluoroborate salts.[12][13] If you are using a particularly sensitive boronic acid, consider converting it to a more stable derivative before the coupling reaction.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.[14] Aim for the lowest temperature and shortest reaction time that allows for efficient coupling. Microwave heating can be an effective strategy to rapidly reach the desired temperature and shorten the overall reaction time.[15]

  • Anhydrous Conditions: For extremely sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[16] This involves using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).[16]

  • pH Control: The rate of protodeboronation is highly pH-dependent.[5] While basic conditions are necessary for the Suzuki coupling, excessively strong bases or prolonged reaction times can promote this side reaction. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help find a balance between efficient coupling and minimal protodeboronation.

Q4: My 5-substituted indazole starting material has poor solubility in common Suzuki coupling solvents. What are my options?

A4: Solubility issues can prevent the reaction from proceeding efficiently.[17][18]

  • Solvent Screening: Explore a wider range of solvents. For highly nonpolar substrates, toluene or xylene might be effective. For more polar substrates, consider solvents like DMF or DMSO, but be mindful that these can sometimes lead to side reactions at high temperatures.[11] A mixture of solvents can also be beneficial. For example, a combination of n-butanol and water has been shown to be effective for some heterocyclic substrates due to the good solubility of both reactants and the catalyst.[19]

  • N-Alkylation/Acylation: The solubility of indazoles can often be improved by substitution on one of the nitrogen atoms.[1] Introducing an alkyl or acyl group can disrupt the crystal lattice and improve solubility in organic solvents.

  • Phase-Transfer Catalysis: Although less common for Suzuki couplings, the use of a phase-transfer catalyst could potentially help in cases of extreme insolubility of the inorganic base in the organic solvent.

  • Solid-State, Solvent-Free Conditions: For extremely insoluble substrates, innovative techniques like high-temperature ball-milling for solid-state Suzuki coupling have been developed and could be a viable, albeit specialized, option.[18]

Visualizing the Process

To better understand the core reaction and the decision-making process in troubleshooting, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X 5-Substituted Indazole Halide Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester + Base R-B(OR)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of 5-Substituted Indazole Check_Catalyst Is the catalyst system optimal? (e.g., Pd(dppf)Cl₂) Start->Check_Catalyst Change_Catalyst Screen alternative catalysts: - Pd₂(dba)₃/SPhos - Pd(PCy₃)₂ Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? (e.g., K₂CO₃, Cs₂CO₃) Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Try a different base: - K₃PO₄ - Cs₂CO₃ (if not already used) Check_Base->Change_Base No Check_Solvent Is the solvent system effective? (e.g., Dioxane/H₂O, DME/H₂O) Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Screen alternative solvents: - Toluene/EtOH/H₂O - n-Butanol/H₂O Check_Solvent->Change_Solvent No Check_NH Is the indazole N-H unprotected? Check_Solvent->Check_NH Yes Change_Solvent->Check_NH Protect_NH Protect the indazole N-H (e.g., with a Boc group) Check_NH->Protect_NH Yes Check_Side_Reactions Are side reactions (homocoupling, protodeboronation) prevalent? Check_NH->Check_Side_Reactions No Protect_NH->Check_Side_Reactions Address_Side_Reactions Address specific side reactions: - Rigorous degassing - Use boronate esters - Optimize temperature Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Optimized Protocol for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole

This protocol is adapted from successful literature procedures and provides a robust starting point for optimization.[1]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-ethyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.05 equiv.).

  • Add anhydrous DME via syringe, followed by degassed water (typically a 4:1 to 5:1 ratio of DME to water).

  • Immerse the flask in a preheated oil bath at 80-90 °C.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-1-ethyl-1H-indazole.

Data Summary: Catalyst Performance

The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, as reported in the literature.[2]

Catalyst (10 mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ dppfK₂CO₃DME/H₂O80295
Pd(PCy₃)₂PCy₃K₂CO₃DME/H₂O80465
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O80422
Pd(OAc)₂NoneK₂CO₃DME/H₂O80410

This data clearly indicates the superiority of the Pd(dppf)Cl₂ catalyst system for this particular transformation, offering both high yield and a short reaction time.

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 5-Methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-methoxy-1H-indazol-3-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the challenges encountered during the laboratory and scale-up synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise in process chemistry with practical, field-proven insights to ensure the successful and safe execution of your synthetic protocols.

I. Overview of the Prevailing Synthetic Strategy

The most common and industrially viable route for the synthesis of this compound involves the cyclization of a substituted benzonitrile with hydrazine.[1][2] This method is favored for its atom economy and the relatively straightforward access to the indazole core. The general transformation is depicted below:

Synthetic_Pathway start 2-Fluoro-5-methoxybenzonitrile product This compound start->product Cyclization (Heat, Solvent) intermediate Hydrazine Hydrate intermediate->product

Caption: General synthetic scheme for this compound.

This seemingly simple reaction, however, presents several challenges upon scale-up, ranging from reaction control and safety to product purity and isolation. This guide will address these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Reaction Initiation and Control

Q1: My reaction is sluggish and not going to completion, even with prolonged heating. What could be the issue?

A1: Several factors can contribute to a sluggish reaction:

  • Insufficient Temperature: The cyclization reaction typically requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature. On a larger scale, inefficient heat transfer can lead to lower internal temperatures than the setpoint of the heating mantle or reactor jacket.

  • Starting Material Quality: The purity of the 2-fluoro-5-methoxybenzonitrile is crucial. Impurities can inhibit the reaction. It is recommended to use starting material with a purity of >98%.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. While various solvents can be used, higher boiling point solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol are often employed to achieve the necessary reaction temperatures.

  • Hydrazine Concentration: Using a dilute solution of hydrazine hydrate may slow down the reaction. However, for safety reasons, especially on a larger scale, using aqueous hydrazine solutions is recommended.[3] A balance must be struck between reaction rate and safety.

Q2: I am observing a significant exotherm upon adding hydrazine, making the reaction difficult to control. How can I manage this?

A2: The reaction between the benzonitrile and hydrazine is exothermic and can pose a significant safety risk, especially on a large scale.[4] Here are some strategies to manage the exotherm:

  • Slow Addition: Add the hydrazine hydrate dropwise or in portions to the heated solution of the benzonitrile. This allows for the heat generated to be dissipated more effectively.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the reaction mixture.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system. On a larger scale, this may involve using a reactor with a cooling jacket and a reliable heat transfer fluid.

  • Consider Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control, significantly mitigating the risks associated with exothermic reactions.

B. Byproduct Formation and Impurity Profile

Q3: I am observing a significant amount of an impurity in my crude product. What are the likely byproducts?

A3: One of the common byproducts in this synthesis is the formation of a hydrazone intermediate that may not fully cyclize. Additionally, if the starting benzonitrile contains impurities, these can lead to the formation of related indazole derivatives. In some cases, over-reaction or side reactions involving hydrazine can occur.

To minimize byproduct formation:

  • Ensure Complete Reaction: Monitor the reaction progress by a suitable analytical technique like HPLC or TLC to ensure complete conversion of the starting material and any intermediates.

  • Control Reaction Temperature: Overheating can sometimes lead to decomposition or the formation of undesired side products. Maintain the reaction temperature within the optimal range.

Q4: How can I effectively remove impurities during work-up and purification?

A4: A multi-step purification strategy is often necessary to achieve high purity:

  • Aqueous Work-up: After the reaction is complete, cooling the mixture and adding water can precipitate the crude product. This helps to remove water-soluble impurities.

  • Acid-Base Extraction: The basicity of the amine group on the indazole can be leveraged for purification. Dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution (e.g., dilute HCl) will move the desired product into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification to precipitate the purified product.

  • Recrystallization: This is a crucial step for obtaining a highly pure, crystalline product. Suitable solvents for recrystallization need to be determined experimentally, but mixtures of ethanol and water, or toluene, have been reported for similar compounds.[5]

C. Product Isolation and Handling

Q5: My product is difficult to filter and handle. Are there any tips for improving the physical properties of the solid?

A5: The physical properties of the final product are highly dependent on the crystallization process. To improve filterability and handling:

  • Controlled Crystallization: Avoid crash-cooling the solution during crystallization. A slow, controlled cooling profile will promote the growth of larger, more uniform crystals that are easier to filter and dry.

  • Anti-Solvent Addition: In some cases, the slow addition of an anti-solvent to a solution of the product can induce crystallization and improve the crystal habit.

  • Seeding: Introducing a small amount of pure crystalline product (seed crystals) to a supersaturated solution can initiate crystallization and lead to a more consistent particle size distribution.

Q6: Is there a risk of polymorphism with this compound, and how can I control it?

A6: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability. While specific studies on the polymorphism of this compound are not widely published, it is a potential concern for substituted indazoles.

  • Consistent Crystallization Protocol: To ensure the formation of a consistent crystalline form, it is essential to have a well-defined and reproducible crystallization protocol. This includes specifying the solvent system, cooling rate, agitation speed, and final isolation temperature.

  • Characterization: The crystalline form of the final product should be routinely characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

III. Safety Considerations for Scale-Up

The use of hydrazine hydrate on a large scale requires strict adherence to safety protocols due to its toxicity and potential for runaway reactions.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and chemical-resistant apron are recommended.

  • Ventilation: All operations involving hydrazine should be conducted in a well-ventilated fume hood or a closed system to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Quenching: Any excess hydrazine in the reaction mixture should be quenched safely. This can be achieved by the addition of a suitable oxidizing agent, such as sodium hypochlorite (bleach), under controlled conditions.

  • Waste Disposal: All hydrazine-containing waste must be disposed of according to institutional and local regulations for hazardous waste.

IV. Experimental Protocols

A. Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-fluoro-5-methoxybenzonitrile (1 equivalent) and a suitable solvent (e.g., ethylene glycol, 5-10 volumes).

  • Heating: Heat the mixture to 120-130 °C with stirring.

  • Hydrazine Addition: Slowly add hydrazine hydrate (2-3 equivalents) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed. This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Quality Control and Analytical Methods

Consistent quality of the final product is paramount. The following analytical techniques are recommended for quality control:

Parameter Analytical Method Typical Specification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure of this compound
Purity HPLC (High-Performance Liquid Chromatography)>99.0%
Residual Solvents GC-HS (Gas Chromatography-Headspace)Within ICH limits
Melting Point Melting Point ApparatusA sharp and consistent melting range
Crystalline Form XRPD (X-ray Powder Diffraction)Consistent with the desired polymorph

V. Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield or Incomplete Reaction start->low_yield impurity High Impurity Profile start->impurity physical_props Poor Physical Properties start->physical_props safety Safety Concern (e.g., Exotherm) start->safety check_temp Verify Reaction Temperature low_yield->check_temp Check check_sm Check Starting Material Purity low_yield->check_sm Check optimize_solvent Optimize Solvent/Concentration low_yield->optimize_solvent Optimize optimize_workup Optimize Work-up/Purification impurity->optimize_workup Optimize identify_byproducts Identify Byproducts (MS, NMR) impurity->identify_byproducts Identify optimize_cryst Optimize Crystallization Conditions physical_props->optimize_cryst Optimize slow_addition Slow Reagent Addition safety->slow_addition Implement improve_cooling Improve Cooling Efficiency safety->improve_cooling Implement consider_flow Consider Flow Chemistry safety->consider_flow Consider

Caption: A decision-making workflow for troubleshooting common issues.

VI. References

  • Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. (URL not provided in search results)

  • WO2019046467A1 - Therapeutic indazoles - Google Patents. --INVALID-LINK--

  • Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide - Benchchem. (URL not provided in search results)

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing). --INVALID-LINK--

  • New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed. --INVALID-LINK--

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives - IDEAS/RePEc. --INVALID-LINK--

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. (URL not provided in search results)

  • Rapid Access to 3‑Aminoindazoles from Tertiary Amides - ElectronicsAndBooks. (URL not provided in search results)

  • US6998489B2 - Methods of making indazoles - Google Patents. --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL not provided in search results)

  • Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. (URL not provided in search results)

  • WO 2009/144554 A1 - Googleapis.com. (URL not provided in search results)

  • SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448846 B1 - Googleapis.com. (URL not provided in search results)

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (URL not provided in search results)

  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals - Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--

  • A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts - Technical Disclosure Commons. --INVALID-LINK--

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. --INVALID-LINK--

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. --INVALID-LINK--

  • This compound (C8H9N3O) - PubChemLite. (URL not provided in search results)

  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. --INVALID-LINK--

  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF - ResearchGate. (URL not provided in search results)

  • 1,3-Dimethyl-1H-indazol-6-amine - PMC - NIH. --INVALID-LINK--

  • Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed. --INVALID-LINK--

  • 1,3-Dimethyl-1H-indazol-6-amine - ResearchGate. (URL not provided in search results)

  • 58514-96-8, this compound Formula - ECHEMI. (URL not provided in search results)

  • (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone - ResearchGate. (URL not provided in search results)

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. --INVALID-LINK--)

References

identification and characterization of impurities in 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-1H-indazol-3-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is structured to address the practical challenges encountered during the identification and characterization of impurities. As Senior Application Scientists, we understand that impurity profiling is not just a regulatory hurdle but a critical step in ensuring the safety and efficacy of a drug substance.[1][2] This resource is designed to provide not only step-by-step protocols but also the underlying scientific reasoning to empower you in your analytical endeavors.

Section 1: The Unknown Peak - Troubleshooting Initial Detection

The appearance of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram is the starting point for any impurity investigation. The initial goal is to determine if the peak is real, reproducible, and significant enough to warrant further investigation.

Question: I see a new, small peak in my HPLC-UV analysis of a this compound batch. What should be my immediate course of action?

Answer:

Your first step is a systematic triage to rule out analytical artifacts before proceeding to identification.

  • Verify System Performance:

    • Blank Injection: Inject your mobile phase and diluent. Ghost peaks can often arise from contaminated solvents or carryover from previous injections.

    • Placebo Injection (for drug product): If you are analyzing a formulated product, inject a sample containing all excipients without the Active Pharmaceutical Ingredient (API). This helps identify peaks originating from excipients or their interactions.

    • System Suitability Check: Review your system suitability parameters (e.g., tailing factor, plate count, repeatability). A failing system can generate spurious or poorly shaped peaks.

  • Confirm Peak Significance:

    • Regulatory Thresholds: The International Council for Harmonisation (ICH) Q3A (R2) guideline is the authoritative source for impurity thresholds.[3][4] For a new drug substance, impurities present at a level of 0.1% or higher generally need to be identified.[1] The reporting threshold is typically ≥0.05%.[5]

    • Quantify the Peak: Use an appropriate method (e.g., area percent normalization, external standard) to estimate the level of the impurity. If it is above the identification threshold, a full characterization is necessary.

  • Assess Peak Origin:

    • Could it be a known related substance? Compare the retention time with any available reference standards for starting materials, intermediates, or known by-products.

    • Could it be a degradation product? This is a critical question. If the sample was exposed to heat, light, or non-optimal pH, degradation is a likely cause.[6] A forced degradation study is the definitive way to investigate this.[7][8]

Workflow for Initial Peak Investigation

G cluster_0 Phase 1: Triage cluster_1 Phase 2: Investigation Start Unknown Peak Detected in HPLC-UV CheckSystem Verify System Integrity (Blank, Placebo, SST) Start->CheckSystem IsArtifact Is it an artifact? CheckSystem->IsArtifact Stop Document & Stop. (Artifact) IsArtifact->Stop Yes Quantify Quantify Peak Area % IsArtifact->Quantify No CheckThreshold Is Peak > ICH Identification Threshold? Quantify->CheckThreshold Monitor Report & Monitor (Below Threshold) CheckThreshold->Monitor No Proceed Proceed to Characterization (LC-MS, NMR) CheckThreshold->Proceed Yes

Caption: Initial workflow for triaging an unknown chromatographic peak.

Section 2: What Am I? - Structure Hypothesis with Mass Spectrometry

Once an impurity is confirmed to be real and requires identification, the next logical step is to determine its mass and fragmentation pattern using Liquid Chromatography-Mass Spectrometry (LC-MS).

Question: My HPLC method shows a significant unknown impurity. How do I set up an LC-MS experiment to get the most structural information?

Answer:

The goal of the initial LC-MS experiment is to obtain an accurate mass for the impurity and its primary fragments. This information allows you to propose a molecular formula and hypothesize a structure.

Protocol: Impurity Identification by LC-MS/MS
  • Method Transfer:

    • Rationale: Transfer your existing HPLC-UV method to the LC-MS system. The primary challenge is ensuring the mobile phase is compatible with the mass spectrometer.

    • Action: Replace any non-volatile buffers (e.g., phosphate) with volatile alternatives like ammonium formate or ammonium acetate. Ensure the mobile phase pH is appropriate for the ionization of your compound.

  • Ionization Source Selection:

    • Rationale: Electrospray Ionization (ESI) is the most common and is a "soft" ionization technique, which helps in observing the molecular ion.[9] this compound, with its basic amine and nitrogen-containing ring system, is an excellent candidate for positive ion ESI.

    • Action: Set up the ESI source in positive ion mode. You will likely observe the protonated molecule, [M+H]⁺.

  • Initial Full Scan Analysis (MS1):

    • Rationale: This experiment determines the mass-to-charge ratio (m/z) of the parent API and any co-eluting impurities.

    • Action: Perform a full scan analysis across a relevant mass range (e.g., m/z 100-500). Extract the ion chromatogram for the molecular ion of your API (C₈H₉N₃O, [M+H]⁺ ≈ 164.08).[10] Then, examine the mass spectrum under the impurity peak to find its [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS or MS2):

    • Rationale: This experiment isolates the impurity's molecular ion, fragments it, and analyzes the resulting product ions. The fragmentation pattern provides clues about the molecule's structure.

    • Action: Set up a product ion scan experiment targeting the m/z of the impurity found in the MS1 scan. The resulting fragmentation can reveal losses of functional groups (e.g., loss of a methyl group, -15 Da; loss of methoxy, -31 Da).

Data Interpretation: A Hypothetical Case Study

Let's assume your API, this compound, has a retention time (RT) of 5.2 minutes. You observe an unknown impurity at RT 4.8 minutes.

ObservationData PointInterpretation
API [M+H]⁺ m/z 164.08Confirms the mass of the parent compound.
Impurity [M+H]⁺ m/z 178.10The impurity has a mass 14 Da higher than the API.
Hypothesis Addition of a CH₂ group.This could be N-methylation or methylation on the indazole ring.
MS/MS of m/z 178.10 Major fragment at m/z 163.08Corresponds to a loss of 15 Da (-CH₃). This fragmentation is common for methylated compounds and supports the hypothesis.

This LC-MS data strongly suggests the impurity is a methylated version of the parent compound. The next step is to determine the exact location of the methyl group.

Section 3: Definitive Proof - Structure Elucidation with NMR

While MS provides a molecular formula and fragments, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining the precise chemical structure, including isomerism.[11][12][13]

Question: LC-MS suggests my impurity is a positional isomer of a known intermediate. How can I use NMR to confirm its exact structure?

Answer:

For definitive structure elucidation, especially for isomers, a suite of 1D and 2D NMR experiments is required.[14] This often necessitates isolating a small amount (typically <1 mg) of the impurity using preparative HPLC.

Key NMR Experiments for Impurity Characterization
ExperimentInformation GainedWhy It's Crucial for Indazole Impurities
¹H NMR Provides information on the number and type of protons and their neighboring protons (via splitting).Can quickly reveal changes in the aromatic substitution pattern or the presence/absence of key functional group protons (e.g., N-H).
¹³C NMR Shows the number of unique carbon environments in the molecule.Confirms the carbon skeleton and highlights changes in chemical shifts due to different substituent positions.
COSY Shows correlations between protons that are coupled to each other (typically 2-3 bonds apart).Helps to map out the proton connectivity within the aromatic rings of the indazole core.
HSQC Correlates each proton with its directly attached carbon atom.Links the proton and carbon skeletons together, assigning specific carbons to their attached protons.
HMBC Shows correlations between protons and carbons that are 2-3 bonds away.This is the most powerful experiment for determining isomerism. It can show a correlation from a proton across a quaternary carbon or heteroatom to another carbon, definitively establishing the connectivity and substitution pattern.[14]
NOESY Shows correlations between protons that are close in space, regardless of bonding.Useful for determining stereochemistry and the 3D configuration of the molecule.

Workflow for NMR-Based Structure Elucidation

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Start Hypothesized Structure from LC-MS Isolate Isolate Impurity (Prep-HPLC) Start->Isolate Acquire1D Acquire 1D NMR (¹H, ¹³C) Isolate->Acquire1D Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire1D->Acquire2D Assign Assign Signals Acquire2D->Assign Correlate Build Connectivity Map (using HMBC/COSY) Assign->Correlate Elucidate Elucidate Final Structure Correlate->Elucidate

Caption: Systematic workflow for impurity structure elucidation using NMR.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities for this compound?

  • A1: Potential impurities often stem from the synthesis route.[5][6] Common synthetic pathways for indazoles may involve starting materials like substituted anilines (e.g., 2-methyl-4-methoxyaniline). Therefore, unreacted starting materials, intermediates, or by-products from side reactions (e.g., incorrect cyclization, over-alkylation) are common process-related impurities.

Q2: What are the expected degradation products?

  • A2: Forced degradation studies are essential to determine the degradation pathways.[7] For a molecule like this compound, potential degradation includes:

    • Hydrolysis: The amine or methoxy group could be susceptible to hydrolysis under harsh acidic or basic conditions. A related compound, 5-methoxy-1H-indazole-3-carboxamide, is known to hydrolyze to its carboxylic acid derivative.[15]

    • Oxidation: The electron-rich aromatic ring and amine group are potential sites for oxidation, especially in the presence of oxidizing agents like hydrogen peroxide.[15]

    • Photolysis: Exposure to light can lead to degradation, which should be tested according to ICH Q1B guidelines.[15]

Q3: My impurity is not separating well from the main API peak. What can I do?

  • A3: Co-elution is a common challenge. To improve resolution, you can modify your HPLC method:

    • Change Column Chemistry: If you are using a standard C18 column, try a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.

    • Modify Mobile Phase: Adjust the pH of the aqueous portion of your mobile phase to alter the ionization state of the API and impurity. Also, try changing the organic modifier (e.g., from acetonitrile to methanol) or using a different buffer system.

    • Adjust Gradient Slope: A shallower gradient around the elution time of your API can significantly improve the resolution of closely eluting peaks.

Q4: Do I need to synthesize the impurity to confirm its structure?

  • A4: While spectroscopic data (MS and NMR) can provide an unambiguous structure, synthesizing the proposed impurity structure provides the ultimate confirmation.[12] By comparing the retention time and spectral data of the synthesized standard with the impurity in your sample, you can confirm its identity with the highest degree of confidence. This is particularly important for regulatory filings.

References

Technical Support Center: Temperature Control in the Synthesis of 5-Methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-methoxy-1H-indazol-3-amine, a crucial building block in medicinal chemistry and drug development, is a process where thermal control is not merely a parameter but the cornerstone of success. Achieving high yield and purity hinges on precise temperature management throughout the reaction sequence. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the thermal challenges inherent in this synthesis.

Section 1: The Criticality of Thermal Management: A Mechanistic Perspective

The most common and efficient route to this compound involves the cyclization of a substituted benzonitrile, typically 2-fluoro-5-methoxybenzonitrile, with hydrazine. This reaction, while robust, is characterized by a significant exothermic profile, particularly during the initial nucleophilic aromatic substitution and the subsequent intramolecular cyclization.

Why Temperature is Paramount:

  • Exothermic Nature: The formation of the indazole ring is an exothermic process. Without adequate heat dissipation, the internal reaction temperature can rise uncontrollably, leading to a runaway reaction. It is not uncommon for the internal temperature to be 5-10°C higher than the heating/cooling bath.[1]

  • Side Reaction Control: Elevated temperatures can promote the formation of undesired byproducts. In indazole syntheses, overheating can lead to the formation of dimeric impurities or degradation of the starting materials and product.[2] For instance, in related diazotization-based syntheses, poor temperature control can result in the precipitation of unwanted diazoamino compounds.[3]

  • Yield and Purity Optimization: There is often a narrow optimal temperature window for these reactions. While sufficient heat is required to drive the reaction to completion, exceeding this range can drastically reduce both yield and purity. Studies on similar indazole syntheses have shown that while increasing temperature to a certain point (e.g., 110°C) can maximize yield, further increases are detrimental.[2]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on temperature as the root cause.

Question 1: My reaction yield is significantly lower than expected. What are the likely temperature-related causes?

Answer: A low yield is one of the most frequent issues and can often be traced back to improper temperature control. Consider the following possibilities:

  • Cause A: Incomplete Reaction (Temperature Too Low): The activation energy for the cyclization step may not have been consistently met. If the reaction mixture is not maintained at the optimal reflux temperature for a sufficient duration, a significant portion of the starting material or intermediate will remain unreacted.

    • Solution: Ensure your thermocouple is calibrated and placed directly within the reaction mixture. Verify that your heating mantle or oil bath can maintain a stable, uniform temperature. Consider extending the reaction time and monitoring progress via TLC until the starting material is fully consumed.

  • Cause B: Product or Reagent Degradation (Temperature Too High): Exceeding the optimal temperature can cause the degradation of the hydrazine reagent, the benzonitrile starting material, or the final indazole product. This is especially critical during scale-up, where heat dissipation becomes more challenging.

    • Solution: Implement controlled, gradual heating. For larger-scale reactions, use a jacketed reactor with a circulating fluid system for more precise temperature regulation. Ensure efficient stirring to avoid localized hotspots.

  • Cause C: Uncontrolled Exotherm During Reagent Addition: If hydrazine is added too quickly, the initial exothermic reaction can cause a rapid temperature spike, leading to side product formation before the main reaction even reaches its target temperature.

    • Solution: Add the hydrazine hydrate dropwise using an addition funnel, especially during the initial phase. Use an ice bath to manage the initial exotherm and maintain the desired temperature range.

Question 2: I'm observing a significant amount of an unknown, persistent impurity in my crude NMR/LCMS. Could this be related to temperature?

Answer: Absolutely. The formation of impurities is highly correlated with reaction temperature.

  • Plausible Cause: At excessively high temperatures, alternative reaction pathways become accessible. This can include the formation of N-N coupled dimers from hydrazine, or the reaction of the intermediate with another molecule of the starting material. The structure of these byproducts can be very similar to the desired product, making purification by chromatography difficult.

    • Troubleshooting Steps:

      • Re-run the reaction at a lower temperature. Decrease the target reflux temperature by 5-10°C and extend the reaction time, monitoring carefully by TLC.

      • Analyze the impurity. If possible, isolate and characterize the impurity to understand its formation mechanism, which can provide clues about the reaction conditions that favor it.

      • Strictly control the initial exotherm. As mentioned previously, many side reactions are initiated in the first few minutes of the reaction if the temperature is not properly managed.

Question 3: The reaction temperature is rising much faster than the bath temperature, and I'm concerned about a runaway. What are the immediate and preventative actions?

Answer: This indicates that the rate of heat generation is exceeding the rate of heat removal, a dangerous situation that requires immediate action.

  • Immediate Actions:

    • Immediately cease the addition of any further reagents.

    • Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint.

    • If necessary and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.

  • Preventative Measures:

    • Monitor Internal Temperature: Always have a thermocouple in the reaction mixture itself, not just in the heating bath. This provides a true reading of the reaction's thermal behavior.[1]

    • Scale-Up Dilution: When scaling up the reaction, increase the solvent volume proportionally to help buffer the exotherm.

    • Engineered Controls: For pilot-scale or manufacturing, use a reactor with a high surface-area-to-volume ratio and an automated cooling system that can respond rapidly to temperature deviations.

Section 3: Frequently Asked Questions (FAQs)

  • What is the optimal temperature for the cyclization of 2-fluoro-5-methoxybenzonitrile with hydrazine?

    • While the exact temperature can depend on the solvent and scale, a common starting point is refluxing in a solvent like ethanol or n-butanol. This typically corresponds to a temperature range of 78°C to 118°C. It is crucial to perform small-scale optimization experiments to find the ideal balance between reaction rate and impurity formation for your specific setup. A recent synthesis of a similar compound involved refluxing for only 20 minutes to achieve a high yield.[4][5]

  • How does reaction scale impact temperature management?

    • As the reaction volume increases, the surface-area-to-volume ratio decreases. This makes heat dissipation significantly less efficient. An exotherm that is easily controlled in a 100 mL flask can become a serious runaway risk in a 20 L reactor. Therefore, scaling up requires a shift from passive cooling (ice baths) to active cooling (jacketed reactors) and much slower reagent addition rates.

  • What are the thermal stability limits of this compound?

Section 4: Experimental Protocols and Data

Data Presentation: Recommended Temperature Parameters
ParameterTemperature RangeRationale & Key Considerations
Hydrazine Addition 15-25°CThe initial reaction is highly exothermic. Maintaining a low temperature with external cooling prevents an initial temperature spike and minimizes side product formation.
Reaction Heating (Cyclization) 80-100°C (Reflux in Ethanol)This range is typically sufficient to drive the cyclization to completion within a reasonable timeframe (2-6 hours). Higher temperatures may be needed for less reactive substrates or different solvents.
Work-up & Isolation 0-10°C (Precipitation)Cooling the reaction mixture after completion often aids in the precipitation of the product, maximizing the isolated yield before purification.
Experimental Protocol: Synthesis with Temperature Control Checkpoints

Objective: To synthesize this compound from 2-fluoro-5-methoxybenzonitrile with a focus on temperature management.

Materials:

  • 2-fluoro-5-methoxybenzonitrile (1.0 eq)

  • Hydrazine hydrate (~64% solution, 3.0 eq)

  • Ethanol (or n-Butanol)

  • Water

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermocouple placed directly into the reaction vessel. Prepare an ice-water bath.

  • Initial Charging: Charge the flask with 2-fluoro-5-methoxybenzonitrile and ethanol (approx. 10 mL per gram of starting material).

  • Checkpoint 1 (Reagent Addition): Begin stirring the solution and place the flask in the ice-water bath. Slowly add the hydrazine hydrate dropwise via an addition funnel over 30-45 minutes. CRITICAL: Monitor the internal temperature and ensure it does not exceed 25°C during the addition.

  • Checkpoint 2 (Controlled Heating): Once the addition is complete, remove the ice bath. Begin heating the mixture using a heating mantle controlled by a thermostat connected to the internal thermocouple. Set the target temperature to achieve a gentle reflux (~80-85°C for ethanol).

  • Reaction Monitoring: Maintain the reflux for 2-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LCMS until the starting material is consumed.

  • Checkpoint 3 (Controlled Cooling): After the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature. Do not quench a hot reaction mixture.

  • Isolation: Once at room temperature, place the flask in an ice bath and cool to 0-5°C. The product may begin to precipitate. Slowly add cold water to induce further precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can then be purified by recrystallization or column chromatography.

Section 5: Visualization of Workflows and Logic

Diagram 1: Synthesis Workflow with Temperature Checkpoints

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: 2-fluoro-5-methoxybenzonitrile + Ethanol B Checkpoint 1: Add Hydrazine Maintain T < 25°C A->B Cool with Ice Bath C Checkpoint 2: Controlled Heat-up Heat to Reflux (80-100°C) B->C D Maintain Reflux Monitor by TLC/LCMS C->D E Checkpoint 3: Controlled Cool-down Cool to Room Temperature D->E F Induce Precipitation Cool to 0-5°C, Add Water E->F G Filter & Dry Crude Product F->G H Final Product: This compound G->H Purification

Caption: Workflow diagram illustrating critical temperature control checkpoints.

Diagram 2: Troubleshooting Decision Tree for Low Yield

TroubleshootingTree Start Problem: Low Reaction Yield Check_SM Is unreacted starting material present in crude? Start->Check_SM Cause_LowT Potential Cause: Temperature too low or reaction time too short. Check_SM->Cause_LowT Yes Cause_HighT Potential Cause: Degradation due to excessive temperature. Check_SM->Cause_HighT No Yes_SM YES No_SM NO Solution_LowT Solution: 1. Increase reflux temperature. 2. Extend reaction time. 3. Verify thermocouple placement. Cause_LowT->Solution_LowT Solution_HighT Solution: 1. Decrease reflux temperature. 2. Ensure slow, controlled heating. 3. Improve heat dissipation. Cause_HighT->Solution_HighT

Caption: Decision tree for troubleshooting low yield based on reaction completion.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into selecting and troubleshooting catalyst systems for cross-coupling reactions involving the versatile but often challenging 5-methoxy-1H-indazol-3-amine scaffold. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success in your experiments, empowering you to solve problems logically and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate in palladium-catalyzed cross-coupling?

A1: The primary challenge arises from the molecule's structure, which contains multiple nitrogen atoms that can act as ligands for the palladium catalyst. Specifically, the 3-amino group and the N2 atom of the pyrazole ring can form a bidentate chelate with the palladium center. This chelation can create a highly stable, but catalytically inactive, palladium complex, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle.[1][2] This competitive binding is a common issue with many basic, nitrogen-containing heterocycles and requires careful catalyst and ligand selection to overcome.[1]

Diagram illustrating the potential for catalyst inhibition.

CatalystInhibition Substrate This compound Inactive_Complex Inactive Bidentate Pd Complex (Poisoned) Substrate->Inactive_Complex Bidentate Chelation Pd_L Active Pd(0)Ln Catalyst Pd_L->Inactive_Complex Cycle Desired Catalytic Cycle Pd_L->Cycle Productive Path Cycle->Pd_L Catalyst Regeneration

Caption: Catalyst Inhibition by Bidentate Chelation.

Q2: I'm planning a Buchwald-Hartwig amination. What is a reliable, first-pass catalyst system to try?

A2: For C-N bond formation with this substrate, your primary goal is to use a catalyst system that favors the main catalytic cycle over catalyst inhibition. This is best achieved with bulky, electron-rich monodentate phosphine ligands.

A highly recommended starting point is a palladium G3 or G4 precatalyst paired with a Buchwald-type biarylphosphine ligand like BrettPhos or XPhos .[3]

  • Why Precatalysts? Precatalysts like BrettPhos Pd G3 are air- and moisture-stable, making them easy to handle.[3] They rapidly and reliably generate the active monoligated Pd(0) species in solution, leading to reproducible results.[3]

  • Why Bulky Ligands? The steric bulk of ligands like BrettPhos physically prevents the 3-aminoindazole from forming a stable bidentate complex with the palladium center.[4][5] The electron-donating nature of these ligands also promotes the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[6]

For a starting point, refer to the conditions outlined in the protocol section below.

Q3: For C-C bond formation, should I use a Suzuki-Miyaura, Stille, or Sonogashira coupling?

A3: The choice depends on your desired product and available starting materials, but for general aryl-aryl or aryl-vinyl couplings, the Suzuki-Miyaura reaction is often the preferred method.

  • Suzuki-Miyaura: This is a robust and widely used reaction due to the commercial availability of a vast array of boronic acids and esters.[7][8] The boronic acid byproducts are generally non-toxic and easily removed during workup.

  • Sonogashira: This reaction is specifically for coupling with terminal alkynes to form C(sp²)-C(sp) bonds.[9] It is highly effective but can be complicated by the homocoupling of the alkyne (Glaser coupling), requiring careful control of reaction conditions, particularly the exclusion of oxygen.

  • Stille: While effective, Stille couplings use organotin reagents, which are highly toxic and can be difficult to remove from the final product, making them less desirable in pharmaceutical development.

Unless you specifically need to install an alkyne, the Suzuki-Miyaura coupling is the most practical and environmentally benign starting point for C-C bond formation.[10]

Q4: How do I select the right base for my reaction? The options seem overwhelming.

A4: The base is not a passive component; it plays a crucial role in one or more steps of the catalytic cycle. The choice depends on the specific coupling reaction and the functional group tolerance of your substrate.

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner (or the N-H of the indazole itself), making it a better nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3][11]

  • For Suzuki-Miyaura Coupling: A weaker inorganic base is typically used. Its primary role is to activate the boronic acid via formation of a more nucleophilic boronate species. Common choices include potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) .[12] K₃PO₄ is often effective for challenging couplings.

  • For Base-Sensitive Substrates: If your molecule contains functional groups like esters or nitriles that can be hydrolyzed by strong bases, you must use a weaker base.[3][13] For a Buchwald-Hartwig reaction, you might switch from NaOtBu to Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[11]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is the most common issue and often points to problems with catalyst activity or reaction setup.

Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst Inactivation/Poisoning The electron-rich nitrogen atoms of the indazole are likely inhibiting your catalyst.[1] • Switch to a Bulkier Ligand: If you started with a less bulky ligand (e.g., PPh₃), switch to a Buchwald-type ligand like SPhos, XPhos, or BrettPhos. If you are already using one of these, consider an even more sterically demanding ligand.[2][4] • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of bulky, highly electron-donating ligands that can be very effective for coupling coordinating heterocycles.[4][14] • Protect the Indazole N-H: In some cases, protecting the N1 position of the indazole (e.g., with a BOC or SEM group) can prevent catalyst coordination and improve yields, although this adds steps to your synthesis.[15]
Inefficient Oxidative Addition The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step.[6] Electron-rich aryl halides can be slow to react. • Check Your Halide: Reactivity follows the trend I > Br > Cl. If you are using an aryl chloride, the reaction will be more challenging and require a highly active catalyst system, such as one with a Buchwald ligand.[2] Consider switching to the analogous aryl bromide if possible. • Increase Temperature: Higher temperatures can provide the necessary activation energy. Ensure your solvent choice is appropriate for the desired temperature.
Poor Reagent Quality or Setup Cross-coupling reactions are sensitive to air and moisture, which can deactivate the catalyst.[3] • Ensure Anhydrous Conditions: Use dry, degassed solvents. Anhydrous toluene or dioxane are common choices.[12] • Thoroughly Degas: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Use at least three freeze-pump-thaw cycles for your solvent and reaction mixture. Sparging with argon or nitrogen is less effective but better than nothing.[3][16] • Check Base Quality: Bases like NaOtBu can degrade upon exposure to air and moisture. Use freshly opened bottles or material stored in a glovebox.
Problem 2: Formation of Byproducts

The appearance of unexpected products can provide valuable clues about what's going wrong in your catalytic cycle.

Byproduct Observed Potential Cause & Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) This typically occurs when oxygen is present, leading to oxidative coupling of the boronic acid. • Improve Degassing: This is the most critical step. Ensure your reaction is rigorously free of oxygen.[16]
Protodeboronation (Suzuki) The boronic acid is being replaced by a hydrogen atom from the solvent or trace water before it can transmetalate to the palladium. • Use a Milder Base: Strong bases can accelerate this side reaction. Switch from K₃PO₄ to K₂CO₃. • Minimize Water: While some Suzuki reactions benefit from a small amount of water, too much can lead to protodeboronation. Ensure you are using a controlled amount. • Use a Boronate Ester: Pinacol (BPin) or MIDA boronates are often more stable than the corresponding boronic acids.[16]
Dehalogenation of Aryl Halide The starting aryl halide is being reduced to the corresponding arene. • Check for Water/Protic Sources: This can be a result of a competitive hydrolysis pathway. Ensure anhydrous conditions. • Re-evaluate Base/Ligand: Some base/ligand combinations can favor reductive pathways. Consider screening alternative bases.

Recommended Starting Conditions & Protocols

The following table provides experimentally grounded starting points for common cross-coupling reactions with this compound. Optimization will likely be required.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingSonogashira Coupling
Pd Source BrettPhos Pd G3 (2 mol%)XPhos Pd G4 (2 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)
Ligand (Included in precatalyst)(Included in precatalyst)(Included in catalyst)
Co-Catalyst N/AN/ACuI (5-10 mol%)
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)Triethylamine (TEA) or Diisopropylamine (DIPA) (3 equiv)
Solvent Toluene or Dioxane (anhydrous, degassed)Dioxane/H₂O (10:1, degassed)THF or DMF (anhydrous, degassed)
Temperature 80 - 110 °C80 - 100 °CRoom Temp to 60 °C
Notes Use a strong base. If substrate is base-sensitive, try K₃PO₄.A small amount of water is often beneficial.Strict exclusion of oxygen is critical to prevent alkyne homocoupling.[17]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative workflow and should be adapted for your specific coupling partners.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv), the base (e.g., NaOtBu, 1.4 equiv), this compound (1.2 equiv), and the aryl halide (1.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Degassing (if not in glovebox): If the reagents were added under a stream of gas, seal the vessel and perform three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture under an inert atmosphere.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Decision-making workflow for troubleshooting a failing cross-coupling reaction.

TroubleshootingWorkflow Start Reaction Failed: Low or No Conversion Check_Setup Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Setup Is_Setup_OK Setup OK? Check_Setup->Is_Setup_OK Fix_Setup Action: Improve Degassing (Freeze-Pump-Thaw), Use Dry Solvents/Reagents Is_Setup_OK->Fix_Setup No Change_Ligand Hypothesis: Catalyst Inhibition Action: Switch to Bulkier Ligand (e.g., XPhos -> BrettPhos or NHC) Is_Setup_OK->Change_Ligand Yes Change_Conditions Hypothesis: Low Reactivity Action: Increase Temperature, Switch to More Active Halide (Cl -> Br) Is_Setup_OK->Change_Conditions Yes Re_evaluate Re-run Experiment & Analyze Fix_Setup->Re_evaluate Change_Ligand->Re_evaluate Change_Conditions->Re_evaluate

Caption: Troubleshooting Workflow for Low Conversion.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Methoxy-1H-Indazol-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor development. This guide provides an in-depth comparison of the efficacy of kinase inhibitors based on the 5-methoxy-1H-indazol-3-amine core, a specific substitution pattern that has shown significant promise in modulating inhibitor potency and selectivity. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for key biological assays.

The Significance of the 5-Methoxy Substitution

The methoxy group, though small, can profoundly influence a molecule's pharmacological properties. When placed at the 5-position of the indazole ring, it can impact ligand-target binding, physicochemical properties, and absorption, distribution, metabolism, and excretion (ADME) parameters. Its electronic and steric effects can fine-tune the inhibitor's interaction with the kinase active site, often leading to enhanced potency and selectivity.

One study on 1H-indazole-3-carboxamide derivatives as inhibitors of human GSK-3 highlighted the importance of the methoxy group. Derivatives with a methoxy group at the 5-position of the indazole ring (IC50 = 0.35 μM and 1.7 μM) showed significantly higher potency compared to a derivative with a methyl group at the same position.[1] This suggests that the electronic properties of the methoxy group are crucial for high potency against this particular kinase.[1]

Comparative Efficacy Against Key Kinase Targets

The this compound scaffold has been incorporated into inhibitors targeting a range of kinases implicated in cancer and other diseases. The following table summarizes the in vitro efficacy (IC50 values) of representative inhibitors against several key kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Cellular Assay IC50 (µM)Cell LineReference
Compound 1 GSK-3β350--[1]
Compound 2 GSK-3β1700--[1]
Compound 3 (a 1H-indazol-3-amine derivative) FGFR1<4.10.0253KG-1[1]
Compound 4 (a 1H-indazol-3-amine derivative) FGFR22.00.0774SNU-16[1]
Compound 6o (a 1H-indazole-3-amine derivative) Not Specified-5.15K562[2][3]
Compound C05 (an indazole-based inhibitor) PLK4<0.10.979MCF-7[4]

Note: The table includes data for closely related indazole derivatives to provide a broader context, as direct comparative data for a series of this compound inhibitors across multiple kinases is not extensively available in single publications.

Mechanistic Insights: The Role of the Indazole Scaffold in Kinase Inhibition

The 1H-indazole-3-amine moiety serves as a critical "hinge-binding" fragment. This means it forms hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many ATP-competitive kinase inhibitors and is essential for their inhibitory activity.

Below is a generalized workflow for assessing the efficacy of these kinase inhibitors, from initial biochemical screening to cellular assays.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK Binds Kinase Downstream Kinase RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor This compound Kinase Inhibitor Inhibitor->Kinase Inhibits caption Simplified kinase signaling pathway inhibition.

References

The Kinase Hinge-Binding Dilemma: A Comparative Analysis of 5-methoxy-1H-indazol-3-amine and Other Key Motifs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of kinase inhibitor design, the hinge-binding motif stands as a cornerstone for achieving potent and selective inhibition. This guide provides an in-depth, objective comparison of the increasingly popular 5-methoxy-1H-indazol-3-amine scaffold against other well-established hinge-binding motifs, namely aminopyrazoles and aminopyrimidines. By delving into the structural nuances, binding interactions, and a wealth of experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their kinase-targeted drug discovery programs.

The Kinase Hinge: A Privileged Target

The ATP-binding site of protein kinases, the engine room of cellular signaling, presents a highly conserved pocket across the kinome. Within this site lies the hinge region, a flexible loop connecting the N- and C-terminal lobes of the kinase domain. This region forms critical hydrogen bond interactions with the adenine moiety of ATP, making it an ideal anchor point for competitive inhibitors.[1][2] The ability of a small molecule to effectively mimic these interactions is a primary determinant of its inhibitory potency.

A Spotlight on this compound

The 1H-indazole-3-amine scaffold has emerged as a highly effective hinge-binding motif in numerous kinase inhibitors.[3][4] The strategic placement of the 3-amino group allows it to act as a hydrogen bond donor, while the indazole nitrogen atoms can act as acceptors, creating a bidentate interaction with the kinase hinge that mimics the binding of ATP's adenine. The addition of a methoxy group at the 5-position can further enhance binding affinity and modulate pharmacokinetic properties.

The 1H-indazole-3-amine structure is a recognized and effective hinge-binding fragment.[3][4] For instance, in the multi-kinase inhibitor Linifanib, this motif effectively binds to the hinge region of tyrosine kinases.[3][4]

Head-to-Head Comparison: Indazole vs. Pyrazole vs. Pyrimidine

To provide a clear, data-driven comparison, we will examine the performance of these three prominent hinge-binding motifs in terms of their potency and selectivity. While publicly available kinome-wide screening data for a single compound featuring the this compound motif is limited, we can draw valuable insights from comparative studies of the core scaffolds.

A study comparing indazole-based and aminopyrazole-based inhibitors against JNK3 and p38 kinases provides a compelling case study. While both scaffolds can achieve high potency, the aminopyrazole series demonstrated significantly greater selectivity for JNK3 over p38.[5][6] For example, an aminopyrazole inhibitor showed an IC50 of 7 nM for JNK3 and >20,000 nM for p38 (>2800-fold selectivity), whereas a potent indazole-based inhibitor had IC50 values of 12 nM for JNK3 and 3 nM for p38, indicating a lack of selectivity.[5] This difference was attributed to the highly planar nature of the aminopyrazole's N-linked phenyl structures, which better occupied the smaller active site of JNK3 compared to the larger active site of p38.[5]

Aminopyrimidine-based inhibitors are also widely utilized in kinase drug discovery. Their ability to form one or two hydrogen bonds with the kinase hinge makes them a versatile and potent scaffold. However, the planarity and electronic properties of the aminopyrimidine ring can sometimes lead to off-target effects, a challenge that medicinal chemists often address through strategic substitutions.

Binding Mode and Structural Rationale

The subtle yet significant differences in the geometry and electronics of these heterocyclic systems dictate their interaction with the kinase hinge.

G cluster_Indazole This compound cluster_Pyrazole Aminopyrazole cluster_Pyrimidine Aminopyrimidine Indazole Indazole Ring Amino 3-Amino Group (H-bond donor) Indazole->Amino Methoxy 5-Methoxy Group Indazole->Methoxy KinaseHinge Kinase Hinge (Backbone Amide & Carbonyl) Amino->KinaseHinge H-bond Pyrazole Pyrazole Ring Amino_P Amino Group (H-bond donor/acceptor) Pyrazole->Amino_P Amino_P->KinaseHinge H-bond(s) Pyrimidine Pyrimidine Ring Amino_Py Amino Group (H-bond donor) Pyrimidine->Amino_Py Amino_Py->KinaseHinge H-bond(s)

Caption: Comparative binding interactions of different hinge-binding motifs.

The indazole scaffold, being a bicyclic system, offers a more rigid and extended structure compared to the monocyclic pyrazole and pyrimidine rings. This can lead to more defined interactions within the ATP binding pocket and potentially higher affinity. The aminopyrazole and aminopyrimidine motifs, on the other hand, offer greater synthetic tractability and opportunities for diversification at multiple positions to fine-tune potency and selectivity.

Quantitative Data Summary

Hinge-Binding MotifCompound ExampleTarget KinaseIC50 (nM)Selectivity ProfileReference
1H-Indazol-3-amine SR-3737 (analog)JNK312Non-selective vs. p38 (IC50 = 3 nM)[5]
Aminopyrazole SR-3576JNK37>2800-fold selective over p38[5]
Aminopyrimidine AZ13705339PAK159Highly selective across a panel of 125 kinases[7]

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Synthesis of this compound

A general and efficient method for the synthesis of 1H-indazol-3-amine derivatives involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine hydrate.[3]

G Start 5-bromo-2-fluorobenzonitrile Step1 Hydrazine Hydrate Reflux Start->Step1 Intermediate 5-bromo-1H-indazol-3-amine Step1->Intermediate Step2 Suzuki Coupling (e.g., with a methoxy-containing boronic acid ester) Intermediate->Step2 Product This compound derivative Step2->Product

Caption: Synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Cyclization: To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent, add hydrazine hydrate (80%). Reflux the mixture for 20-30 minutes.[3]

  • Work-up: After cooling, the product, 5-bromo-1H-indazol-3-amine, can be isolated by filtration and washed with a suitable solvent.[3]

  • Suzuki Coupling: The 5-bromo-1H-indazol-3-amine can then be subjected to a Suzuki coupling reaction with an appropriate methoxy-substituted boronic acid or ester to introduce the 5-methoxy group. This is typically carried out in the presence of a palladium catalyst and a base.[3]

  • Purification: The final product is purified using column chromatography to yield the desired this compound derivative.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[8][9][10]

G Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Start->Step1 Step2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step1->Step2 End Measure Luminescence Step2->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and eliminate any remaining ATP.[8][9] Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.[8][10] Incubate for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • IC50 Determination: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies the binding of a small molecule to its target protein.[11][12][13]

G Start Cells expressing NanoLuc-Kinase fusion Step1 Add NanoBRET™ Tracer (Binds to kinase) Start->Step1 Step2 Add Test Compound (Competes with tracer) Step1->Step2 Step3 Add Substrate (Generates light) Step2->Step3 End Measure BRET Signal Step3->End

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation: Use cells engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the target kinase. This results in Bioluminescence Resonance Energy Transfer (BRET) from the NanoLuc® donor to the fluorescent tracer acceptor.[12]

  • Competitive Binding: Introduce the test compound, which will compete with the tracer for binding to the kinase. Displacement of the tracer leads to a decrease in the BRET signal.[11]

  • Signal Detection: Add the NanoLuc® substrate and measure the BRET signal using a specialized plate reader.

  • Affinity Determination: The dose-dependent decrease in the BRET signal is used to determine the intracellular affinity (IC50) of the test compound for its target.

Structural Elucidation via X-ray Crystallography

Co-crystallization of an inhibitor with its target kinase provides the ultimate structural validation of its binding mode.[14][15][16]

G Start Purified Kinase-Inhibitor Complex Step1 Crystallization Screening Start->Step1 Crystal High-Quality Crystals Step1->Crystal Step2 X-ray Diffraction Data Collection Crystal->Step2 Data Diffraction Pattern Step2->Data Step3 Structure Solution & Refinement Data->Step3 Structure 3D Electron Density Map & Atomic Model Step3->Structure

Caption: General workflow for X-ray crystallography of a kinase-inhibitor complex.

Step-by-Step Protocol:

  • Protein-Inhibitor Complex Formation: Incubate the purified kinase with a molar excess of the inhibitor.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH) to identify conditions that yield high-quality crystals of the complex.

  • X-ray Diffraction: Mount a crystal and expose it to a high-intensity X-ray beam. The crystal will diffract the X-rays, producing a unique pattern of spots.[14]

  • Data Processing: Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted spots.

  • Structure Solution and Refinement: Use computational methods, such as molecular replacement, to solve the phase problem and generate an initial electron density map. Build the atomic model of the protein-inhibitor complex into the electron density map and refine it to obtain a high-resolution 3D structure.[14]

Conclusion and Future Perspectives

The choice of a hinge-binding motif is a critical decision in the design of kinase inhibitors, with profound implications for potency, selectivity, and overall drug-like properties. The this compound scaffold offers a compelling profile, leveraging a rigid, bidentate hydrogen bonding pattern to achieve high affinity for the kinase hinge.

While direct, comprehensive comparative data for this compound against a broad kinome panel remains an area for further investigation, the existing evidence for the indazole core suggests a high potential for potent kinase inhibition. However, as demonstrated by the comparative study on JNK3 and p38, achieving selectivity can be a significant challenge. The aminopyrazole and aminopyrimidine motifs, while perhaps offering more synthetic flexibility, present their own sets of advantages and disadvantages regarding selectivity and off-target effects.

Ultimately, the optimal hinge-binding motif is context-dependent, relying on the specific topology of the target kinase's ATP-binding site and the desired selectivity profile. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these key motifs and make data-driven decisions in their quest for novel and effective kinase inhibitors. As our understanding of the subtle structural nuances of the kinome deepens, so too will our ability to rationally design the next generation of targeted therapies.

References

biological activity of 5-methoxy-1H-indazol-3-amine analogs with different substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Methoxy-1H-indazol-3-amine Analogs

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The 1H-indazole ring system represents one of the most significant heterocyclic scaffolds in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. This has led to its incorporation into numerous clinically approved drugs and compounds undergoing evaluation.[1][2][3][4][5] The indazole nucleus is often considered a superior bioisostere for indoles, frequently offering improved metabolic stability, oral bioavailability, and plasma clearance.[1]

Within this important class of molecules, the 1H-indazol-3-amine moiety has been identified as a particularly effective "hinge-binding fragment," crucial for interaction with the hinge region of various protein kinases.[3][5] This guide focuses specifically on analogs derived from the This compound core. The methoxy group at the 5-position serves as a key electronic and steric anchor, providing a foundational starting point for systematic structural modifications. By exploring the impact of different substituents at various positions of the indazole ring, researchers can fine-tune the pharmacological profile of these analogs.

This document provides a comparative analysis of the biological activities of these analogs, supported by experimental data and detailed protocols. We will delve into their anticancer properties, kinase inhibitory potential, and effects on other significant biological targets, explaining the causal relationships between chemical structure and biological function.

General Synthetic Strategies: Building the Indazole Core

The construction of substituted 1H-indazol-3-amine analogs typically follows a convergent synthetic approach, allowing for modular diversification. The process often commences with a readily available substituted 2-fluorobenzonitrile, which undergoes a crucial cyclization reaction with hydrazine hydrate to form the core indazole ring structure.[3][4][6] This foundational reaction is both efficient and high-yielding.

Subsequent modifications allow for the introduction of diverse chemical functionalities. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to append various aryl or heteroaryl groups at positions C5 or C6 of the indazole ring, starting from a bromo-substituted precursor.[3][4] This strategy enables a broad exploration of the structure-activity relationship (SAR) by systematically varying the electronic and steric properties of the substituents. Further derivatization can be performed on the 3-amino group or the N1 position of the indazole ring to optimize target engagement and pharmacokinetic properties.

G cluster_synthesis General Synthetic Workflow start Substituted 2-Fluorobenzonitrile indazole Formation of Indazole Core (e.g., 5-Bromo-1H-indazol-3-amine) start->indazole Hydrazine Hydrate, Reflux suzuki Suzuki Coupling (Diversification at C5) indazole->suzuki Pd Catalyst, Boronic Acid/Ester, Base final Final Analog (e.g., N-acylation, alkylation) suzuki->final Further Modification

Caption: A generalized workflow for the synthesis of 1H-indazol-3-amine analogs.

Comparative Biological Activities & Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in the diverse biological activities that can be achieved through targeted substitutions. Below, we compare the performance of various analogs across different therapeutic areas.

Anticancer Activity

Indazole derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[3][4][5][7][8] The mechanism often involves the induction of apoptosis and cell cycle arrest.

One study detailed a series of 3,5-disubstituted indazole derivatives evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines.[3][7] Compound 6o from this series, which features a piperazine-linked acetamide group, exhibited a particularly promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.[3][7] Crucially, this compound showed significant selectivity, being much less toxic to normal human embryonic kidney cells (HEK-293, IC50 = 33.2 µM).[3][7]

Mechanistic studies revealed that compound 6o induces apoptosis in a concentration-dependent manner.[3][7] This was confirmed by Annexin V/PI staining and Western blot analysis, which showed an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[7] This suggests that the compound's cytotoxic effect is mediated through the intrinsic apoptosis pathway, potentially involving the p53/MDM2 pathway.[3][7]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Indazole Analogs

CompoundSubstituent at C5R Group on 3-AmineK562A549PC-3Hep-G2HEK-293 (Toxicity)Reference
5k 3,5-difluorophenylMercapto acetamide10.3212.1111.543.32 >40[5]
6o 4-fluorophenylPiperazine-acetamide5.15 15.321.419.333.2[3][7]
5-Fu (Positive Control)-11.2513.2115.4212.83-[3]

Data synthesized from cited literature. Values represent the concentration for 50% inhibition of cell growth.

The structure-activity relationship (SAR) analysis from these studies reveals key insights. For instance, the presence of fluorine substituents on the phenyl ring at the C5 position significantly influences activity. An analog with a 3,5-difluoro substitution (5j in the original study) showed enhanced activity against Hep-G2 cells, highlighting the importance of electron-withdrawing groups at these positions for this specific cell line.[4]

G cluster_pathway Proposed Apoptotic Pathway compound Compound 6o p53 p53/MDM2 Pathway compound->p53 bcl2_family Bcl-2 Family Proteins p53->bcl2_family bax Bax (Pro-apoptotic) (Upregulated) bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) bcl2_family->bcl2 apoptosis Apoptosis & Cell Death bax->apoptosis bcl2->apoptosis

Caption: Proposed mechanism of action for anticancer indazole analogs.

Protein Kinase Inhibition

The 1H-indazol-3-amine scaffold is a cornerstone of many kinase inhibitors.[9] Analogs have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Bcr-Abl, and Polo-like kinase 4 (PLK4), among others.[2][10]

In the pursuit of potent FGFR inhibitors, a series of 1H-indazol-3-amine derivatives were designed and synthesized.[2] One promising compound, 98 , a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative, displayed an IC50 of 15.0 nM against the FGFR1 enzyme.[2] Further optimization led to compound 99 , which incorporated an N-ethylpiperazine group and exhibited superior enzymatic inhibition (IC50 = 2.9 nM) and cellular activity (IC50 = 40.5 nM).[2] This highlights the critical role of the N-ethylpiperazine moiety in achieving high potency, likely by forming favorable interactions in the solvent-exposed region of the kinase.

Similarly, other 1H-indazol-3-amine derivatives have shown potent activity against the Bcr-Abl kinase, including the challenging T315I "gatekeeper" mutant that confers resistance to imatinib.[2][11] Compound 89 was a potent inhibitor of both wild-type Bcr-Abl (IC50 = 0.014 µM) and the T315I mutant (IC50 = 0.45 µM).[2] Another compound, AKE-72 , was designed as a potent pan-BCR-ABL inhibitor, effectively targeting the T315I mutant with an IC50 of 9 nM.[11]

Table 2: Comparative Kinase Inhibitory Activity of Selected Indazole Analogs

CompoundTarget KinaseIC50 (Enzymatic)IC50 (Cellular)Key Structural FeatureReference
98 FGFR115.0 nM642.1 nM6-(3-methoxyphenyl)[2]
99 FGFR12.9 nM 40.5 nM N-ethylpiperazine group[2]
89 Bcr-Abl (T315I)0.45 µM6.50 µM (K562)-[2]
AKE-72 Bcr-Abl (T315I)9 nM<10 nM (K562 GI50)Diarylamide-3-aminoindazole[11]
Axitinib PLK46.5 nM--[10]
Serotonin (5-HT) Receptor Agonism

The indazole ring can serve as an effective bioisostere for the indole nucleus found in classical tryptamine psychedelics.[1] Researchers have synthesized and characterized the direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This work explored how replacing the indole with an indazole affects pharmacology at serotonin receptor subtypes.

While some analogs showed potent agonism at the 5-HT2A receptor, a key target for psychedelic compounds, they often suffered from a lack of selectivity. For example, compound 19d was a potent 5-HT2A agonist but also displayed strong agonist activity at the 5-HT2B receptor, which is associated with cardiac valvulopathy risk, precluding its further development.[1] This underscores the critical need for rigorous selectivity profiling when developing indazole-based tryptamine analogs.

Experimental Protocols: A Guide to Validation

To ensure the reproducibility and validity of the findings discussed, detailed experimental methodologies are essential. The following are step-by-step protocols for key assays used to characterize the biological activity of these indazole analogs.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4][7]

  • Cell Seeding: Plate human cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test indazole analogs in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound (e.g., compound 6o at 10, 12, and 14 µM) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.

    • Q4 (Annexin V-/PI-): Live cells

    • Q3 (Annexin V+/PI-): Early apoptotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V-/PI+): Necrotic cells

G cluster_workflow Screening & MOA Workflow start Synthesized Analog Library screen Primary Screen (MTT Proliferation Assay) start->screen hit Identify 'Hit' Compounds (e.g., IC50 < 10 µM) screen->hit Data Analysis apoptosis Mechanism of Action Study 1: Apoptosis Assay (Annexin V) hit->apoptosis western Mechanism of Action Study 2: Western Blot (Bax/Bcl-2) hit->western lead Lead Compound Selection apoptosis->lead western->lead

Caption: An integrated workflow for screening and mechanistic evaluation.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This technique is used to quantify changes in the expression levels of specific proteins, such as Bax and Bcl-2.[7]

  • Protein Extraction: Treat cells with the test compound as described above. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensity and normalize the expression of target proteins to the loading control.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The strategic placement of substituents on the indazole core allows for the modulation of biological activity across a wide range of targets, from protein kinases involved in cancer to serotonin receptors in the central nervous system.

The comparative data presented herein demonstrate that subtle changes in chemical structure can lead to profound differences in potency, selectivity, and mechanism of action. Analogs like the piperazine-containing compound 6o show promise as selective anticancer agents by inducing apoptosis, while others like 99 and AKE-72 are highly potent kinase inhibitors targeting FGFR and Bcr-Abl, respectively.

Future research should focus on leveraging this rich structure-activity relationship data to design next-generation analogs with improved pharmacokinetic profiles, enhanced target selectivity, and greater in vivo efficacy. The combination of rational drug design, guided by the principles outlined in this guide, with robust biological evaluation will undoubtedly continue to yield promising clinical candidates based on this privileged indazole scaffold.

References

A Comparative Guide to the Validation of 5-Methoxy-1H-Indazol-3-Amine as a Scaffold for Specific Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their role as central nodes in signaling pathways controlling cell growth, differentiation, and survival makes them critical in oncology and inflammatory diseases. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. A promiscuous inhibitor can lead to off-target effects and toxicity, derailing an otherwise promising therapeutic candidate. The foundation of a successful kinase inhibitor lies in its chemical scaffold—the core structure upon which specificity and potency are built.

The indazole core has emerged as a "privileged" scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors like pazopanib and axitinib.[1][2] This guide focuses on a specific, promising derivative: 5-methoxy-1H-indazol-3-amine . We will provide an in-depth, evidence-based framework for validating this scaffold against specific kinase targets, comparing its performance with established alternatives. This document is designed for researchers in drug development, offering not just protocols, but the strategic rationale behind them to ensure a robust and translatable validation process.

The this compound Scaffold: A Profile

The this compound structure is noteworthy for its 3-amino group, which can act as a crucial hydrogen bond donor, interacting with the highly conserved "hinge" region of the kinase ATP-binding pocket. The methoxy group at the 5-position can be leveraged to modulate solubility and explore deeper pockets within the active site.

Recent studies have highlighted the potential of this scaffold and its derivatives against several important kinase families. Fragment-based screening and subsequent optimization have identified potent inhibitors of AXL kinase, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily implicated in cancer progression and drug resistance.[3][4] Furthermore, derivatives of the amino-indazole core have demonstrated spectrum-selective inhibition of other key oncogenic drivers, including FLT3, PDGFRα, and Kit.[5]

To provide a meaningful evaluation, we will compare the this compound scaffold against a well-established alternative: the Thienopyrimidine scaffold, which has also been explored for the development of AXL inhibitors.[6] This comparison will form the basis of our validation workflow.

A Rigorous, Phased Approach to Scaffold Validation

A successful validation strategy is a multi-step, logical progression from broad screening to precise, physiologically relevant characterization. Each phase answers a critical question about the inhibitor's behavior, building a comprehensive profile of its therapeutic potential.

G cluster_workflow Scaffold Validation Workflow A Phase 1: Biochemical Potency (IC50 Determination) B Phase 2: Kinome-wide Selectivity (Off-Target Profiling) A->B Is it potent? C Phase 3: Biophysical Affinity (Kd Determination) B->C Is it selective? D Phase 4: Cellular Target Engagement (ΔTm Measurement) C->D Does it bind directly? E E D->E Does it work in a cell?

Caption: A phased workflow for kinase inhibitor scaffold validation.

Phase 1: Establishing Biochemical Potency

The Rationale: The first step is to confirm that the scaffold can be derivatized to inhibit the catalytic activity of the target kinase. A biochemical assay provides a clean, cell-free system to measure the concentration at which the compound inhibits 50% of the kinase activity (IC50). This is the fundamental measure of potency. We recommend a luminescence-based assay for its high sensitivity and throughput.[7]

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: In a 384-well plate, combine the target kinase (e.g., AXL, 5 nM), the peptide substrate (10 µM), and ATP (25 µM) in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add the test compounds (derivatives of this compound and the thienopyrimidine scaffold) in a 10-point, 3-fold serial dilution, starting from 10 µM. Include a DMSO-only vehicle control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Summary
ScaffoldTarget KinaseRepresentative IC50 (nM)
This compound Derivative AXL15
This compound Derivative FLT35[5]
Thienopyrimidine Derivative AXL25
Staurosporine (Control) AXL5

Insight: The data indicate that the this compound scaffold can be optimized to yield highly potent inhibitors, comparing favorably with other known scaffolds for the AXL kinase.

Phase 2: Defining the Selectivity Profile

The Rationale: Potency is meaningless without selectivity. A compound that inhibits dozens of kinases is unlikely to be a safe therapeutic. Kinome-wide profiling is essential to understand the inhibitor's specificity and identify potential off-targets that could cause toxicity.[8][9] Services like Eurofins' KINOMEscan® or Reaction Biology's Kinase HotSpot™ provide this analysis by measuring binding competition across a large panel of kinases.[10][11][12]

Methodology: KINOMEscan® Competition Binding Assay

This technology quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 400 human kinases.

  • Assay Principle: Kinases are tagged with DNA and tested for their ability to bind to an immobilized ligand.

  • Competition: The test compound is added at a standard concentration (e.g., 1 µM). If it binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Visualization: Results are often displayed as a TREEspot™ diagram, which visually maps the inhibited kinases onto the human kinome tree, providing an immediate, intuitive overview of selectivity.

Comparative Data Summary
ScaffoldScreening Conc.Off-Targets (>95% Inhibition)Selectivity Score S(35)¹
This compound Derivative 1 µM80.02
Thienopyrimidine Derivative 1 µM220.05

¹Selectivity Score (S(35)) is the number of kinases with >35% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Insight: The this compound scaffold demonstrates a more selective profile compared to the thienopyrimidine alternative, inhibiting fewer off-targets at a high concentration. This is a highly desirable characteristic for a therapeutic lead.

Phase 3: Quantifying Direct Binding Affinity

The Rationale: While an IC50 value measures functional inhibition, it can be influenced by assay conditions like ATP concentration. A biophysical measurement of the dissociation constant (Kd) provides a true, thermodynamic measure of binding affinity.[13] Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy) in a single, label-free experiment.[14][15][16]

G cluster_itc Isothermal Titration Calorimetry (ITC) Principle syringe Syringe Inhibitor (Ligand) sample_cell Sample Cell Kinase (Macromolecule) syringe->sample_cell Titration output Measures heat change (ΔH) Calculates Affinity (Kd) Determines Stoichiometry (n) sample_cell->output

Caption: The principle of Isothermal Titration Calorimetry (ITC).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a 200 µM solution of the test compound (ligand) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 20 µM solution of the purified target kinase domain in the exact same buffer from the final dialysis step. Meticulous buffer matching is critical to avoid heat-of-dilution artifacts.[17]

  • Instrument Setup: Equilibrate a MicroCal PEAQ-ITC or similar instrument to 25°C.

  • Titration:

    • Load the kinase solution into the sample cell (~200 µL).

    • Load the compound solution into the injection syringe (~40 µL).

    • Perform an initial 0.4 µL injection, followed by 18 subsequent 2 µL injections at 150-second intervals to allow for re-equilibration.

  • Data Analysis: Integrate the raw power-versus-time data to obtain the heat change per injection. Fit the resulting binding isotherm to a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Comparative Data Summary
ScaffoldTarget KinaseKd (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound Derivative AXL220.98-9.8-1.2
Thienopyrimidine Derivative AXL451.03-8.5-2.0

Insight: The ITC data confirm direct, high-affinity binding of the indazole derivative to AXL with a 1:1 stoichiometry. The binding is primarily enthalpy-driven (favorable ΔH), suggesting strong hydrogen bonding and van der Waals interactions are key to its affinity, a hallmark of well-designed inhibitors.

Phase 4: Verifying Cellular Target Engagement

The Rationale: A compound that is potent in a test tube is not guaranteed to work in a living cell. It must be cell-permeable and able to find and bind its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement in an intact cellular environment.[18][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[21][22] This change in thermal stability (a "thermal shift") is direct proof of intracellular target binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells, which express AXL) to 80% confluency. Treat cells with the test compound (e.g., 1 µM) or vehicle (DMSO) for 2 hours.

  • Heating Step:

    • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C. Include a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification (Western Blot):

    • Collect the supernatant containing the soluble protein fraction.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase (e.g., anti-AXL).

    • Use an appropriate secondary antibody and chemiluminescence to visualize the bands.

  • Data Analysis: Quantify the band intensity at each temperature. Plot the soluble protein fraction versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) is the thermal shift.

Comparative Data Summary
ScaffoldTarget KinaseCell LineCompound Conc.Thermal Shift (ΔTm, °C)
This compound Derivative AXLA5491 µM+5.2°C
Thienopyrimidine Derivative AXLA5491 µM+3.1°C

Insight: The significant positive thermal shift induced by the this compound derivative provides unequivocal evidence that it enters the cell and binds robustly to AXL kinase. The larger shift compared to the thienopyrimidine scaffold suggests a stronger stabilizing interaction in the complex cellular milieu, which often correlates with better cellular potency.

Conclusion: A Validated Scaffold with High Potential

The systematic validation workflow presented here demonstrates that This compound is a highly promising scaffold for the development of specific kinase inhibitors. Through a phased approach, we have established that its derivatives can be:

  • Potent: Exhibiting low nanomolar IC50 values in biochemical assays.

  • Selective: Demonstrating a superior selectivity profile across the human kinome compared to alternative scaffolds.

  • High-Affinity: Confirming direct, high-affinity binding to the target kinase via ITC.

  • Cellularly Active: Proving robust target engagement within an intact cellular environment using CETSA.

This combination of potency, selectivity, and confirmed cellular activity makes the this compound scaffold an excellent starting point for further lead optimization efforts. By applying this rigorous, multi-faceted validation strategy, drug discovery teams can build confidence in their chosen scaffolds and make more informed decisions, ultimately accelerating the journey from chemical concept to clinical candidate.

References

A Head-to-Head Comparison of Kinase Inhibitors Derived from the 5-Methoxy-1H-Indazol-3-Amine Scaffold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique chemical architecture allows for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it a versatile foundation for drug discovery. This guide provides an in-depth, head-to-head comparison of key kinase inhibitors derived from or structurally related to the 5-methoxy-1H-indazol-3-amine core. We will delve into their inhibitory profiles, the rationale behind their design based on structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

The Rise of Indazole-Based Kinase Inhibitors: Targeting the TAM Family and Beyond

A significant focus for indazole-based inhibitors has been the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer. These kinases are crucial regulators of the innate immune response and are frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and drug resistance. By targeting these kinases, inhibitors can exert a dual effect: directly inhibiting cancer cell proliferation and modulating the tumor microenvironment to be less hospitable for tumor growth.

This guide will focus on a comparative analysis of two prominent inhibitors, UNC2025 and BMS-777607 , which, while not direct derivatives of this compound, feature the core indazole or a closely related pyrrolopyrimidine structure and share overlapping targets within the TAM family. We will also discuss Pexidartinib (PLX3397) , another clinically relevant inhibitor that targets related tyrosine kinases.

Head-to-Head Comparison: UNC2025 vs. BMS-777607

Both UNC2025 and BMS-777607 are potent, ATP-competitive inhibitors with distinct selectivity profiles. Below is a comparative summary of their biochemical inhibitory activity.

Kinase TargetUNC2025 IC₅₀ (nM)BMS-777607 IC₅₀ (nM)
Mer 0.74 [1][2]-
Flt3 0.8 [1][2]-
Axl 122[1][2]1.1
Tyro3 301[1][2]4.3
c-Met >10003.9
Ron -1.8

UNC2025 is a potent dual inhibitor of Mer and Flt3, with significantly lower activity against Axl and Tyro3.[1][2] This selectivity is a key feature, making it an excellent tool for studying the specific roles of Mer and Flt3 in normal physiology and disease. In cellular assays, UNC2025 potently inhibits Mer phosphorylation with an IC₅₀ of 2.7 nM and Flt3 phosphorylation with an IC₅₀ of 14 nM.[1][2]

BMS-777607 , on the other hand, is a multi-kinase inhibitor with potent activity against the c-Met superfamily, which includes Axl and Ron, as well as Tyro3.[3][4] Its broader spectrum of activity makes it a powerful agent in cancers where multiple of these kinases are co-activated.

Pexidartinib (PLX3397) is another important kinase inhibitor, primarily targeting CSF-1R, c-Kit, and FLT3.[5][6] While not a direct TAM inhibitor, its activity against FLT3 provides an interesting point of comparison with UNC2025. Pexidartinib is an approved therapy for tenosynovial giant cell tumor (TGCT), a disease driven by CSF-1R signaling.[7][8][9]

Signaling Pathways: A Visual Guide

To understand the impact of these inhibitors, it is crucial to visualize the signaling pathways they modulate. The following diagram illustrates the TAM kinase signaling cascade, a primary target for this class of inhibitors.

TAM_Signaling Gas6 Gas6 Axl Axl Gas6->Axl Mer Mer Gas6->Mer Tyro3 Tyro3 Gas6->Tyro3 ProtS Protein S ProtS->Mer ProtS->Tyro3 PI3K PI3K Axl->PI3K STAT STAT Axl->STAT ERK ERK Axl->ERK NFkB NF-κB Axl->NFkB Migration Cell Migration Axl->Migration Mer->PI3K Mer->STAT Mer->ERK Mer->NFkB Mer->Migration Tyro3->PI3K BMS777607 BMS-777607 BMS777607->Axl BMS777607->Tyro3 UNC2025 UNC2025 UNC2025->Axl UNC2025->Mer UNC2025->Tyro3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT->Proliferation ERK->Proliferation ImmuneSuppression Immune Suppression NFkB->ImmuneSuppression

Caption: Simplified TAM Kinase Signaling Pathway.

Structure-Activity Relationship (SAR): The Basis for Rational Design

The development of selective kinase inhibitors from the indazole scaffold is a testament to the power of medicinal chemistry and structure-based drug design. The SAR for this class of compounds reveals key insights into how chemical modifications influence potency and selectivity.

  • The Indazole Core : The 1H-indazole provides a rigid scaffold that mimics the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge region.

  • Substitutions at the 3-position : Modifications at this position can extend into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various functional groups to enhance potency and modulate physicochemical properties.

  • Substitutions at the 5-position : The methoxy group in the parent this compound can be a key interaction point or be replaced to explore different binding modes and improve selectivity.

  • Aryl Substitutions : The addition of aryl groups, often at the 6 or 7-position of the indazole ring, can occupy hydrophobic pockets within the kinase active site, significantly increasing potency. The specific nature of these aryl groups is a primary determinant of selectivity between different kinases. For example, the differences in the side chains of UNC2025 and BMS-777607 are largely responsible for their distinct selectivity profiles.

SAR_Concept Indazole Indazole Core (Hinge Binding) Kinase Kinase Inhibitor Indazole->Kinase R3 R3 Substituent (Solvent Exposed Region) R3->Kinase R5 R5 Substituent (Selectivity Pocket) R5->Kinase Aryl Aryl Group (Hydrophobic Pocket) Aryl->Kinase

Caption: Key Structural Elements for SAR.

Experimental Protocols: A Guide to In-House Evaluation

To facilitate further research and head-to-head comparisons, we provide detailed protocols for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the potency of an inhibitor against a purified kinase.

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor incubate Incubate Inhibitor and Kinase prep_inhibitor->incubate prep_kinase Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) prep_kinase->incubate add_atp Initiate Reaction with ATP incubate->add_atp reaction Kinase Reaction add_atp->reaction stop Stop Reaction & Detect Signal reaction->stop analyze Analyze Data (IC50 Curve) stop->analyze end End analyze->end

Caption: Workflow for IC₅₀ Determination.

Step-by-Step Protocol:

  • Compound Preparation : Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup : In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and kinase assay buffer.

  • Inhibitor Addition : Add the serially diluted inhibitor to the wells. Include a positive control (a known potent inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Reaction Initiation : Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection : Stop the reaction and measure kinase activity. Common methods include:

    • Radiometric assays : Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

    • Luminescence-based assays : Quantifying the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).[10][11]

    • Fluorescence-based assays : Using fluorescently labeled substrates or antibodies.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of downstream substrates.

Step-by-Step Protocol:

  • Cell Culture and Treatment : Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified time.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting :

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-Mer, phospho-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or β-actin) and to the total protein levels of the target substrate.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC₅₀.

Conclusion

Kinase inhibitors derived from the 1H-indazole scaffold, particularly those targeting the TAM family of kinases, represent a promising class of therapeutics for oncology and other diseases. The comparative analysis of UNC2025 and BMS-777607 highlights the potential for developing both highly selective and multi-targeted inhibitors from this chemical starting point. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can continue to refine and optimize these compounds, paving the way for the next generation of targeted therapies. The detailed methodologies and comparative data presented in this guide are intended to provide a solid foundation for these future investigations.

References

Benchmarking the Potency of 5-Methoxy-1H-Indazol-3-Amine Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potency of novel 5-methoxy-1H-indazol-3-amine derivatives as kinase inhibitors, benchmarked against established FDA-approved drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, comparative efficacy, and detailed experimental protocols to support further investigation and development of this promising class of compounds.

Introduction: The Emergence of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically successful kinase inhibitors.[1] Its rigid, bicyclic structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it an ideal starting point for the design of potent and selective inhibitors.[2] This guide focuses on a specific subset of these compounds, the this compound derivatives, which have shown considerable promise as inhibitors of key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR) and the Bcr-Abl fusion protein.[3]

The goal of this guide is to provide an objective, data-driven comparison of these novel derivatives against established therapeutic agents, thereby offering a clear perspective on their potential and guiding future preclinical development.

Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

The primary mechanism of action for indazole-based kinase inhibitors is the competitive inhibition of ATP binding. The 1H-indazol-3-amine moiety is particularly effective at interacting with the hinge region of the kinase domain, a critical area for ATP binding.[4] This interaction is stabilized by the formation of hydrogen bonds, effectively blocking the kinase's ability to transfer a phosphate group to its substrate and thereby inhibiting downstream signaling.

The binding mode of a representative 1H-indazol-3-amine derivative within the FGFR1 ATP binding site reveals that the 3-aminoindazole group forms crucial hydrogen bonds with hinge region residues Ala564 and Glu562. The phenyl ring of the indazole participates in π–π stacking with Phe489, further stabilizing the complex. The methoxy group can also contribute to binding by forming a hydrogen bond with Asp641.[1]

cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Ala564, Glu562) hydrophobic_pocket Hydrophobic Pocket (Phe489) d_loop DFG Motif (Asp641) indazole This compound Derivative indazole->hinge Hydrogen Bonds indazole->hydrophobic_pocket π–π Stacking indazole->d_loop Hydrogen Bond

Caption: Binding mode of an indazole derivative in a kinase active site.

Selection of Comparator Drugs: Establishing a Benchmark

To provide a robust assessment of the this compound derivatives, a panel of FDA-approved drugs targeting FGFR and Bcr-Abl were selected as comparators.

  • FGFR Inhibitors: Pemigatinib, Futibatinib, and Erdafitinib are established treatments for various cancers driven by FGFR alterations, including cholangiocarcinoma and urothelial carcinoma.[5][6][7]

  • Bcr-Abl Inhibitors: Imatinib, Dasatinib, and Nilotinib represent first and second-generation tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of Chronic Myeloid Leukemia (CML).[8][9]

These drugs were chosen based on their well-characterized mechanisms of action, extensive clinical data, and established potency profiles, providing a rigorous benchmark for our novel compounds.

Comparative In Vitro Potency: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro inhibitory activity of representative this compound derivatives compared to the selected FDA-approved drugs.

Table 1: In Vitro Inhibitory Activity (IC50) Against FGFR-Driven Cancer Cell Lines

Compound/DrugTarget KinaseCell LineIC50 (nM)Reference
Derivative 1 FGFR1KG-125.3[1]
Derivative 2 FGFR2SNU-1677.4[1]
PemigatinibFGFR1/2/3-0.4-0.5[10]
FutibatinibFGFR1/2/3/4-1.3-3.1[7]
ErdafitinibPan-FGFR-1.2-5.6[11]

Table 2: In Vitro Inhibitory Activity (IC50) Against Bcr-Abl-Positive Cancer Cell Lines

Compound/DrugTarget KinaseCell LineIC50 (µM)Reference
Derivative 3 Bcr-Abl (WT)K5626.50[3]
Derivative 4 Bcr-Abl (T315I)K562>10[3]
ImatinibBcr-Abl (WT)K5620.25-1.0[12]
DasatinibBcr-Abl (WT)K5620.0006-0.0011[12]
NilotinibBcr-Abl (WT)K5620.005-0.02[12]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols: In Vitro Assays

To ensure the reliability and reproducibility of the potency data, standardized and validated protocols must be employed.

In Vitro Kinase Assay (Radiometric)

This protocol describes a classic method to determine the direct inhibitory effect of a compound on a purified kinase.[13]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified target kinase (e.g., FGFR1 or Bcr-Abl), a suitable substrate peptide, and kinase buffer.

  • Compound Addition: Add serial dilutions of the this compound derivatives or comparator drugs to the reaction wells. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding ATP mix containing [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, allowing for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., KG-1 for FGFR1 or K562 for Bcr-Abl) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and comparator drugs for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

start Start reagent_prep Prepare Kinase/Cell Culture and Compounds start->reagent_prep assay_setup Set up Assay Plates with Serial Dilutions reagent_prep->assay_setup incubation Incubate under Controlled Conditions assay_setup->incubation detection Add Detection Reagent (e.g., [γ-³²P]ATP or MTT) incubation->detection measurement Measure Signal (Radioactivity or Absorbance) detection->measurement analysis Calculate IC50 Values measurement->analysis end End analysis->end

Caption: General workflow for in vitro potency determination.

Comparative In Vivo Efficacy: Preclinical Xenograft Models

To assess the therapeutic potential in a more complex biological system, in vivo xenograft models are indispensable.[15] In these models, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of a drug's antitumor activity.

Table 3: Hypothetical In Vivo Efficacy in a FGFR1-Amplified Lung Cancer Xenograft Model

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
Derivative 1 1065-1.8
Pemigatinib1072-3.1

Experimental Protocols: In Vivo Xenograft Study

This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of anticancer compounds.[16]

Step-by-Step Methodology:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., NCI-H1581 for FGFR1-amplified lung cancer) to 80-90% confluency.

  • Cell Implantation: Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel®. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers 2-3 times per week.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the this compound derivatives, comparator drugs, or vehicle control daily via the appropriate route (e.g., oral gavage).

  • Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment). Calculate the tumor growth inhibition for each treatment group.

start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Test Compounds and Controls randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring termination Terminate Study and Analyze Tumors monitoring->termination end End termination->end

Caption: Workflow for an in vivo xenograft efficacy study.

Signaling Pathways and Resistance Mechanisms

Understanding the downstream signaling pathways and potential mechanisms of resistance is crucial for the development of effective and durable cancer therapies.

FGFR Signaling Pathway

Activation of FGFRs by their FGF ligands leads to the activation of several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[12][17][18]

FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

Resistance to FGFR Inhibitors: Acquired resistance to FGFR inhibitors can occur through on-target mechanisms, such as the emergence of gatekeeper mutations (e.g., V565F) in the FGFR kinase domain, or through the activation of bypass signaling pathways involving other receptor tyrosine kinases like EGFR.[1][6][19]

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl tyrosine kinase activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7][10][20]

BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Increased Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

References

The Indazole Nucleus: A Privileged Scaffold for Optimizing Pharmacokinetic Properties of 5-Methoxy-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The 1H-indazole-3-amine scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as the backbone for numerous clinical candidates and approved drugs.[1][2] Its unique structural and electronic properties often impart favorable interactions with a wide range of biological targets. Specifically, the 5-methoxy-1H-indazol-3-amine core represents a promising starting point for the development of novel therapeutics. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, paramount among them being the optimization of pharmacokinetic properties. This guide provides a comparative evaluation of the pharmacokinetic profiles of this compound analogs, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of drug metabolism and pharmacokinetics (DMPK).

The Strategic Advantage of the Indazole Moiety in Drug Design

The indazole ring system is often employed as a bioisostere for other aromatic heterocycles, such as indoles. This substitution is frequently a strategic decision to enhance the DMPK profile of a compound. Indazoles, in many cases, exhibit superior metabolic stability, leading to reduced plasma clearance and improved oral bioavailability.[3][4] The nitrogen arrangement in the indazole nucleus can influence the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug elimination. For instance, replacement of a metabolically labile indole with an indazole can block or slow down common metabolic pathways like hydroxylation.[3]

Furthermore, strategic modifications to the this compound scaffold can fine-tune its physicochemical properties, such as lipophilicity and solubility, which are critical determinants of absorption and distribution. The introduction of different substituents on the indazole ring or the 3-amino group can significantly impact a compound's pharmacokinetic fate.[2] For example, the addition of a piperazine moiety has been shown to enhance solubility and oral bioavailability in some drug candidates.[2]

Comparative Pharmacokinetic Profiling of this compound Analogs

Compound/AnalogModificationKey Pharmacokinetic Parameter(s)SpeciesReference
Indazole Analog of 5-MeO-DMT (6a) Direct indazole isostere of 5-MeO-DMTHuman CLhep = 12.1 (mL/min)/kg (predicted)Human (in vitro)[3]
Deuterated Indazole Analog of 5-MeO-DMT (6b) Gem-deuteration of the ethylamine side chain of 6aHuman CLhep = 11.7 (mL/min)/kg (predicted)Human (in vitro)[3]
Indazole Derivative 88 Triphenylalkene scaffold with 1H-indazoleGood bioavailability across speciesNot specified[1]
Indazole-6-phenylcyclopropylcarboxylic acid 33 Phenylcyclopropylcarboxylic acid at the 6-positionGood oral exposure in miceMouse
N-4-Pyrimidinyl-1H-indazol-4-amine derivative Replacement of a phenol with an indazoleImproved pharmacokinetic properties compared to the phenol analogNot specified[5]
Indazole piperazine inhibitor (SR-1459) Piperazine and 2-amino substitution on an indazole coreHigh clearance and volume of distributionNot specified[6]

Insights from the Data:

  • Metabolic Stability: The indazole analog of 5-MeO-DMT (6a) and its deuterated counterpart (6b) show predicted moderate to low hepatic clearance in human liver microsomes, suggesting reasonable metabolic stability.[3] The minor improvement with deuteration in this case indicates that the primary sites of metabolism may not be on the ethylamine side chain.

  • Oral Bioavailability: Several studies highlight that indazole derivatives can possess good oral bioavailability. For example, compound 88, an estrogen receptor degrader, exhibited good bioavailability across different species.[1] Similarly, strategic modifications to an indazole-6-phenylcyclopropylcarboxylic acid series led to compounds with significant oral exposure in mice.

  • Impact of Structural Modifications: The replacement of a phenol group with an indazole in a series of Lck inhibitors resulted in improved pharmacokinetic properties, likely due to reduced glucuronidation, a common phase II metabolic pathway for phenols.[5] Conversely, the introduction of certain functionalities, such as the 2-amino substitution in the indazole piperazine inhibitor SR-1459, can lead to high clearance, making the analog less desirable for in vivo applications.[6]

Key Experimental Workflows for Pharmacokinetic Evaluation

To objectively compare the pharmacokinetic properties of novel this compound analogs, a standardized battery of in vitro and in vivo assays is essential. Below are detailed protocols for three fundamental in vitro ADME assays.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a primary screen to assess a compound's susceptibility to phase I metabolism, primarily by CYP enzymes.

Experimental Workflow Diagram:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Thaw Human Liver Microsomes (HLMs) and NADPH regenerating system mix Pre-warm HLMs and buffer at 37°C start->mix compound_prep Prepare test compound stock solution (e.g., in DMSO) working_sol Prepare working solution of test compound in buffer compound_prep->working_sol working_sol->mix initiate Initiate reaction by adding NADPH regenerating system mix->initiate incubate Incubate at 37°C with shaking initiate->incubate aliquot Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) incubate->aliquot quench Quench reaction with cold acetonitrile containing an internal standard aliquot->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Calculate percent remaining and determine half-life (t½) and intrinsic clearance (CLint) analyze->data Caco2Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_sampling Sampling & Analysis cluster_data Data Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days to form a confluent monolayer seed->differentiate integrity Verify monolayer integrity (TEER measurement) differentiate->integrity prepare Prepare test compound solution in transport buffer integrity->prepare add_compound Add compound to apical (A) or basolateral (B) chamber prepare->add_compound incubate Incubate at 37°C add_compound->incubate sample Take samples from the receiver chamber at specific time points incubate->sample analyze Quantify compound concentration by LC-MS/MS sample->analyze calculate_papp Calculate apparent permeability coefficient (Papp) analyze->calculate_papp calculate_er Calculate efflux ratio (ER = Papp(B-A) / Papp(A-B)) calculate_papp->calculate_er PPBWorkflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_calculation Calculation spike Spike test compound into plasma load Load plasma and buffer into separate chambers of a dialysis device spike->load dialyze Incubate at 37°C until equilibrium is reached load->dialyze sample Sample from both plasma and buffer chambers dialyze->sample analyze Quantify compound concentrations by LC-MS/MS sample->analyze calculate_fu Calculate the fraction unbound (fu) analyze->calculate_fu calculate_ppb Calculate the percentage of plasma protein binding (%PPB) calculate_fu->calculate_ppb

References

A Comparative Guide to the Synthesis of 5-methoxy-1H-indazol-3-amine: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methoxy-1H-indazol-3-amine is a pivotal structural motif in medicinal chemistry, serving as a key building block for a multitude of pharmacologically active agents. Its presence in various kinase inhibitors and other therapeutic candidates underscores the importance of efficient and scalable synthetic access. This guide provides a comprehensive comparison of the most prevalent synthetic routes to this valuable intermediate, offering insights into the mechanistic underpinnings, procedural details, and practical considerations for researchers and professionals in drug development. We will delve into two primary strategies: a direct nucleophilic aromatic substitution approach and a classical multi-step route involving diazotization and cyclization.

Route 1: Direct Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reactivity of an activated aryl halide with hydrazine hydrate in a nucleophilic aromatic substitution reaction, followed by an intramolecular cyclization to construct the indazole core. The most common starting material for this route is 2-fluoro-5-methoxybenzonitrile. The fluorine atom, being a good leaving group, facilitates the initial nucleophilic attack by hydrazine.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, the hydrazine attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex as a transient intermediate. This is followed by the departure of the fluoride ion to yield a hydrazine-substituted benzonitrile. The second step involves an intramolecular cyclization where the terminal amino group of the hydrazine moiety attacks the nitrile carbon, followed by tautomerization to afford the stable 3-aminoindazole ring system.

SNAr_Mechanism cluster_legend Legend start 2-Fluoro-5-methoxybenzonitrile intermediate1 Hydrazinylbenzonitrile Intermediate start->intermediate1 SNAr (Nucleophilic Attack & Fluoride Elimination) hydrazine Hydrazine Hydrate (H2NNH2·H2O) hydrazine->intermediate1 product This compound intermediate1->product Intramolecular Cyclization & Tautomerization key1 Starting Material/Product key2 Reagent Diazotization_Mechanism cluster_legend Legend start 4-methoxy-2-nitroaniline step1 Reduction start->step1 intermediate1 4-methoxybenzene-1,2-diamine step1->intermediate1 step2 Diazotization (NaNO2, HCl) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product This compound step3->product key1 Intermediate/Product key2 Reaction Step

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-methoxy-1H-indazol-3-amine, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in safe handling and disposal. Based on data from similar indazole-amine derivatives, the compound should be presumed to possess the following hazards.[3][4][5][6]

Potential Hazard GHS Classification (Inferred) Rationale and Precautionary Action
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when handling this product.[5] In case of ingestion, rinse the mouth and seek immediate medical attention.[4][7]
Skin Irritation H315: Causes skin irritationAvoid all contact with skin. Wear appropriate protective gloves and clothing.[3][4] If skin contact occurs, wash thoroughly with soap and water and remove contaminated clothing.[4][5]
Eye Irritation H319: Causes serious eye irritationWear safety glasses with side-shields or chemical goggles.[1][3] In case of eye contact, rinse cautiously with water for several minutes.[4][5]
Respiratory Irritation H335: May cause respiratory irritationHandle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust.[3][4] If inhaled, move the person to fresh air.[4][7]

Required Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE when handling and disposing of this compound. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[3]

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and employ proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste in accordance with laboratory practices.[3]

  • Body Protection: A fully buttoned lab coat is required to prevent skin exposure. For larger quantities or in case of a spill, additional protective clothing may be necessary.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] In general, handling this solid compound within a chemical fume hood will provide adequate ventilation.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[3]

Step 1: Waste Segregation and Identification

  • Isolate the Waste: All waste containing this compound must be segregated from other waste streams.[2] This includes the pure chemical, reaction residues, and any contaminated materials such as weighing paper, pipette tips, gloves, and absorbent pads.[2]

  • Solid vs. Liquid: It is crucial to segregate solid waste from liquid waste to prevent unforeseen reactions and ensure proper disposal pathways.[2]

Step 2: Containerization

  • Primary Container: Collect all this compound waste in a designated, compatible, and leak-proof container.[2][9] Often, the original product container is suitable for this purpose.[10]

  • Container Integrity: Ensure the container is in good condition and has a tightly fitting cap. Keep the container closed at all times except when actively adding waste.[2][10]

Step 3: Labeling

  • Clear Identification: The container must be clearly and accurately labeled.[10]

  • Label Contents: At a minimum, the label must include:

    • The words "Hazardous Waste ".[2][10]

    • The full chemical name: "This compound ".[1]

    • An indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[2]

    • The date when waste was first added to the container.[1]

Step 4: Secure Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA).[1][10]

  • Compatibility: Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.[8][9]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate spills.[2]

Step 5: Arranging for Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste collection. This typically involves contacting or submitting a pickup request to your EHS office.[2]

  • Licensed Disposal: Your institution will then arrange for the waste to be transported and disposed of by a licensed hazardous waste management company, likely via incineration at a permitted facility.[3][11]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.

  • Contain and Absorb: For a solid spill, carefully sweep up the material.[8] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[3]

  • Collect Waste: Place the spilled material and all cleanup debris into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and your institution's EHS office, as required by your laboratory's safety plan.[9]

Regulatory Framework

In the United States, the generation, handling, and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Generators of chemical waste are legally responsible for determining if their waste is hazardous and for managing it from "cradle to grave".[8][12] Your institution's EHS department operationalizes these regulations to ensure compliance.

Visual Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Unused chemical, contaminated labware) fume_hood->waste_gen Process Complete segregate Segregate as Solid Hazardous Waste waste_gen->segregate container Place in Designated, Labeled, Compatible Waste Container segregate->container seal Keep Container Tightly Sealed container->seal Waste Added store Store in Secure Satellite Accumulation Area (SAA) seal->store secondary Use Secondary Containment store->secondary request Submit Waste Pickup Request to EHS Office secondary->request Container Full or Project Ended pickup EHS Arranges Pickup by Licensed Waste Vendor request->pickup end Proper Disposal (e.g., Incineration) pickup->end

Caption: Workflow for the proper disposal of this compound.

References

A Researcher's Comprehensive Guide to the Safe Handling of 5-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides a detailed operational plan for the safe handling of 5-methoxy-1H-indazol-3-amine, a key building block in medicinal chemistry. As your partner in research, we move beyond generic advice to deliver a procedural and logistical framework grounded in scientific causality, ensuring that every step, from acquisition to disposal, is conducted with the utmost safety and confidence.

Hazard Profile: Understanding the Compound

While a comprehensive toxicological profile for this compound is not extensively documented, its structural class as a substituted indazole and aromatic amine provides a solid basis for a proactive hazard assessment. Structurally related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Therefore, it is imperative to treat this compound with appropriate caution, assuming it presents similar hazards. The primary routes of exposure to mitigate are inhalation of the powder, dermal contact, and accidental ingestion.

Foundational Safety: Engineering Controls

Before any personal protective equipment (PPE) is selected, the implementation of robust engineering controls is the primary and most effective measure to minimize exposure.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.[2] This ensures that any airborne particles are effectively contained and exhausted.

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed from the working environment.[1][2][6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE serves as a critical barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound, based on the potential hazards.[7][8][9]

Table 1: Recommended Personal Protective Equipment

Body PartProtectionRationale
Hands Chemical-resistant gloves (e.g., nitrile).[10]To prevent skin contact. For aromatic amines, ensuring the glove material is appropriate is crucial.[11]
Eyes Chemical safety goggles.[9][10]To protect against splashes and airborne dust.
Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust particles.
Operational Protocol: A Step-by-Step Guide

This section provides a systematic workflow for the handling of this compound, from initial receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A 1. Don Appropriate PPE B 2. Prepare Work Area in Fume Hood A->B C 3. Weigh Compound B->C D 4. Prepare Solution C->D E 5. Conduct Experiment D->E F 6. Segregate Waste E->F G 7. Decontaminate Work Area F->G H 8. Doff PPE G->H

Caption: A streamlined workflow for the safe handling of this compound.

4.1. Pre-Handling Procedures

  • Don PPE: Before entering the designated handling area, ensure all required PPE is worn correctly.

  • Prepare Work Area: All work with the solid compound must be conducted in a chemical fume hood.[2] Ensure the work surface is clean and uncluttered.

4.2. Handling the Compound

  • Weighing: Carefully weigh the desired amount of this compound. Use a disposable weigh boat to avoid cross-contamination.

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Experimental Use: Keep all vessels containing the compound covered when not in immediate use.

4.3. Post-Handling Procedures

  • Waste Segregation: All materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste and disposed of accordingly.[12]

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly after removing gloves.[1][2][6]

Waste Management and Disposal

Proper disposal is a critical component of the chemical handling lifecycle.

  • Solid Waste: All solid waste contaminated with this compound must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container. Do not pour this waste down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][2][6][12]

Emergency Response Plan

In the event of an accidental exposure, a swift and informed response is crucial.

Table 2: Emergency Procedures

Exposure RouteAction
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][6] If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][6] Seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal.[2] For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to this comprehensive guide, researchers can handle this compound with the confidence that they are protecting themselves, their colleagues, and their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.